Trepipam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
56030-50-3 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |
InChI Key |
ICPHJSKVAZMKIV-QGZVFWFLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC |
Other CAS No. |
56030-50-3 |
Synonyms |
2,3,4,5-tetrahydro-7,8-dimethoxy-3-methyl-1-phenyl-1H-3-benzazepine d-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine N-methyl-1-phenyl-7,8-dimethoxy-2,3,4,5-tetrahydro-3-benzazepine SCH-12679 trimopam trimopam, (R)-isomer trimopam, maleate, (1:1), (R)-isome |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Trepipam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trepipam (SCH-12679) is a benzazepine derivative that has been characterized primarily as a dopamine D1 receptor ligand. While initially investigated for therapeutic potential in neuropsychiatric disorders, its clinical development was not pursued. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the dopamine D1 receptor and the subsequent intracellular signaling cascades. This guide synthesizes available data to clarify its pharmacological profile, presents detailed experimental methodologies for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.
Core Mechanism of Action: Dopamine D1 Receptor Agonism
This compound is a specific agonist for the dopamine D1 receptor.[1] Structurally, it is related to fenoldopam, a peripherally acting selective D1 receptor partial agonist.[1] The agonistic activity of this compound at the D1 receptor initiates a well-defined signaling cascade.
Receptor Binding and Activation
This compound binds to the orthosteric site of the dopamine D1 receptor, a G protein-coupled receptor (GPCR). This binding event stabilizes a conformational change in the receptor, promoting its interaction with and activation of the heterotrimeric G protein Gαs/olf.
Downstream Signaling Pathway
Upon activation by the D1 receptor-trepipam complex, the Gαs/olf subunit dissociates from the Gβγ dimer and exchanges GDP for GTP. The activated Gαs/olf-GTP complex then stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream protein targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various neuronal proteins and ultimately modulating neuronal excitability and gene expression.
Quantitative Pharmacological Data
While comprehensive quantitative data for this compound is limited in publicly accessible literature, the following table summarizes its known pharmacological parameters. It should be noted that some sources have referred to this compound (SCH-12679) as having in vivo D1 antagonist properties, a characterization that appears to stem from its effects in specific animal models. However, its primary mechanism at the molecular level is considered to be agonistic.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity | ||||
| Ki | Dopamine D1 | Data not available | Radioligand Binding | |
| Functional Potency | ||||
| EC50/IC50 | Dopamine D1 | Data not available | cAMP Accumulation |
Note: Despite extensive searches, specific Ki and EC50/IC50 values for this compound from primary literature sources could not be definitively obtained. The characterization as an in vivo antagonist in some studies highlights the complexity of translating in vitro mechanisms to in vivo effects.
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on standard pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional potency of compounds like this compound at the dopamine D1 receptor.
Radioligand Binding Assay for D1 Receptor Affinity (Ki Determination)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known D1 receptor radioligand, and to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.
-
Radioligand: [³H]-SCH23390 (a D1-selective antagonist) or another suitable D1-selective radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled D1 receptor antagonist (e.g., 1 µM SCH23390 or (+)butaclamol).
-
Test Compound: this compound (SCH-12679) at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membranes.
-
Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.
-
Competitive Binding: Radioligand + various concentrations of this compound + Membranes.
-
-
Incubation: Add the components to the wells. Typically, the final assay volume is 250-500 µL. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for D1 Receptor Functional Potency (EC50 Determination)
This protocol describes a functional assay to measure the ability of this compound to stimulate cAMP production in cells expressing the dopamine D1 receptor.
Objective: To determine the concentration of this compound that produces 50% of the maximal cAMP response (EC₅₀).
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound at a range of concentrations.
-
Reference Agonist: Dopamine or another full D1 agonist.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Cell Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Stimulation Buffer: Serum-free cell culture medium or a buffered salt solution.
Procedure:
-
Cell Culture and Plating: Culture the D1 receptor-expressing cells to an appropriate confluency. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with the PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add various concentrations of this compound or the reference agonist to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP detection kit.
-
cAMP Quantification: Follow the instructions of the chosen cAMP detection kit to measure the amount of cAMP in the cell lysates.
-
Data Analysis:
-
Generate a standard curve if using a competitive immunoassay.
-
Convert the raw data (e.g., fluorescence or absorbance) to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Conclusion
This compound functions as a dopamine D1 receptor agonist, initiating a canonical Gαs/olf-adenylyl cyclase-cAMP-PKA signaling cascade. While its in vivo effects have led to descriptions of it as a functional antagonist in certain contexts, its molecular mechanism of action is agonistic. A comprehensive understanding of its pharmacological profile has been hampered by the limited availability of quantitative binding and functional potency data in the public domain. The detailed experimental protocols provided herein offer a framework for the in-depth characterization of this compound and other novel D1 receptor ligands, which is essential for advancing our understanding of dopaminergic neurotransmission and the development of future therapeutics.
References
Trepipam and the Dopamine D1 Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam, also known as SCH-12679, is a benzazepine derivative with antagonist activity at the dopamine D1 receptor. As a member of the D1-like family of dopamine receptors, the D1 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαs/olf subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is integral to numerous physiological processes, including motor control, reward, and cognition. Consequently, ligands targeting the D1 receptor, such as this compound, are of significant interest in the development of therapeutics for neurological and psychiatric disorders.
This technical guide provides an in-depth overview of the binding affinity of this compound for the dopamine D1 receptor. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide also includes data for the structurally related and extensively studied D1 antagonist, SCH 23390, to provide a relevant comparative context. Furthermore, detailed experimental protocols for determining receptor binding affinity and diagrams of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Quantitative Binding Affinity Data
| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| SCH 23390 | [3H]SCH 23390 | Rat Striatum | Dopamine D1 | 0.34 | - | [1] |
| SCH 23390 | [3H]SCH 23390 | Human Putamen | Dopamine D1 | - | ~1 | [2] |
| SCH 23390 | [3H]SCH 23390 | HEK293 cells | Dopamine D1 | 93.1 pM (Kd) | - | [3] |
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor initiates a cascade of intracellular events. The canonical pathway involves the stimulation of adenylyl cyclase and the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32), leading to the modulation of neuronal excitability and gene expression.[4][5]
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is adapted from methodologies used for the characterization of D1 receptor antagonists like SCH 23390 and is applicable for assessing the binding affinity of this compound.
1. Membrane Preparation:
-
Tissue Source: Rat striatum is a commonly used tissue due to its high density of D1 receptors. Alternatively, cells expressing recombinant human D1 receptors (e.g., HEK293 or CHO cells) can be used.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 50,000 x g for 20 minutes) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove endogenous substances. The final pellet is resuspended in assay buffer.
2. Binding Assay:
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Radioligand: [3H]SCH 23390 is a commonly used radiolabeled antagonist for D1 receptor binding assays. The final concentration in the assay should be close to its Kd value (e.g., 0.3 nM).
-
Competition Assay: To determine the affinity of this compound, a competition binding experiment is performed. A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are rapidly washed with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Nonspecific Binding: Nonspecific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH 23390 or cis-(Z)-flupenthixol).
-
Specific Binding: Specific binding is calculated by subtracting the nonspecific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitory constant (Ki) of this compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a D1 dopamine receptor antagonist with potential therapeutic applications. While direct quantitative binding data for this compound remains to be broadly published, the established methodologies for characterizing related benzazepine compounds provide a clear path for its pharmacological profiling. The provided experimental protocol for radioligand binding assays and the diagrams of the D1 receptor signaling pathway and experimental workflow offer a comprehensive resource for researchers in the field of dopamine receptor pharmacology and drug development. Further studies are warranted to precisely quantify the binding affinity of this compound and to fully elucidate its pharmacological profile at the dopamine D1 receptor.
References
- 1. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of (+)PHNO and other D2-dopamine agonists to D1-dopamine receptors labelled by [3H]SCH 23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Trepipam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trepipam, also known by its developmental code name SCH-12679, is a synthetic benzazepine derivative that has been a subject of interest in neuroscience research due to its interaction with dopamine receptors. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its chemical synthesis, and an exploration of its primary mechanism of action involving the dopamine D1 receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those focused on dopaminergic systems.
Chemical Structure and Properties
This compound is a chiral molecule with the systematic IUPAC name (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Its chemical structure consists of a tetrahydrobenzazepine core, which is a seven-membered heterocyclic ring containing a nitrogen atom, fused to a benzene ring. This core is substituted with two methoxy groups at positions 7 and 8, a methyl group on the nitrogen atom at position 3, and a phenyl group at position 1. The stereochemistry at the C-1 position is designated as (R).
The molecular formula of this compound is C₁₉H₂₃NO₂, and it has a molecular weight of approximately 297.40 g/mol .[1] Key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | [1] |
| Synonyms | SCH-12679, Trimopam | [2] |
| CAS Number | 56030-50-3 | [1] |
| Molecular Formula | C₁₉H₂₃NO₂ | [1] |
| Molecular Weight | 297.40 g/mol | |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature | |
| SMILES | COC1=C(OC)C=C2C--INVALID-LINK--N(C)CCC2=C1 | |
| InChI | InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3/t17-/m1/s1 |
Synthesis of this compound
The synthesis of this compound can be accomplished through a multi-step sequence. A key strategy involves the construction of the benzazepine core, followed by stereoselective modifications to achieve the desired (R)-enantiomer. The synthesis can be broadly divided into two main stages: the preparation of a key intermediate, the ene-carbamate, and its subsequent asymmetric hydrogenation and reduction to yield this compound.
Synthesis of the Ene-Carbamate Precursor
A plausible synthetic route to the ene-carbamate precursor of this compound starts from commercially available materials and involves a pinacol rearrangement as a key step for the formation of the seven-membered ring.
Experimental Protocol:
-
Step 1: Synthesis of 2-(2-aminoethyl)-4,5-dimethoxybenzophenone. This intermediate can be prepared through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 2-aminobenzoyl chloride, followed by appropriate modifications to introduce the aminoethyl side chain.
-
Step 2: Formation of the 1,2-diol. The amino group of the benzophenone derivative is protected, for example, as a carbamate. The protected amino ketone then undergoes a reaction, such as a Grignard reaction with a suitable reagent, to form a tertiary alcohol. Subsequent dihydroxylation of an appropriate precursor alkene can also yield the desired 1,2-diol.
-
Step 3: Pinacol Rearrangement and Cyclization. The 1,2-diol is subjected to acid-catalyzed pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-aryl shift and subsequent cyclization of the amino group onto the newly formed carbonyl, leading to the formation of the tetrahydrobenzazepine ring system.
-
Step 4: Formation of the Ene-Carbamate. The resulting cyclic amine is then converted to the corresponding ene-carbamate. This can be achieved by N-acylation with an appropriate chloroformate, followed by an elimination reaction to introduce the double bond within the seven-membered ring.
Quantitative Data for Precursor Synthesis:
| Step | Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | 2-(2-aminoethyl)-4,5-dimethoxybenzophenone | 1,2-dimethoxybenzene, 2-aminobenzoyl chloride | AlCl₃, CS₂; followed by further steps | Data not available | Data not available |
| 2 | 1,2-diol precursor | Protected 2-(2-aminoethyl)-4,5-dimethoxybenzophenone | Grignard reagent or dihydroxylation | Data not available | Data not available |
| 3 | Tetrahydrobenzazepine intermediate | 1,2-diol precursor | H₂SO₄ or other acid catalyst | Data not available | Data not available |
| 4 | Ene-carbamate precursor | Tetrahydrobenzazepine intermediate | Chloroformate, base | Data not available | Data not available |
Asymmetric Synthesis of this compound
The final steps in the synthesis of (R)-Trepipam involve the asymmetric hydrogenation of the ene-carbamate precursor, followed by the reduction of the carbamate group to the N-methyl group.
Experimental Protocol:
-
Step 1: Iridium-Catalyzed Asymmetric Hydrogenation. The ene-carbamate precursor is subjected to asymmetric hydrogenation using a chiral iridium catalyst. This stereoselective reaction introduces hydrogen across the double bond, establishing the (R)-stereocenter at the C-1 position with high enantiomeric excess.
-
Step 2: Reduction of the Carbamate. The resulting (R)-carbamate is then reduced to the corresponding N-methyl amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
Quantitative Data for this compound Synthesis:
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (R)-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-3-carboxylic acid ethyl ester | Ene-carbamate precursor | [Ir(COD)(PCy₃)(py)]PF₆, chiral ligand, H₂ | 98 | 99 |
| 2 | (R)-Trepipam | (R)-Carbamate intermediate | LiAlH₄, THF | 92 | >99 |
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Mechanism of Action: Dopamine D1 Receptor Signaling
The primary pharmacological target of this compound is the dopamine D1 receptor. There is conflicting information in the literature regarding its precise functional activity, with some sources classifying it as an agonist and others as an antagonist. This discrepancy may arise from its potential partial agonist activity or context-dependent effects observed in different experimental systems. For the purpose of illustrating the relevant signaling pathway, we will consider the canonical dopamine D1 receptor activation cascade.
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a series of intracellular events. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.
Key Steps in the D1 Receptor Signaling Pathway:
-
Agonist Binding: Dopamine or a D1 receptor agonist, such as this compound (in its agonist role), binds to the extracellular domain of the D1 receptor.
-
Conformational Change and G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Adenylate Cyclase Activation: The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein) and other signaling molecules, leading to changes in gene expression and cellular function.
Caption: Dopamine D1 receptor signaling pathway.
Conclusion
This compound remains a molecule of significant interest for researchers studying the dopaminergic system. This guide has provided a detailed overview of its chemical structure and a plausible, comprehensive synthetic route, including a recently developed asymmetric final step. The elucidation of its precise functional activity at the D1 receptor warrants further investigation to resolve the existing ambiguities in the literature. The experimental protocols and signaling pathway diagrams presented here offer a foundational resource for scientists working with this compound and related benzazepine compounds. As our understanding of the complexities of dopamine receptor signaling continues to evolve, the study of molecules like this compound will undoubtedly contribute to the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
Trepipam (SCH 12679): An In-Depth Technical Guide to its Preclinical In Vivo Effects in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated in vivo effects of Trepipam (SCH 12679) in rodent models based on its classification as a dopamine D1 receptor antagonist. It is important to note that while extensive research has been conducted on the role of the D1 receptor and the effects of various D1 antagonists, specific quantitative data for this compound in the public domain is limited. Therefore, this guide synthesizes information from studies on closely related compounds, particularly SCH 23390, to project the likely pharmacological profile of this compound, alongside the sparse available data for the compound itself.
Executive Summary
This compound (SCH 12679) is a benzazepine derivative that acts as a selective antagonist of the dopamine D1 receptor. As such, it is a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes. In rodent models, D1 receptor antagonists are known to modulate locomotor activity, induce catalepsy, antagonize dopamine agonist-induced stereotypies, and affect cognitive processes. This technical guide summarizes the expected in vivo effects of this compound, provides detailed experimental protocols for key behavioral assays, and visualizes relevant biological pathways and experimental workflows. Due to the scarcity of specific quantitative data for this compound, the provided tables outline the expected dose-dependent effects based on the broader class of D1 antagonists.
Mechanism of Action: Dopamine D1 Receptor Antagonism
This compound exerts its effects by blocking the dopamine D1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, nucleus accumbens, and prefrontal cortex. The D1 receptor is canonically coupled to the Gαs/olf subunit, which, upon activation by dopamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).
By antagonizing the D1 receptor, this compound is expected to inhibit this signaling cascade, thereby reducing the downstream effects of dopamine.
In Vivo Effects in Rodent Models
The following sections detail the expected in vivo effects of this compound in various behavioral paradigms relevant to neuropsychiatric and neurological disorders.
Catalepsy
Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a hallmark effect of D1 receptor antagonists.
Expected Quantitative Data:
| Species | Assay | Doses (mg/kg, route) | Expected Effect |
| Rat | Bar Test | 0.1 - 10 (i.p./s.c.) | Dose-dependent increase in the time spent on the bar. |
| Mouse | Bar/Grid Test | 0.1 - 10 (i.p./s.c.) | Dose-dependent increase in immobility time. |
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-300 g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: A horizontal wooden or metal bar (1-2 cm in diameter) is fixed at a height of 9-10 cm above a flat surface.
-
Procedure:
-
Rats are habituated to the testing room for at least 60 minutes before the experiment.
-
This compound or vehicle is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection, each rat is gently placed with its forepaws on the bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
The animal is considered cataleptic if it remains in this position for a defined period (e.g., >20 seconds).
-
-
Data Analysis: The mean latency to descend from the bar is calculated for each dose group and time point. Dose-response curves can be generated to determine the ED50 (the dose producing a half-maximal effect).
Locomotor Activity
D1 receptor antagonists typically suppress spontaneous locomotor activity.
Expected Quantitative Data:
| Species | Assay | Doses (mg/kg, route) | Expected Effect |
| Rat | Open Field/Activity Chambers | 0.1 - 10 (i.p./s.c.) | Dose-dependent decrease in horizontal and vertical activity. |
| Mouse | Open Field/Activity Chambers | 0.1 - 10 (i.p./s.c.) | Dose-dependent decrease in distance traveled and rearing. |
Note: One early study qualitatively reported that SCH 12679 impaired locomotor behavior in rats in a dose-dependent manner.
Experimental Protocol: Locomotor Activity in Mice
-
Animals: Male C57BL/6 or Swiss Webster mice (20-30 g) are used.
-
Apparatus: Automated activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to detect movement, or an open field arena with video tracking software.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes.
-
This compound or vehicle is administered (i.p. or s.c.).
-
Immediately after injection, mice are placed individually into the activity chambers.
-
Locomotor activity (e.g., distance traveled, number of beam breaks, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Total activity counts or distance traveled are analyzed in time bins (e.g., 5 or 10 minutes) and as a cumulative measure. The effects of different doses of this compound are compared to the vehicle control group.
Antagonism of Dopamine Agonist-Induced Stereotypy
D1 receptor antagonists are effective in blocking stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by dopamine agonists like apomorphine or amphetamine.
Expected Quantitative Data:
| Species | Agonist | Doses of this compound (mg/kg, route) | Expected Effect |
| Rat | Apomorphine | 0.1 - 5 (s.c.) | Dose-dependent reduction in stereotypy rating scores. |
| Mouse | Amphetamine | 0.1 - 5 (s.c.) | Dose-dependent inhibition of stereotyped behaviors. |
Experimental Protocol: Antagonism of Apomorphine-Induced Stereotypy in Rats
-
Animals: Male Wistar rats (200-250 g) are used.
-
Procedure:
-
Rats are habituated to individual observation cages.
-
This compound or vehicle is administered (s.c.) at various pretreatment times (e.g., 30 minutes) before the dopamine agonist.
-
Apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) is administered.
-
Immediately after apomorphine injection, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.
-
A rating scale is used to quantify the intensity of stereotypy (e.g., 0 = asleep or stationary, 1 = active, 2 = discontinuous sniffing, 3 = continuous sniffing, 4 = discontinuous licking/biting, 5 = continuous licking/biting).
-
-
Data Analysis: The mean stereotypy score for each group at each time point is calculated. The total stereotypy score (e.g., area under the time-effect curve) can also be determined. The ability of different doses of this compound to reduce the apomorphine-induced stereotypy is assessed.
Cognitive Function
The effects of D1 antagonists on cognitive function are complex and depend on the specific cognitive domain and the baseline state of the dopamine system. In general, D1 antagonists can impair performance in tasks of learning and memory.
Expected Qualitative Effects:
-
Working Memory: Potential impairment in tasks such as the delayed non-matching to position task or the radial arm maze.
-
Reversal Learning: D1 antagonism may disrupt the ability to flexibly alter responses when reinforcement contingencies change.
Experimental Protocol: Novel Object Recognition (NOR) Task in Rats
-
Animals: Male Lister Hooded or Sprague-Dawley rats (250-350 g).
-
Apparatus: An open-field arena (e.g., 60 x 60 x 40 cm) made of a non-porous material. Two sets of different objects are used (e.g., plastic cones, metal cubes).
-
Procedure:
-
Habituation: Rats are habituated to the empty arena for 5-10 minutes on two consecutive days.
-
Training (Acquisition): On the third day, two identical objects are placed in the arena, and the rat is allowed to explore for a set period (e.g., 5 minutes). This compound or vehicle is administered before this phase.
-
Testing (Retention): After a retention interval (e.g., 1 to 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The rat is allowed to explore for 5 minutes.
-
-
Data Analysis: The time spent exploring each object (novel vs. familiar) during the test phase is recorded. A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the this compound-treated group compared to the vehicle group would suggest an impairment in recognition memory.
Drug Discrimination
In drug discrimination paradigms, animals are trained to recognize the interoceptive cues of a specific drug. The ability of other drugs to substitute for the training drug provides information about their shared subjective effects.
Expected Outcome:
If animals were trained to discriminate a D1 agonist from vehicle, this compound would be expected to dose-dependently block the D1 agonist-appropriate responding.
Experimental Protocol: Drug Discrimination in Rats
-
Animals: Rats are typically food or water-deprived to motivate responding.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to press one lever after receiving an injection of a training drug (e.g., a D1 agonist) and a second lever after receiving vehicle. Correct lever presses are reinforced with food or water. Training continues until a high level of accuracy is achieved.
-
Testing: To test for antagonism, rats are pretreated with various doses of this compound followed by the training dose of the D1 agonist. The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: A dose-dependent decrease in responding on the D1 agonist-appropriate lever after this compound administration would indicate that this compound blocks the discriminative stimulus effects of the D1 agonist.
Conclusion
This compound (SCH 12679), as a dopamine D1 receptor antagonist, is predicted to exhibit a preclinical in vivo profile in rodents characterized by the induction of catalepsy, suppression of locomotor activity, and antagonism of dopamine agonist-induced stereotypies. Its effects on cognitive processes are likely to be complex and task-dependent. While specific quantitative data for this compound remains elusive in the readily accessible scientific literature, the experimental protocols and expected outcomes outlined in this guide, based on the well-established pharmacology of D1 antagonists, provide a robust framework for researchers, scientists, and drug development professionals to design and interpret studies aimed at further characterizing the in vivo effects of this compound. Further research is warranted to generate specific dose-response data for this compound to fully elucidate its preclinical pharmacological profile.
A Technical Guide to Dopamine D1 Receptor Modulation in Tourette Syndrome Research: A Focus on Ecopipam
Introduction
Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by involuntary motor and phonic tics. The pathophysiology is understood to involve dysregulation of dopaminergic signaling within the cortico-striato-thalamo-cortical (CSTC) circuits.[1][2] For decades, the primary pharmacological interventions have been dopamine D2 receptor antagonists.[2] However, these treatments are often associated with significant side effects, including weight gain, metabolic issues, and movement disorders.[3] This has spurred research into alternative targets within the dopamine system. The dopamine D1 receptor has emerged as a promising candidate, leading to the investigation of compounds that modulate its activity. While early research explored D1 agonists like Trepipam, a benzazepine derivative that was never marketed, recent focus has shifted significantly to D1 receptor antagonists, most notably Ecopipam.[4] This guide provides a detailed technical overview of the research surrounding the selective D1 receptor antagonist Ecopipam as a therapeutic candidate for Tourette Syndrome.
Pharmacology of Ecopipam
Ecopipam is a first-in-class selective antagonist of the dopamine D1 receptor. Unlike typical and atypical antipsychotics that primarily target the D2 receptor, Ecopipam's mechanism is centered on blocking the D1 receptor, which is highly expressed in brain regions implicated in TS, such as the striatum and prefrontal cortex. The therapeutic hypothesis is that D1 receptor supersensitivity may contribute to the repetitive and compulsive behaviors characteristic of TS. By antagonizing this receptor, Ecopipam is thought to normalize dopaminergic neurotransmission in the CSTC pathways, thereby reducing tic severity.
Proposed Mechanism of Action
The proposed mechanism of Ecopipam involves the modulation of the Gαs-coupled D1 receptor signaling pathway. In a hyper-dopaminergic state, as hypothesized in TS, excessive dopamine binding to D1 receptors leads to the over-activation of adenylyl cyclase, increased production of cyclic AMP (cAMP), and subsequent hyper-stimulation of downstream effectors like Protein Kinase A (PKA). This cascade is believed to contribute to the neural excitability underlying tics. Ecopipam acts by competitively blocking dopamine from binding to the D1 receptor, thereby dampening this signaling cascade and stabilizing neuronal activity.
Clinical Research and Efficacy
Ecopipam has been evaluated in multiple clinical trials, demonstrating a consistent signal of efficacy in reducing tic severity in both pediatric and adult populations with Tourette Syndrome.
Quantitative Data Summary
The primary endpoint in most trials is the change from baseline in the Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS).
| Study Phase / Type | Population | N | Treatment Duration | Key Efficacy Outcome (YGTSS-TTS) | Reference |
| Phase 2b (Randomized, Placebo-Controlled) | Children & Adolescents (6-17 years) | 149 | 12 weeks | Statistically significant reduction in tic severity vs. placebo. | |
| Phase 2b (Crossover) | Children & Adolescents (7-17 years) | 40 | 30 days | Mean difference in reduction vs. placebo: -3.2 points (p=0.033). | |
| Open-Label | Adults (18-63 years) | 18 | 8 weeks | Mean score reduction from 30.6 to 25.3 (p=0.0004). | |
| Phase 3 (Withdrawal Trial) | Children, Adolescents & Adults | >100 | 12 weeks | 50% risk reduction for relapse vs. placebo (HR=0.5, p=0.005). | |
| Open-Label Extension | Children & Adolescents (6-18 years) | 121 | 12 months | Significant and sustained improvement from baseline (p<0.001). | |
| Meta-Analysis | Children & Adults | 251 | N/A | Pooled mean difference vs. placebo: -3.0 points (p<0.0001). |
Safety and Tolerability
Across clinical trials, Ecopipam has been generally well-tolerated. Notably, it has not been associated with the weight gain or metabolic side effects commonly seen with D2 antagonists. Common adverse events are typically mild to moderate and include headache, sedation/somnolence, fatigue, and insomnia. Importantly, studies have shown no significant negative impact on comorbid psychiatric conditions like ADHD, anxiety, or depression.
Experimental Protocols
Detailed protocols are essential for the replication and interpretation of clinical findings. Below are reconstructed methodologies for key Ecopipam trials based on published data.
Protocol: Randomized, Placebo-Controlled Crossover Trial (NCT02102698)
-
Objective: To assess the efficacy and safety of Ecopipam in reducing tics in youth with TS.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled crossover study.
-
Participant Population:
-
Inclusion Criteria: Ages 7 to 17 years; confirmed diagnosis of Tourette Syndrome; YGTSS-TTS score ≥ 20.
-
Exclusion Criteria: Concomitant use of stimulants or other tic-suppressing medications.
-
-
Intervention:
-
Randomization: Participants were randomized to one of two treatment sequences: Ecopipam followed by Placebo, or Placebo followed by Ecopipam.
-
Treatment Period 1 (30 days): Administration of the first assigned treatment (Ecopipam or Placebo).
-
Dosage: 50 mg/day for weight <34 kg; 100 mg/day for weight >34 kg.
-
-
Washout Period (2 weeks): No study drug administered.
-
Treatment Period 2 (30 days): Crossover to the alternative treatment.
-
-
Outcome Measures:
-
Primary: Change in YGTSS-Total Tic Score from baseline to day 30.
-
Secondary: Changes in obsessive-compulsive and ADHD rating scales; safety and tolerability assessments (vital signs, ECGs, laboratory tests).
-
-
Statistical Analysis: A mixed-effects model was used to analyze the crossover data, comparing the change in YGTSS-TTS between Ecopipam and placebo periods.
Protocol: Long-Term Open-Label Extension (OLE) Study
-
Objective: To determine the long-term safety, tolerability, and clinical effects of Ecopipam.
-
Study Design: A 12-month, open-label extension study.
-
Participant Population:
-
Inclusion Criteria: Patients aged ≥6 to ≤18 years who completed a prior 12-week Phase 2b randomized trial.
-
-
Intervention:
-
Titration (4 weeks): Ecopipam was titrated to a target oral dose of 1.8 mg/kg/day.
-
Maintenance (11 months): Patients continued on the target dose.
-
Follow-up: Study visits occurred monthly, with two additional visits 7 and 14 days after the final dose.
-
-
Outcome Measures:
-
Primary: Safety and tolerability, monitored through adverse event reporting, physical exams, and laboratory tests (including BMI Z-score, HbA1c, and cholesterol).
-
Secondary: Change from baseline in YGTSS-TTS and the Gilles de la Tourette Syndrome Quality of Life Scale for Children and Adolescents (C&A-GTS-QOL) total score.
-
-
Statistical Analysis: Changes from baseline for efficacy and safety measures were assessed at each time point using appropriate statistical tests (e.g., paired t-tests or mixed models for repeated measures).
Summary and Future Directions
The body of research on Ecopipam provides a strong foundation for its potential as a novel therapeutic agent for Tourette Syndrome. Its distinct mechanism of action, targeting the D1 receptor, offers an alternative to D2-centric therapies. Clinical data consistently demonstrate a statistically significant and clinically meaningful reduction in tic severity, coupled with a favorable safety profile that avoids common metabolic and extrapyramidal side effects.
The logical relationship between Ecopipam's pharmacology and its clinical effect is based on the dopamine hypothesis of TS. By selectively antagonizing supersensitive D1 receptors, Ecopipam is believed to restore balance to the CSTC circuitry, leading to a reduction in the generation of involuntary tics.
Future research should continue to explore the long-term efficacy and safety of Ecopipam, further characterize its effects on comorbid conditions, and investigate its utility in different subpopulations of individuals with Tourette Syndrome. The development of a D1-receptor-specific agent like Ecopipam represents a significant and targeted advancement in the pharmacological management of this challenging disorder.
References
- 1. A D1 receptor antagonist, ecopipam, for treatment of tics in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of dopamine-modulating agents in Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Neuropharmacological Properties of Trepipam and the Representative D1 Agonist SKF-81297
Disclaimer: Information regarding the specific neuropharmacological properties of Trepipam (SCH-12679) is scarce in publicly available scientific literature. Therefore, this guide utilizes the well-characterized and structurally related benzazepine dopamine D1 receptor full agonist, SKF-81297 , as a representative compound to illustrate the expected neuropharmacological profile. All quantitative data and detailed experimental protocols provided herein pertain to SKF-81297 and are intended to serve as a proxy for understanding the potential actions of this compound.
Executive Summary
This technical guide provides a comprehensive overview of the neuropharmacological properties of benzazepine dopamine D1 receptor agonists, with a specific focus on SKF-81297 as a representative agent for the lesser-known compound, this compound. The document is intended for researchers, scientists, and drug development professionals. It details the receptor binding affinity, functional activity, and in vivo behavioral effects of this class of compounds. Methodologies for key experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action.
Introduction
This compound (SCH-12679) is a dopamine D1 receptor agonist belonging to the benzazepine chemical class. Due to the limited availability of specific data for this compound, this guide will focus on the properties of SKF-81297, a potent and selective D1 receptor full agonist. Understanding the neuropharmacology of D1 agonists is crucial for the development of therapeutics for a range of neuropsychiatric and neurological disorders, including Parkinson's disease, schizophrenia (negative and cognitive symptoms), and cognitive impairments.
Receptor Binding Affinity
The interaction of a ligand with its receptor is a critical determinant of its pharmacological profile. Radioligand binding assays are employed to determine the affinity of a compound for various receptors. The data is typically presented as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Data Presentation: Receptor Binding Affinity of SKF-81297
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine Receptors | ||||
| D1 | [3H]-SCH23390 | Rat Striatum | 1.99 | [1] |
| D1 | [3H]-SCH23390 | Human D1R in HEK293 cells | 15 | [2] |
| D5 | [3H]-SCH23390 | Human D5R in HEK293 cells | 10 | [2] |
| D2 | [3H]-Spiperone | Rat Striatum | >1000 | [3] |
| D3 | [3H]-Spiperone | Rat Striatum | >1000 | [3] |
| Serotonin Receptors | ||||
| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | >1000 | |
| 5-HT2A | [3H]-Ketanserin | Rat Cortex | >1000 | |
| 5-HT6 | [3H]-LSD | HEK-293 cells | >1000 | |
| 5-HT7 | [3H]-5-CT | HEK-293 cells | >1000 |
Note: The table summarizes representative data from various sources. Exact values may vary depending on experimental conditions.
Functional Activity
Functional assays are essential to determine the cellular response elicited by a ligand upon binding to its receptor. For D1 receptor agonists, a key functional readout is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Data Presentation: Functional Activity of SKF-81297
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | Human D1R in HEK293 cells | EC50 (nM) | 4.7 | |
| cAMP Accumulation | Human D1R in CHO-K1 cells | EC50 (nM) | 29.4 | |
| β-arrestin Recruitment | Human D1R in HTLA cells | EC50 (nM) | 1778 |
Note: EC50 is the concentration of an agonist that gives half of the maximal response.
Signaling Pathway Diagram
Caption: D1 Receptor Signaling Pathway.
In Vivo Neuropharmacological Effects
The in vivo effects of D1 receptor agonists are typically assessed through behavioral and neurochemical studies in animal models.
Locomotor Activity
D1 receptor agonists are known to modulate locomotor activity. The specific effect can be dose-dependent and may vary between different species and even strains of rodents.
| Animal Model | Dose Range (mg/kg) | Effect on Locomotor Activity | Reference |
| Swiss-Webster Mice | 1 - 10 | Dose-dependent decrease in cocaine-induced hyperactivity | |
| C57BL/6 Mice | 0.5 - 2.5 | Induction of non-locomotor and locomotor movements | |
| Wild-type Mice | 0.4 - 0.8 | Significant increase in locomotor activity at 0.8 mg/kg |
Neurochemical Effects
In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.
While specific microdialysis data for SKF-81297's effect on dopamine release is complex due to its agonist nature at postsynaptic receptors, D1 receptor stimulation is known to modulate the activity of dopaminergic neurons. Systemic administration of a D1 agonist can lead to complex, region-specific changes in dopamine release, often resulting from feedback loop mechanisms.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.
Materials:
-
Receptor Source: Rat striatal tissue homogenate or membranes from cells expressing the human D1 receptor.
-
Radioligand: [3H]-SCH23390 (a D1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound (e.g., SKF-81297) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH23390).
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare receptor membranes by homogenization and centrifugation of the tissue or cells.
-
In a 96-well plate, add assay buffer, the test compound at various dilutions, and the receptor membrane preparation.
-
Initiate the binding reaction by adding a fixed concentration of [3H]-SCH23390 (typically at or near its Kd value).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log of the competitor concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
Objective: To measure the functional agonism of a test compound at the D1 receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human D1 receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test Compound (e.g., SKF-81297) at various concentrations.
-
Forskolin (a direct adenylyl cyclase activator, used as a positive control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the D1-expressing cells in a 96- or 384-well plate and grow to confluence.
-
Replace the growth medium with assay medium and pre-incubate for 15-30 minutes.
-
Add the test compound at various concentrations to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP levels as a function of the log of the agonist concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Locomotor Activity
Objective: To assess the effect of a test compound on spontaneous locomotor activity in rodents.
Materials:
-
Test Animals: Mice (e.g., C57BL/6) or rats.
-
Locomotor Activity Chambers: Clear Plexiglas boxes equipped with infrared beams to automatically record animal movement.
-
Test Compound (e.g., SKF-81297) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Habituate the animals to the locomotor activity chambers for at least 30-60 minutes on one or more days prior to the test day.
-
On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal back into the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group, typically in time bins (e.g., 5-minute intervals) and as a total over the session.
-
Perform statistical analysis (e.g., ANOVA) to determine dose-dependent effects.
Caption: Locomotor Activity Experimental Workflow.
Conclusion
The neuropharmacological profile of the benzazepine D1 receptor agonist SKF-81297 demonstrates high affinity and selectivity for the D1 and D5 dopamine receptors, potent functional agonism through the stimulation of cAMP production, and dose-dependent effects on in vivo locomotor activity. While specific data for this compound is lacking, the information presented for SKF-81297 provides a robust framework for understanding the likely properties of this class of compounds. Further research is required to delineate the specific pharmacological signature of this compound.
References
Preclinical Profile of Trepipam (SCH-12679): An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam, also known by its developmental code name SCH-12679, is a benzazepine derivative that acts as a dopamine D1 receptor agonist. Structurally related to the peripherally acting D1 partial agonist fenoldopam, this compound was investigated for its central nervous system effects. Despite its early preclinical evaluation, this compound was never commercialized, and as a result, publicly available data on its preclinical profile is limited. This technical guide synthesizes the available information on the preclinical studies of this compound, providing an overview of its pharmacological effects and the experimental methodologies used in its initial characterization.
Core Pharmacodynamic Properties
The primary mechanism of action of this compound is its agonist activity at the dopamine D1 receptor. The following sections detail the available preclinical findings.
In Vivo Efficacy and Behavioral Effects
The most notable preclinical study on this compound investigated its effects on agonistic and motor behaviors in rats.
Table 1: Summary of Behavioral Effects of this compound (SCH-12679) in Rats
| Behavioral Assay | Effect | Dose-Dependency | Implied Outcome |
| Shock-Induced Fighting | Reduction in fighting behavior | Dose-dependent | Potential anti-aggressive or sedative properties |
| Locomotor Activity | Impairment | Not explicitly stated, but implied | Sedative or motor-impairing effects |
| Rotorod Performance | Impairment | Not explicitly stated, but implied | Ataxia or motor coordination deficits |
Source: Bean, N. J., Loman, K., & Conner, R. (1978). Effects of benzazepine (Sch-12679) on shock-induced fighting and locomotor behavior in rats. Psychopharmacology, 59(2), 189-192.
The observed reduction in shock-induced fighting behavior suggests a potential for anti-aggressive or sedative properties. However, the concurrent impairment in locomotor activity and rotorod performance indicates that these effects may be, at least in part, a consequence of generalized motor sedation or ataxia rather than a specific anti-aggressive action.[1]
Experimental Protocols
Shock-Induced Fighting in Rats
While the specific parameters of the 1978 study are not fully detailed in the available abstract, a general methodology for this type of experiment is as follows:
-
Animal Model: Male rats are typically used and housed individually.
-
Apparatus: A chamber with a grid floor capable of delivering electric shocks.
-
Procedure:
-
Rats are placed in the chamber in pairs.
-
A series of electric shocks are delivered to the feet of the animals.
-
The fighting behavior, often characterized by striking, biting, and wrestling, is observed and quantified. This can be done by recording the frequency and duration of fighting episodes.
-
-
Drug Administration: this compound (SCH-12679) or a vehicle control is administered at various doses prior to the testing session.
-
Data Analysis: The effects of different doses of the drug on the fighting behavior are compared to the vehicle control group.
Locomotor Activity Assessment
-
Apparatus: An open-field arena, often equipped with photobeams or video tracking software to monitor movement.
-
Procedure:
-
Following drug or vehicle administration, individual rats are placed in the center of the open-field arena.
-
Activity is recorded for a set period.
-
-
Measures: Key parameters include total distance traveled, time spent moving, and rearing frequency.
-
Data Analysis: Locomotor activity measures are compared between drug-treated and vehicle-treated groups.
Rotorod Test for Motor Coordination
-
Apparatus: A rotating rod (rotor) that can be set to a constant or accelerating speed.
-
Procedure:
-
Rats are trained to walk on the rotating rod.
-
After drug or vehicle administration, the rats are placed back on the rotorod.
-
-
Measures: The latency to fall from the rod is the primary measure of motor coordination.
-
Data Analysis: The time spent on the rod is compared between the different treatment groups.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the preclinical investigation described, the following diagrams are provided.
Caption: Experimental workflow for evaluating the behavioral effects of this compound in rats.
Caption: Proposed mechanism of action and observed effects of this compound.
Discussion and Future Directions
The available preclinical data on this compound (SCH-12679) is sparse and largely qualitative. The primary study suggests that while it may reduce aggressive behavior, this effect is likely intertwined with sedative and motor-impairing properties. To provide a comprehensive understanding of this compound's preclinical profile, further studies would be required, including:
-
Quantitative Dose-Response Studies: To establish the potency and efficacy of this compound in various behavioral models.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor and its selectivity against other dopamine receptor subtypes and other neurotransmitter receptors.
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.
-
Toxicology Studies: To assess the safety profile of the compound through acute, sub-chronic, and chronic toxicity studies.
Without such data, a complete assessment of the therapeutic potential and risks associated with this compound remains elusive. The lack of further development and commercialization of this compound suggests that it may have had an unfavorable efficacy or safety profile that halted its progression through the drug development pipeline.
References
An In-Depth Technical Guide to Trepipam and its Relation to the Benzazepine Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trepipam (SCH-12679) is a synthetic compound belonging to the benzazepine class of molecules, recognized for its activity as a dopamine D1 receptor agonist.[1] Though it was never commercialized, its structural and functional properties offer valuable insights into the pharmacology of dopaminergic systems and the therapeutic potential of D1 receptor modulation. This technical guide provides a comprehensive overview of this compound, its chemical synthesis, its relationship within the benzazepine group, and its interaction with dopamine receptor signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and drug development endeavors in this area.
Introduction to this compound and the Benzazepine Group
The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic ring system, fused to a benzene ring, provides a versatile template for designing ligands targeting a variety of receptors, with a notable emphasis on dopamine receptors.
This compound, chemically known as (5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine, is a specific and potent agonist for the dopamine D1 receptor.[1] Its structure is closely related to fenoldopam, another benzazepine derivative that acts as a peripherally selective D1 receptor partial agonist and is used clinically as an antihypertensive agent.[1] The study of this compound and its analogs continues to inform the development of novel therapeutics for neurological and psychiatric disorders where dopamine signaling is implicated.
Quantitative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its activity as a dopamine D1 receptor agonist. Due to its status as a research compound that was never marketed, publicly available data is limited.
| Parameter | Value | Receptor Target | Assay Type | Reference |
| Binding Affinity (Ki) | Data not available in searched literature | Dopamine D1 Receptor | Radioligand Binding Assay | N/A |
| Functional Potency (EC50) | Data not available in searched literature | Dopamine D1 Receptor | cAMP Accumulation Assay | N/A |
Note: Despite extensive searches, specific Ki and EC50 values for this compound were not found in the available literature. The following sections provide detailed protocols for how such data would be experimentally determined.
Experimental Protocols
Synthesis of this compound (SCH-12679)
General Synthetic Scheme for 1-Phenyl-3-Benzazepines:
A common strategy involves the Bischler-Napieralski reaction or a Pictet-Spengler type cyclization to form the seven-membered ring. An alternative modern approach could involve a palladium-catalyzed intramolecular C-H arylation.
Illustrative Multi-step Synthesis:
-
Starting Material: A suitably substituted 2-phenylethylamine derivative.
-
Acylation: Reaction with a phenylacetyl chloride derivative to form an amide intermediate.
-
Cyclization: Intramolecular cyclization, for example, using polyphosphoric acid (PPA) or other dehydrating agents, to form the dihydrobenzazepine core.
-
Reduction: Reduction of the imine functionality to yield the tetrahydrobenzazepine.
-
N-Alkylation: Introduction of the methyl group on the nitrogen atom via reductive amination or reaction with a methylating agent.
-
Resolution: Separation of the enantiomers to isolate the active (5R) stereoisomer of this compound.
Radioligand Binding Assay for Dopamine D1 Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist).
-
Test compound (this compound).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 10 µM Butaclamol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Addition of Components:
-
To "Total Binding" wells, add the radioligand.
-
To "Non-specific Binding" wells, add the radioligand and the non-specific binding control.
-
To "Competition" wells, add the radioligand and varying concentrations of the test compound (this compound).
-
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
cAMP Accumulation Assay for Dopamine D1 Receptor Efficacy (EC50)
This protocol outlines a cell-based functional assay to determine the potency (EC50) of a D1 receptor agonist like this compound by measuring the accumulation of cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Test compound (this compound) at various concentrations.
-
A reference full agonist (e.g., Dopamine or SKF-81297).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist in stimulation buffer.
-
Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., for fluorescence or luminescence).
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
The maximal response (Emax) can also be determined and compared to that of the reference full agonist to classify the compound as a full or partial agonist.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gs alpha subunit of its associated G-protein.[2][3] This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
Dopamine D2 Receptor Signaling Pathway
In contrast to D1 receptors, D2 receptors are coupled to the Gi alpha subunit of their G-protein. Activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This has an opposing effect to D1 receptor activation on downstream signaling pathways that are regulated by cAMP and PKA.
Experimental Workflow for GPCR Drug Discovery
The discovery and development of a novel GPCR-targeting drug like this compound follows a structured, multi-stage process. This workflow begins with identifying and validating a therapeutic target and progresses through compound screening, lead optimization, and preclinical testing before a candidate can be considered for clinical trials.
Conclusion
This compound serves as a significant research tool for understanding the pharmacology of the dopamine D1 receptor and the broader therapeutic potential of the benzazepine scaffold. While its clinical development was not pursued, the methodologies for its synthesis and pharmacological characterization remain highly relevant for the ongoing discovery of novel central nervous system therapeutics. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into D1 receptor agonists and their potential applications in treating a range of neurological and psychiatric conditions. The continued exploration of compounds like this compound will undoubtedly contribute to the development of next-generation medicines with improved efficacy and safety profiles.
References
An In-depth Technical Guide to the D1 Agonist Versus Antagonist Properties of Trepipam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trepipam (SCH-12679), a benzazepine derivative, has been a subject of interest due to its interaction with the dopamine D1 receptor. While predominantly classified as a D1 receptor agonist, some evidence suggests potential antagonist properties, leading to a degree of ambiguity in its pharmacological profile. This technical guide aims to provide a comprehensive analysis of this compound's D1 receptor activity, presenting available data to elucidate its agonist versus antagonist characteristics. By examining its binding affinity, functional efficacy in signaling pathways, and its effects in in-vivo models, this document seeks to offer a clearer understanding of this compound's complex pharmacology at the D1 receptor for researchers and drug development professionals.
Introduction to this compound and the Dopamine D1 Receptor
The dopamine D1 receptor, a Gs-protein coupled receptor, plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its activation initiates a signaling cascade through the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is a key target for therapeutic intervention in a range of neurological and psychiatric disorders.
This compound is a synthetic compound belonging to the benzazepine chemical class, structurally related to other D1 receptor ligands.[1] Its pharmacological profile has been a topic of investigation to determine its precise mechanism of action at the D1 receptor. While often cited as a D1 agonist, the nuances of its functional activity warrant a more detailed examination.[2] This guide will synthesize the available scientific information to provide a clear and data-driven perspective on this compound's D1 agonist and antagonist properties.
Quantitative Analysis of D1 Receptor Interaction
A definitive understanding of a ligand's interaction with its receptor requires quantitative data on its binding affinity and functional efficacy. Due to the limited publicly available preclinical data for this compound, a direct and comprehensive comparison is challenging. The following tables present a comparative overview of the D1 receptor binding affinities (Ki) and functional efficacies (cAMP stimulation) for well-characterized D1 receptor ligands. This will serve as a framework for interpreting the qualitative descriptions of this compound's activity.
Table 1: Comparative D1 Receptor Binding Affinities (Ki)
| Compound | Classification | Ki (nM) | Reference |
| Dopamine | Endogenous Agonist | 100 - 1000 | |
| Dihydrexidine | Full Agonist | ~10 | [2] |
| SKF 81297 | Full Agonist | 15 | |
| SKF 38393 | Partial Agonist | 1 - 30 | [2] |
| SCH 23390 | Antagonist | 0.2 - 3.6 | |
| Ecopipam | Antagonist | ~0.5 | |
| This compound | Investigational | Data Not Available |
Table 2: Comparative D1 Receptor Functional Efficacy (cAMP Production)
| Compound | Classification | EC50 (nM) | Emax (% of Dopamine) | Reference |
| Dopamine | Endogenous Agonist | ~1000 | 100% | |
| Dihydrexidine | Full Agonist | ~30 | ~100% | |
| SKF 82958 | Full Agonist | Data Not Available | ~70% (relative to DHX) | |
| SKF 38393 | Partial Agonist | ~30 | ~50% | |
| SCH 23390 | Antagonist | No Agonist Activity | 0% | |
| Ecopipam | Antagonist | No Agonist Activity | 0% | |
| This compound | Investigational | Data Not Available | Data Not Available |
Note: The exact Ki, EC50, and Emax values can vary depending on the experimental conditions and tissues/cell lines used.
Experimental Protocols for Characterizing D1 Receptor Activity
The determination of a compound's agonist or antagonist properties at the D1 receptor relies on a combination of in-vitro and in-vivo experimental procedures.
In-Vitro Assays
Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue rich in D1 receptors (e.g., rat striatum) or membranes from cells expressing recombinant D1 receptors in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH 23390) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the ability of this compound to stimulate or inhibit D1 receptor-mediated adenylyl cyclase activity.
Methodology:
-
Cell Culture: Use cells endogenously expressing D1 receptors or cells transfected with the D1 receptor gene.
-
Agonist Mode: Treat the cells with varying concentrations of this compound and measure the accumulation of intracellular cAMP.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before stimulating them with a known D1 receptor agonist (e.g., dopamine or SKF 81297). Measure the inhibition of agonist-induced cAMP production.
-
cAMP Measurement: Quantify cAMP levels using methods such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or reporter gene assays where luciferase expression is under the control of a cAMP response element (CRE).
-
Data Analysis: In agonist mode, plot the cAMP concentration against the log of this compound concentration to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect). In antagonist mode, determine the IC50 (concentration of this compound that inhibits 50% of the agonist response).
In-Vivo Assays
Objective: To assess the effect of this compound on spontaneous or agonist-induced locomotor activity in rodents.
Methodology:
-
Acclimation: Individually house rodents (mice or rats) in activity monitoring chambers and allow them to acclimate for a defined period.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Agonist Challenge (for antagonist testing): To test for antagonist effects, administer this compound prior to the administration of a known D1 agonist (e.g., SKF 81297) that reliably increases locomotor activity.
-
Data Acquisition: Record locomotor activity (e.g., distance traveled, beam breaks) over a specified time period using automated activity monitors.
-
Data Analysis: Compare the locomotor activity of this compound-treated animals to vehicle-treated controls. In antagonist testing, assess the ability of this compound to attenuate the agonist-induced hyperactivity.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the canonical D1 receptor signaling pathway, a typical experimental workflow for assessing D1 receptor function, and the logical framework for classifying a ligand's activity.
Figure 1: Canonical Dopamine D1 Receptor Signaling Pathway.
Figure 2: Experimental Workflow for D1 Ligand Characterization.
Figure 3: Logical Classification of D1 Receptor Ligand Activity.
Discussion and Interpretation
The classification of this compound as a D1 agonist or antagonist is not definitively resolved in publicly accessible literature, primarily due to the absence of comprehensive quantitative data. The recurring description of this compound as a D1 agonist suggests that it likely possesses some degree of intrinsic activity at the receptor, leading to the stimulation of the cAMP pathway. However, the mention of antagonist properties could imply several possibilities:
-
Partial Agonism: this compound may be a partial agonist, exhibiting a lower maximal effect (Emax) compared to the endogenous ligand dopamine or full agonists like Dihydrexidine. In the presence of a full agonist, a partial agonist can act as a competitive antagonist.
-
Biased Agonism: this compound might be a biased agonist, preferentially activating certain downstream signaling pathways over others. For instance, it could activate G-protein signaling to a lesser extent while concurrently promoting β-arrestin recruitment, which can lead to receptor desensitization and functional antagonism.
-
Context-Dependent Effects: The agonist or antagonist effects of a ligand can sometimes be dependent on the specific tissue or experimental conditions, such as the level of receptor expression.
In-vivo behavioral studies, particularly those examining locomotor activity, can provide valuable insights. An agonist effect of this compound would be expected to increase locomotor activity when administered alone. Conversely, if this compound acts as an antagonist, it would be expected to decrease spontaneous locomotor activity or block the hyperactivity induced by a D1 agonist. The lack of published in-vivo studies specifically detailing the effects of this compound on locomotor activity further contributes to the ambiguity of its pharmacological profile.
Conclusion
Based on the available information, this compound is most frequently described as a dopamine D1 receptor agonist. However, the conflicting reports and the critical absence of quantitative binding and functional data prevent a definitive classification. To fully elucidate the agonist versus antagonist properties of this compound, further experimental investigation is required. Specifically, radioligand binding studies to determine its Ki value and in-vitro functional assays to quantify its EC50 and Emax for cAMP production are essential. Additionally, in-vivo behavioral pharmacology studies, such as the assessment of locomotor activity, would provide crucial information on its functional effects in a physiological context. Until such data becomes available, the precise nature of this compound's interaction with the D1 receptor remains an area for further research. This technical guide serves as a framework for understanding the necessary experimental approaches and data required to resolve the existing ambiguities in the pharmacological profile of this compound.
References
The Role of Dopamine D1 Receptor Modulation in Self-Injurious Behavior: Insights from Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Self-injurious behavior (SIB) is a debilitating and challenging condition to treat, often associated with neurodevelopmental disorders. Research into its neurobiological underpinnings is crucial for the development of effective pharmacotherapies. Animal models, particularly the pemoline-induced SIB model in rodents, have been instrumental in elucidating the role of various neurotransmitter systems, with the dopaminergic system being a key focus. This technical guide provides an in-depth overview of the current understanding of how dopamine D1 receptor modulation affects SIB in animal models. While direct experimental data on the D1 receptor agonist Trepipam (SCH-12679) in SIB models is not available in the public domain, this paper will detail the established experimental protocols, present quantitative data from studies on other D1 receptor ligands, and visualize the implicated signaling pathways to inform future research and drug development in this critical area.
Introduction to Self-Injurious Behavior and the Dopaminergic System
Self-injurious behavior encompasses a range of actions that cause physical harm to oneself and is a significant clinical challenge in various psychiatric and neurodevelopmental disorders, including autism spectrum disorder and Lesch-Nyhan syndrome.[1][2] The pathophysiology of SIB is complex and not fully understood, but evidence strongly points to the dysregulation of the basal ganglia circuitry and, in particular, the dopaminergic system.[3][4][5]
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors are typically coupled to Gs/olf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), while D2-like receptors are coupled to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. This balance between D1 and D2 receptor signaling is critical for motor control, motivation, and reward processing. Imbalances in this system are thought to contribute to the repetitive and compulsive nature of SIB.
The Pemoline-Induced Self-Injurious Behavior Model
The administration of high doses of the psychostimulant pemoline to rats is a widely used and validated animal model for inducing SIB. Pemoline is an indirect monoamine agonist that is believed to induce SIB through its effects on the dopaminergic and other neurotransmitter systems. This model allows for the systematic study of the neurochemical and behavioral aspects of SIB and serves as a platform for screening potential therapeutic agents.
Experimental Protocol: Induction of SIB with Pemoline
The following protocol is a generalized representation of the methodology used in various studies to induce SIB in rats using pemoline.
Animals: Male Long-Evans or Sprague-Dawley rats are commonly used.
Housing: Animals are typically housed individually to prevent injury from cage mates and to allow for accurate observation of SIB.
Pemoline Administration:
-
Dosage: High doses of pemoline are administered, often ranging from 150 mg/kg/day.
-
Route of Administration: Intraperitoneal (i.p.) or oral administration.
-
Frequency and Duration: Daily injections for a period of 5 to 10 consecutive days.
Behavioral Assessment:
-
Observation Period: Rats are observed for a set period each day following pemoline administration.
-
SIB Scoring: The presence and severity of SIB are quantified using a rating scale. This can include measures of:
-
Incidence: The number of rats exhibiting SIB.
-
Latency: The time to the first signs of SIB.
-
Duration: The total time spent engaging in self-injurious acts (e.g., self-biting, excessive grooming leading to tissue damage).
-
Severity: The extent of tissue damage, often scored on a scale (e.g., 0 = no injury, 1 = erythema, 2 = broken skin, 3 = open wound).
-
Body Locations: Recording the specific body parts targeted.
-
Experimental Workflow Diagram
Role of Dopamine D1 Receptor Modulation in SIB
While specific data on this compound is lacking, studies with other D1 receptor ligands in SIB and related stereotyped behaviors provide valuable insights into the potential effects of modulating this receptor.
Dopamine D1 Receptor Agonism
Contrary to what might be expected, stimulation of D1 receptors does not necessarily alleviate SIB and can, in some contexts, induce or exacerbate stereotyped behaviors that can escalate to self-injury.
-
Induction of Stereotypy: Systemic administration of D1 agonists like SKF 38393 and SKF 82958 has been shown to increase stereotyped grooming sequences in rodents.
-
Induction of Self-Biting: In some models, direct microinjection of the D1 agonist SKF 38393 into the ventrolateral striatum led to intense, delayed-onset self-biting, possibly due to neurotoxic effects. In dopamine-deficient mice, a D1 agonist was sufficient to induce stereotypy.
-
Exacerbation in Lesion Models: In monkeys with unilateral ventromedial tegmental lesions, mixed dopamine agonists that predominantly stimulate D1 receptors elicit self-mutilative biting behavior.
Dopamine D1 Receptor Antagonism
Given the role of D1 receptor overstimulation in some models of SIB, D1 antagonists have been investigated as a potential therapeutic strategy.
-
Blockade of SIB: The D1 antagonist SCH 23390 has been shown to prevent or abolish dopamine agonist-induced self-mutilative biting in lesioned monkeys. It also antagonizes amphetamine-induced oral stereotypy in a dose-dependent manner.
-
Attenuation of Pemoline-Induced SIB: While direct evidence is limited, the general understanding is that dopamine antagonists can attenuate pemoline-induced SIB.
Quantitative Data on Dopaminergic Modulation of SIB
The following tables summarize quantitative data from studies investigating the effects of various dopaminergic agents on pemoline-induced SIB in rats. This provides a comparative framework for understanding the potential impact of a D1 agonist like this compound.
Table 1: Effect of Dopamine Antagonists on Pemoline-Induced Self-Biting in Rats
| Drug | Class | Dosage (mg/kg) | Effect on Self-Biting | Reference |
| Haloperidol | D2 Antagonist | 0.2 | Dose-related normalization | |
| Haloperidol | D2 Antagonist | 0.3 | Elimination | |
| Pimozide | D2 Antagonist | 1.3 | Elimination | |
| Risperidone | D2/5-HT2A Antagonist | Not Specified | Significantly attenuates |
Table 2: Effect of Other Pharmacological Agents on Pemoline-Induced SIB in Rats
| Drug | Class | Effect on SIB | Reference |
| Valproate | Anticonvulsant | Significantly attenuates | |
| Topiramate | Anticonvulsant | Significantly attenuates | |
| Tramadol | Opioid Agonist | No significant effect |
Signaling Pathways Implicated in SIB
The neurobiological mechanisms underlying SIB are complex, involving an interplay between different neurotransmitter systems and intracellular signaling cascades. The dopamine D1 receptor plays a central role in these pathways within the striatum.
Dopamine D1 Receptor Signaling Cascade
Activation of the D1 receptor by dopamine or an agonist like this compound leads to the activation of a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA). A key substrate of PKA in the striatum is DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). When phosphorylated by PKA, DARPP-32 becomes a potent inhibitor of protein phosphatase 1 (PP1), leading to the enhanced phosphorylation of downstream targets that regulate neuronal excitability and gene expression, ultimately influencing behaviors like SIB.
Discussion and Future Directions
The existing literature strongly implicates the hyperactivation of the dopaminergic system, and potentially the D1 receptor, in the precipitation and expression of self-injurious behaviors in animal models. The pemoline-induced SIB model in rats remains a valuable tool for investigating the underlying neurobiology and for the preclinical evaluation of novel therapeutics.
Given that this compound is a D1 receptor agonist, based on the available evidence from other D1 agonists, it is plausible that it would not be effective in reducing SIB and might even exacerbate it, particularly at high doses. However, without direct experimental evidence, this remains speculative. The complex interplay between D1 and D2 receptor signaling, as well as interactions with other neurotransmitter systems like serotonin and glutamate, means that the net effect of a specific D1 agonist could be nuanced.
Future research should aim to:
-
Directly evaluate the effects of this compound (SCH-12679) across a range of doses in the pemoline-induced SIB model.
-
Investigate the effects of this compound in combination with D2 receptor antagonists or agents acting on other neurotransmitter systems.
-
Utilize more sophisticated behavioral analyses to differentiate between general stereotypy and self-injurious intent in animal models.
-
Explore the role of D1 receptor signaling in specific neuronal populations within the basal ganglia circuits to better understand its contribution to SIB.
Conclusion
While a definitive statement on this compound's effect on self-injurious behavior in animal models cannot be made without direct empirical data, the current body of research on dopamine D1 receptor function provides a strong foundation for informed hypothesis generation. The pemoline-induced SIB model offers a robust platform for testing such hypotheses. A deeper understanding of the intricate role of D1 receptor signaling in the pathophysiology of SIB is essential for the development of targeted and effective treatments for this distressing and harmful behavior.
References
- 1. Individual Differences in Vulnerability for Self-Injurious Behavior: Studies Using an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Self-Injurious Behavior: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Animal models of self-injurious behaviour: an overview [pubmed.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
The Role of Trepipam in Epilepsy and Anxiety Neurosis Research: A Technical Guide
Disclaimer: Direct experimental research on the role of Trepipam in epilepsy and anxiety neurosis is limited in publicly available scientific literature. This guide provides an in-depth analysis of the role of dopamine D1 receptor agonists as a class in these conditions, from which the potential role of this compound can be inferred. This compound (SCH-12679) is a selective D1 receptor agonist, and its effects are expected to be mediated through the signaling pathways common to this class of compounds.[1]
Introduction to this compound and Dopamine D1 Receptor Agonism
This compound is a benzazepine derivative that acts as a selective agonist for the dopamine D1 receptor.[1] Its chemical structure is closely related to other well-studied D1 agonists, such as SKF 38393, from which it can be synthesized via trimethylation.[1] The dopamine D1 receptor is the most abundant dopamine receptor subtype in the central nervous system and is primarily coupled to the Gαs/olf G-protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2][3] This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and various cognitive and motor functions. Consequently, D1 receptor agonists are of significant interest in neuroscience research for their potential therapeutic applications in a range of neurological and psychiatric disorders.
The Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the D1 receptor involves a series of intracellular events that ultimately lead to changes in gene expression and neuronal function. Upon binding of an agonist like this compound, the D1 receptor undergoes a conformational change, leading to the activation of the associated Gαs/olf protein. This, in turn, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa). The phosphorylation of these substrates modulates ion channel activity, neurotransmitter release, and synaptic plasticity.
The Role of D1 Receptor Agonists in Epilepsy Research
The role of dopamine D1 receptor activation in epilepsy is complex, with studies reporting both pro-convulsant and anticonvulsant effects depending on the experimental model and the specific brain region involved.
Pro-convulsant Effects
A significant body of evidence suggests that systemic administration of D1 receptor agonists can lower the seizure threshold and facilitate the development of seizures in various animal models. For instance, the prototypical D1 agonist SKF 38393 has been shown to be pro-convulsant in mice treated with the cholinergic agonist pilocarpine. This pro-epileptogenic action is thought to be mediated by the activation of the PKA-DARPP-32-ERK signaling pathway in limbic structures.
Anticonvulsant Effects
In contrast, some studies have reported anticonvulsant effects of D1 receptor agonists. For example, SKF 38393 has been found to dose-dependently block pentylenetetrazole (PTZ)-induced seizures in mice. This suggests that D1 receptor stimulation may reduce seizure activity caused by the blockade of GABAergic transmission. The conflicting findings highlight the intricate role of the dopaminergic system in seizure modulation, which is likely dependent on the balance of activity between D1 and D2 receptors and the specific neuronal circuits involved.
Quantitative Data from Preclinical Epilepsy Studies
| Drug | Animal Model | Seizure Induction Agent | Effect | Dose/Concentration | Reference |
| SKF 38393 | Mouse | Reserpine + Pilocarpine | Pro-convulsant | 15-30 mg/kg | |
| CY 208-243 | Mouse | Reserpine + Pilocarpine | Pro-convulsant | 0.3-3 mg/kg | |
| SKF 82958 | Mouse | Pilocarpine | Pro-convulsant | ED50 < CY 208-243 | |
| SKF 38393 | Mouse | Pentylenetetrazole (PTZ) | Anticonvulsant | 1-10 mg/kg (s.c.) | |
| SKF 38393-A | Mouse | Maximal Electroshock | Weak Anticonvulsant | Not specified | |
| SKF 81297 | Mouse | Systemic administration | Pro-convulsant (induces seizures) | 2.5 and 5.0 mg/kg |
Experimental Protocol: Pilocarpine-Induced Seizures in Mice
This protocol is a standard method for inducing limbic seizures to screen for pro-convulsant or anticonvulsant drug activity.
-
Animals: Male mice (e.g., C57BL/6, 8-10 weeks old) are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
To prevent peripheral cholinergic effects, animals are pre-treated with a peripheral muscarinic receptor antagonist, such as methyl-scopolamine (1 mg/kg, i.p.), 30 minutes before pilocarpine administration.
-
The D1 receptor agonist (e.g., SKF 38393, 15-30 mg/kg, i.p.) or vehicle is administered.
-
Pilocarpine (e.g., a sub-convulsive dose of 100-200 mg/kg, i.p.) is administered 15-30 minutes after the test compound.
-
-
Seizure Observation: Animals are placed in individual observation chambers and video-recorded for at least 2 hours. Seizure activity is scored using a standardized scale (e.g., the Racine scale), which grades the severity of motor seizures.
-
Data Analysis: The latency to the first seizure, the number of animals exhibiting seizures, and the mean seizure score are calculated for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect compared to the vehicle control.
The Role of D1 Receptor Agonists in Anxiety Neurosis Research
The modulation of anxiety-like behaviors by D1 receptor agonists is also multifaceted, with evidence for both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) effects. These effects appear to be highly dependent on the specific brain region being targeted and the baseline anxiety state of the animal.
Anxiolytic and Anxiogenic Effects
Intra-amygdala infusion of D1/D2 receptor agonists has been shown to increase anxiety-like behavior in rats. Conversely, systemic administration of some dopamine agonists has been reported to reduce anxiety-like behavior. More specifically, activation of D1 receptors in the medial prefrontal cortex (mPFC) has been demonstrated to produce anxiolytic effects in rats. For instance, direct injection of SKF 38393 into the mPFC normalized anxiety-like behaviors induced by the inhibition of glutamatergic activity in the ventral hippocampus. Furthermore, pharmacological activation of D1 receptors in the ventral tegmental area (VTA) has been shown to alleviate anxiety-like behaviors in mice.
Quantitative Data from Preclinical Anxiety Studies
| Drug | Animal Model | Anxiety Test | Effect | Dose/Concentration | Brain Region | Reference |
| SKF 38393 | Rat | Elevated Plus Maze, Open Field | Anxiolytic | 0.5 μ g/0.5 μl | Medial Prefrontal Cortex (mPFC) | |
| D1 Agonist | Mouse | Open Field, Elevated Plus Maze | Anxiolytic | Not specified (pharmacological activation) | Ventral Tegmental Area (VTA) | |
| D1/D2 Agonists | Rat | Not specified | Anxiogenic | Not specified | Amygdala | |
| SKF 81297 | Mouse (PWI) | Not specified | Antidepressant/Anxiolytic | Not specified | Medial Prefrontal Cortex (mPFC) |
Experimental Protocol: The Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are open.
-
Animals: Rats or mice are handled for several days prior to testing to reduce stress.
-
Drug Administration: The D1 receptor agonist (e.g., SKF 38393) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a 5-minute session. The session is recorded by a video camera mounted above the maze.
-
Data Analysis: An automated tracking system or a trained observer scores several parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic-like behavior is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
-
This compound in the Context of D1 Receptor Agonism
Given that this compound is a selective D1 receptor agonist, its pharmacological profile in the context of epilepsy and anxiety can be predicted based on the actions of other D1 agonists, primarily SKF 38393. It is plausible that systemic administration of this compound could have pro-convulsant effects, particularly in models of limbic epilepsy, by lowering the seizure threshold. Conversely, it might exhibit anticonvulsant properties against seizures induced by GABAergic antagonists. In anxiety research, the effects of this compound are likely to be region-dependent. Direct administration into the mPFC or VTA might produce anxiolytic effects, while administration into the amygdala could be anxiogenic. The overall systemic effect would depend on its ability to cross the blood-brain barrier and its relative affinity for D1 receptors in these different brain regions.
Binding Affinities of Selected Dopamine D1 Receptor Agonists
The potency of a D1 agonist is determined by its binding affinity (Ki) for the receptor. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D5 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| SKF 38393 | 1 | ~0.5 | ~150 | |
| Dopamine | - | - | - | - |
| Dihydrexidine | - | - | - | - |
| SKF 82958 | - | - | - | - |
| A77636 | - | - | - | - |
Conclusion
While direct experimental data on this compound's role in epilepsy and anxiety neurosis is scarce, its identity as a selective dopamine D1 receptor agonist allows for informed predictions based on the extensive research conducted on other compounds in its class. The evidence suggests a complex, dual role for D1 receptor activation in both conditions. In epilepsy, D1 agonism can be both pro-convulsant and anticonvulsant depending on the context. In anxiety, the effects can be either anxiolytic or anxiogenic, largely dictated by the specific brain circuitry involved. Future research should focus on direct in vivo and in vitro studies of this compound to elucidate its specific pharmacological profile, including its pharmacokinetics and pharmacodynamics, and to validate its potential therapeutic utility or risks in the context of epilepsy and anxiety disorders. Such studies would be crucial for drug development professionals and researchers seeking to understand the nuanced role of the dopaminergic system in these complex neurological conditions.
References
A Deep Dive into the Structural and Functional Relationship of Trepipam and Fenoldopam
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Summary
Trepipam and fenoldopam, both derivatives of the versatile benzazepine scaffold, represent a fascinating case study in how subtle structural modifications can profoundly alter pharmacological activity. While sharing a common chemical backbone, their distinct substitutions result in differing affinities and functional activities at dopamine and adrenergic receptors. Fenoldopam has been successfully developed as a selective dopamine D1 receptor partial agonist for the management of severe hypertension. In contrast, this compound, despite its close structural similarity, has conflicting reports of its activity and was never commercialized, highlighting the intricate structure-activity relationships within this chemical class. This guide provides a comprehensive analysis of their structural relationship, comparative pharmacology, and the experimental methodologies used to elucidate their function.
Structural Relationship: A Tale of Two Benzazepines
At their core, both this compound and fenoldopam are substituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. The fundamental difference lies in the substitution patterns on the phenyl and benzazepine rings.
Fenoldopam:
-
Chemical Name: 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
-
Key Structural Features:
-
A chlorine atom at the 6-position of the benzazepine ring.
-
Hydroxyl groups at the 7 and 8-positions of the benzazepine ring (a catechol moiety).
-
A hydroxyl group at the 4-position of the 1-phenyl substituent.
-
This compound:
-
Chemical Name: (5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine
-
Key Structural Features:
-
Methoxy groups at the 7 and 8-positions of the benzazepine ring.
-
A methyl group on the nitrogen at the 3-position of the benzazepine ring.
-
An unsubstituted phenyl group at the 1-position.
-
The critical distinctions are the catechol versus dimethoxy groups on the benzazepine ring and the substituents on the 1-phenyl ring and the benzazepine nitrogen. The catechol group in fenoldopam is crucial for its D1 receptor agonist activity, while the methoxy groups and N-methylation in this compound significantly alter its pharmacological profile.
Comparative Pharmacological Profile
The structural differences between this compound and fenoldopam translate into distinct pharmacological activities. Fenoldopam is a well-characterized selective D1 receptor partial agonist, whereas the functional activity of this compound is less clear, with conflicting reports in the literature.
| Parameter | Fenoldopam | This compound (SCH-12679) |
| Primary Target | Dopamine D1 Receptor | Dopamine D1 Receptor |
| Functional Activity | Partial Agonist at D1 receptors[1][2]. | Conflicting reports exist, describing it as both a D1 receptor agonist and a D1 receptor antagonist. Definitive, publicly available primary literature clarifying its functional activity is lacking. |
| Binding Affinity | D1 Receptor: Kd = 2.3 ± 0.1 nM (rat striatum)[3]. α2-Adrenoceptors: Moderate affinity[4][5]. D2, α1, β-Adrenoceptors: No significant affinity. | Quantitative binding affinity data (Ki or Kd values) for dopamine or other receptors are not readily available in the public domain. |
| Clinical Use | Approved for the short-term management of severe hypertension. | Never marketed. |
Signaling Pathways
Fenoldopam's therapeutic effects are primarily mediated through the activation of D1 dopamine receptors, which are G-protein coupled receptors (GPCRs).
D1 Receptor Signaling Cascade
Activation of the D1 receptor by fenoldopam primarily leads to the stimulation of the Gαs subunit of the G-protein complex. This initiates a signaling cascade that results in vasodilation.
Caption: Fenoldopam-induced D1 receptor signaling cascade leading to vasodilation.
Experimental Protocols
The characterization of compounds like this compound and fenoldopam relies on a suite of in vitro pharmacological assays. Below are detailed, representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug for a specific receptor. A typical experimental workflow is as follows:
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) or cultured cells expressing the dopamine D1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH 23390), and a range of concentrations of the unlabeled test compound (fenoldopam or this compound).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger downstream of D1 receptor activation.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing the dopamine D1 receptor (e.g., HEK293 cells) in appropriate media.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with varying concentrations of the test compound (fenoldopam or this compound) for a defined period.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, typically based on a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Conclusion
The comparative analysis of this compound and fenoldopam underscores the critical importance of specific structural motifs in determining the pharmacological profile of benzazepine derivatives. Fenoldopam's clinical success as a selective D1 receptor partial agonist is a direct result of its chemical structure, which confers high affinity and the appropriate functional activity at its target. The ambiguity surrounding the functional activity of the structurally similar this compound, and the lack of comprehensive binding data in the public domain, highlight the challenges in drug development and the often-unpredictable nature of structure-activity relationships. Further research into the precise molecular interactions of these compounds with the D1 receptor would provide valuable insights for the rational design of novel dopaminergic agents.
References
- 1. The pharmacology of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoldopam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SKF-38,393 - Wikipedia [en.wikipedia.org]
Quantum Chemistry of Trepipam: A Technical Guide
This technical guide provides an in-depth analysis of the quantum chemical calculations of Trepipam, a selective dopamine D1 receptor agonist. The content herein is primarily derived from a comprehensive study by Goode-Romero et al. (2020), which systematically investigated the electronic properties of 217 dopaminergic agents using Density Functional Theory (DFT).[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the computational chemistry of this compound.
Computational Objectives and Theoretical Framework
The primary objective of the quantum chemical calculations on this compound was to determine its intrinsic electronic properties, specifically its capacity to act as an electron donor or acceptor.[1] This is crucial for understanding its mechanism of action at the molecular level. The theoretical framework employed was DFT, a robust method for calculating the electronic structure of molecules.[1]
Detailed Computational Protocols
The following section outlines the step-by-step computational methodology used to calculate the quantum chemical properties of this compound.
Initial Molecular Geometry: The initial three-dimensional structure of this compound was sourced from the PubChem database.
Conformational Analysis: To identify the most stable conformer, a conformational search was performed using the MMFF94s force field. This step is critical as the molecular conformation can significantly influence its electronic properties.
Geometry Optimization: A two-step geometry optimization process was employed:
-
An initial optimization was carried out using the semi-empirical PM6 method.
-
The resulting structure was then further optimized using the M06-2X functional with the 6-31+G(d,p) basis set within the framework of DFT.[1]
Calculation of Electronic Properties: All DFT calculations were performed using the Gaussian 09 software package. The key electronic properties, vertical ionization potential (IP) and vertical electron affinity (EA), were calculated from the single-point energies of the neutral, cationic, and anionic species at the optimized geometry of the neutral molecule.
Quantitative Data Summary
The calculated quantum chemical properties of this compound are summarized in the table below. These values provide a quantitative measure of the energy required to remove an electron (ionization potential) and the energy released upon gaining an electron (electron affinity).
| Property | Symbol | Value (eV) |
| Vertical Ionization Potential | IP | 7.74 |
| Vertical Electron Affinity | EA | 0.22 |
Table 1: Quantum Chemical Properties of this compound. Data extracted from Goode-Romero et al. (2020).
Visualizations
Computational Workflow
The following diagram illustrates the computational workflow employed in the quantum chemical analysis of this compound.
Caption: A flowchart detailing the computational protocol for this compound analysis.
Logical Relationship: Electronic Properties and Pharmacological Action
The study by Goode-Romero et al. (2020) established a logical relationship between the calculated electronic properties of dopaminergic agents and their known pharmacological actions. The diagram below visualizes this correlation.
Caption: Correlation between electronic character and dopaminergic activity.
References
Methodological & Application
Trepipam (SCH-12679): Experimental Protocols for Behavioral Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam, also known as SCH-12679, is a pharmacological agent that has been investigated for its effects on the central nervous system. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical behavioral research. The primary focus is on its application in studying locomotor activity and self-injurious behavior, two key areas of investigation in neuropsychiatric and neurodevelopmental disorders.
There is some conflicting information in the scientific literature regarding the precise nature of this compound's interaction with the dopamine D1 receptor. While some sources have referred to it as a D1 receptor agonist, the available pharmacological data, including a study on its effects on locomotor behavior, strongly indicate that this compound functions as a dopamine D1 receptor antagonist . This antagonistic action is the basis for the experimental designs and expected outcomes described in these protocols. As a D1 antagonist, this compound is expected to attenuate behaviors mediated by D1 receptor activation.
Mechanism of Action: Dopamine D1 Receptor Antagonism
This compound exerts its effects by binding to and blocking the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the Gαs/olf subunit. This activation leads to an increase in the activity of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream protein targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of these targets ultimately modulates neuronal excitability and gene expression, influencing various physiological and behavioral processes. By antagonizing the D1 receptor, this compound inhibits this signaling cascade, leading to a reduction in dopamine-mediated neurotransmission in brain regions rich in D1 receptors, such as the striatum and prefrontal cortex.
Behavioral Applications
The D1 receptor is critically involved in the regulation of voluntary movement, motivation, and reward processing. Consequently, antagonism of this receptor with this compound can be a valuable tool to investigate:
-
Locomotor Activity: To assess the role of D1 receptor signaling in spontaneous and stimulant-induced locomotion.
-
Self-Injurious Behavior (SIB): To explore the therapeutic potential of D1 receptor blockade in animal models of SIB.
-
Anxiety-like Behaviors: To investigate the involvement of the dopaminergic system in anxiety.
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Locomotor Activity
This protocol details the procedure for evaluating the dose-dependent effects of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound (SCH-12679)
-
Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% methylcellulose)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena for rats)
-
Automated activity monitoring system with video tracking software
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment. Handle the animals for several days before testing to reduce stress.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Place each animal in the open field apparatus for a 30-minute habituation session to allow for exploration and a return to baseline activity levels.
-
Drug Preparation: Prepare fresh solutions of this compound at the desired concentrations in the appropriate vehicle on the day of testing. A range of doses should be selected based on preliminary studies or literature on similar D1 antagonists.
-
Drug Administration: Following the habituation period, remove the animals from the open field and administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats).
-
Behavioral Recording: Immediately after injection, place the animal back into the open field apparatus and record its activity for a predefined period, typically 60 to 120 minutes. The automated tracking system will record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Data Presentation:
Summarize the quantitative data in a table format.
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Note: X, Y, and Z represent different doses of this compound.
Protocol 2: Evaluation of this compound in a 6-OHDA Model of Self-Injurious Behavior
This protocol describes the induction of self-injurious behavior (SIB) in rats using a neonatal 6-hydroxydopamine (6-OHDA) lesion and the subsequent assessment of this compound's therapeutic potential.
Materials:
-
Pregnant Sprague-Dawley rats
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride
-
Ascorbic acid
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus for neonatal rats
-
Hamilton syringe
-
This compound (SCH-12679)
-
Observation cages
-
Behavioral scoring software or manual scoring sheet
Procedure:
Part A: Induction of 6-OHDA Lesions in Neonatal Rats
-
Pup Preparation: On postnatal day 3 (P3), separate pups from the dam. Pre-treat the pups with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration to protect noradrenergic neurons.
-
6-OHDA Injection: Anesthetize the pups (e.g., using hypothermia or isoflurane). Secure the pup in a stereotaxic apparatus. Inject 6-OHDA (e.g., 100 µg in 2 µl of saline with 0.1% ascorbic acid) bilaterally into the lateral ventricles. Sham-operated controls should receive vehicle injections.
-
Post-operative Care: Return the pups to the dam after they have recovered from anesthesia. Monitor their well-being closely.
Part B: Assessment of Self-Injurious Behavior and this compound Treatment
-
Behavioral Observation: Beginning in adolescence (around P35), individually house the rats and observe them for the emergence of SIB. SIB can manifest as self-biting of the paws, limbs, or tail.
-
SIB Scoring: Once SIB is established, score the severity of the behavior. This can be done by rating the intensity and frequency of biting and the extent of tissue damage. A common scoring system ranges from 0 (no biting) to 4 (severe, mutilating biting).
-
This compound Administration: Administer this compound or vehicle to the SIB-exhibiting rats. A crossover design or a parallel group design can be used. Administer the drug (e.g., daily i.p. injections) for a defined treatment period (e.g., 7 days).
-
Behavioral Scoring during Treatment: Score the SIB daily throughout the treatment period to assess the effect of this compound.
-
Data Analysis: Analyze the SIB scores using appropriate statistical tests (e.g., repeated measures ANOVA) to determine if this compound significantly reduces self-injurious behavior compared to the vehicle.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Baseline SIB Score (Mean ± SEM) | SIB Score After Treatment (Mean ± SEM) | % Reduction in SIB |
| Vehicle | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Note: X, Y, and Z represent different doses of this compound.
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for assessing this compound's effect on locomotor activity.
Caption: Workflow for evaluating this compound in a 6-OHDA model of self-injurious behavior.
Application Notes and Protocols for Trepipam Dosage in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam is a synthetic compound belonging to the benzazepine chemical class and is structurally related to SKF-38393, a selective D1/D5 receptor partial agonist. Specifically, this compound is the trimethylated form of SKF-38393[1]. Due to the limited availability of direct in vivo studies on this compound in rats, this document provides a comprehensive guide based on the extensive research conducted on its parent compound, SKF-38393. The dosages, administration routes, and experimental protocols detailed for SKF-38393 serve as a robust starting point for designing in vivo rat studies with this compound.
This compound, as a dopamine D1-like receptor modulator, is of significant interest for investigating its potential effects on various central nervous system functions, including motor control, cognition, and reward pathways. These application notes provide detailed protocols for common behavioral and neurochemical assays in rats, along with recommended dosage ranges derived from studies with SKF-38393.
Data Presentation: Dosage Summary for SKF-38393 in Rat Studies
The following table summarizes the dosages of SKF-38393 used in various in vivo rat studies. This information can be used to guide dose-selection for initial studies with this compound. It is recommended to perform dose-response studies to determine the optimal dosage for the specific experimental paradigm.
| Rat Model | Dosage Range (mg/kg) | Route of Administration | Key Findings/Application | Reference |
| Wistar Rats | 1 - 5 | Subcutaneous (s.c.) | Investigated effects on male rat sexual behavior. | [2] |
| Sprague-Dawley Rats | 8 | Subcutaneous (s.c.) | Conditioned grooming response. | [1] |
| Wistar Rats | 6 | Intraperitoneal (i.p.) | Prevention of scopolamine-induced memory impairment. | [3] |
| Rabbits and Rats | 2.5 - 10 | Not Specified | Induced EEG desynchronization and behavioral arousal. | [4] |
| Lister Hooded Rats | 2 - 6 | Not Specified | Improved waiting impulsivity. | |
| Developing Rats | 10 | Not Specified | Increased dopamine release in the striatum. | |
| Wistar Rats | 3 - 9 | Subcutaneous (s.c.) | Produced EEG alterations suggesting arousal. | |
| Not Specified | 8 | Intraperitoneal (i.p.) | Served as a discriminative stimulus. |
Experimental Protocols
Assessment of Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Open field apparatus (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software
-
Male Wistar rats (250-300 g)
Procedure:
-
Habituate the rats to the open field apparatus for 30 minutes one day prior to the experiment.
-
On the day of the experiment, administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Place the rat in the center of the open field arena immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a period of 60-120 minutes.
-
Analyze the data to compare the effects of different doses of this compound with the vehicle control group.
Experimental Workflow for Locomotor Activity Assessment
Drug Discrimination Paradigm
Objective: To determine if rats can discriminate the subjective effects of this compound from vehicle.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard operant conditioning chambers with two levers and a food dispenser
-
Food pellets (as reinforcers)
-
Male Sprague-Dawley rats (food-deprived to 85% of their free-feeding body weight)
Procedure:
-
Training Phase:
-
Train rats to press a lever for food reinforcement on a fixed-ratio (e.g., FR10) schedule.
-
Once responding is stable, begin discrimination training.
-
On days when this compound is administered (e.g., 8 mg/kg, i.p.), only responses on the "drug-appropriate" lever are reinforced.
-
On days when vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
Alternate drug and vehicle administration daily.
-
Continue training until rats reliably select the correct lever based on the injection they received (e.g., >80% correct responses before the first reinforcement for several consecutive sessions).
-
-
Testing Phase:
-
Administer various doses of this compound or other test compounds.
-
Allow the rat to respond on either lever, with reinforcement provided for responses on either lever to maintain responding.
-
Calculate the percentage of responses on the drug-appropriate lever to determine if the test dose produces effects similar to the training dose of this compound.
-
Logical Relationship in Drug Discrimination
Signaling Pathway
This compound, as a dopamine D1-like receptor modulator, is expected to act through the Gs alpha subunit-coupled receptor pathway. Activation of the D1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the protein phosphatase inhibitor DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a cascade of cellular effects that modulate neuronal excitability and gene expression.
Dopamine D1 Receptor Signaling Pathway
References
- 1. SKF-38,393 - Wikipedia [en.wikipedia.org]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
Application Notes and Protocols for Administering a Dopamine D1 Receptor Agonist in a Conditioned Place Preference Test
Disclaimer: Initial searches for "Trepiram" did not yield any relevant scientific information, suggesting a possible misspelling or a non-standard nomenclature. Therefore, this document provides a detailed protocol and application notes using a representative and well-documented dopamine D1 receptor full agonist, SKF 82958 , to illustrate the conditioned place preference (CPP) procedure. The principles and methodologies described herein are broadly applicable to other D1 receptor agonists.
Introduction
The conditioned place preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs.[1] This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[2] A subsequent preference for the drug-paired environment, in a drug-free state, is indicative of the drug's rewarding effects.[1]
Dopamine D1 receptors play a crucial role in reward processing and motivation.[3] Investigating the effect of D1 receptor agonists, such as SKF 82958, in the CPP paradigm helps to elucidate the role of this specific receptor subtype in mediating drug-induced reward and to screen for the abuse potential of novel compounds targeting this system.
Mechanism of Action: Dopamine D1 Receptor Signaling
Dopamine D1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like SKF 82958, primarily couple to the Gαs/olf G-protein. This initiates a signaling cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately modulate gene expression and neuronal function, contributing to the behavioral effects of D1 receptor activation.
Experimental Protocol: Conditioned Place Preference
This protocol describes a typical unbiased CPP procedure to assess the rewarding effects of SKF 82958 in rats.
Materials and Apparatus
-
Subjects: Male Wistar rats (250-300g)
-
Drug: SKF 82958 hydrobromide (or other D1 agonist)
-
Vehicle: Saline (0.9% NaCl)
-
Apparatus: A three-compartment CPP box. The two larger outer compartments are distinct in their sensory cues (e.g., different wall colors/patterns and floor textures). The smaller central compartment is neutral. Removable guillotine doors control access between compartments.
Experimental Procedure
The CPP procedure consists of three phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Habituation)
-
On Day 1, place the rat in the central compartment of the CPP apparatus.
-
Remove the guillotine doors to allow free access to all three compartments for 15 minutes.
-
Record the time spent in each of the two outer compartments to establish baseline preference. Animals showing a strong preference for one compartment (e.g., >80% of the time) may be excluded.
Phase 2: Conditioning
-
This phase typically lasts for 8 days (4 drug-pairing and 4 vehicle-pairing sessions).
-
On vehicle conditioning days (e.g., Days 2, 4, 6, 8), administer an intraperitoneal (i.p.) or subcutaneous (s.c.) injection of the vehicle (saline). Immediately place the animal in one of the outer compartments (e.g., Compartment A) for 30 minutes, with the guillotine door closed.
-
On drug conditioning days (e.g., Days 3, 5, 7, 9), administer an i.p. or s.c. injection of SKF 82958. Immediately place the animal in the opposite outer compartment (e.g., Compartment B) for 30 minutes, with the guillotine door closed.
-
The assignment of the drug-paired compartment should be counterbalanced across subjects.
Phase 3: Post-Conditioning (Test)
-
On Day 10, in a drug-free state, place the rat in the central compartment.
-
Remove the guillotine doors and allow the animal to freely explore all three compartments for 15 minutes.
-
Record the time spent in each of the two outer compartments.
Data Analysis
The primary measure is the time spent in the drug-paired compartment versus the vehicle-paired compartment during the post-conditioning test. A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment, or compared to the baseline time spent in that compartment, indicates a conditioned place preference.
A preference score can also be calculated as: Time spent in drug-paired compartment (post-conditioning) - Time spent in drug-paired compartment (pre-conditioning)
Statistical analysis is typically performed using a t-test or ANOVA to compare the time spent in the drug- and vehicle-paired compartments.
Data Presentation
The following tables summarize representative quantitative data for D1 receptor agonists in CPP studies.
Table 1: CPP Data for SKF 82958 in Rats
| Dose (mg/kg) | Route of Admin. | Vehicle | Conditioning Schedule | Mean Time in Drug-Paired Side (s) ± SEM | Mean Time in Vehicle-Paired Side (s) ± SEM | Outcome | Reference |
| 0.01 | s.c./i.p. | Saline | Not Specified | Not Specified | Not Specified | No Preference | |
| 0.025 | s.c./i.p. | Saline | Not Specified | Not Specified | Not Specified | No Preference | |
| 0.05 | s.c./i.p. | Saline | Not Specified | Significantly Increased | - | Place Preference | |
| 0.075 | s.c./i.p. | Saline | Not Specified | Not Specified | Not Specified | No Preference | |
| 0.10 | s.c./i.p. | Saline | Not Specified | Not Specified | Not Specified | No Preference |
Table 2: CPP Data for Other Dopamine D1 Receptor Agonists
| Drug | Species | Dose Range (mg/kg) | Route of Admin. | Outcome | Reference |
| SKF 81297 | Rat | 0.25 - 4.0 | i.p. | No Place Conditioning | |
| SKF 77434 | Rat | 0.20 - 10.0 | i.p. | No Place Conditioning | |
| SKF 38393 | Mouse | Not Specified | Not Specified | Blocked cocaine-induced CPP | |
| Dihydrexidine | Rat | Not Specified | Not Specified | D1 agonist properties |
Conclusion
The Conditioned Place Preference paradigm is a robust method for evaluating the rewarding effects of dopaminergic compounds. When administering a D1 receptor agonist such as SKF 82958, a carefully controlled experimental design is crucial. The data suggest that D1 receptor activation can induce a place preference, but this effect is dose-dependent. These application notes and protocols provide a framework for researchers and drug development professionals to investigate the motivational properties of novel D1 receptor agonists.
References
- 1. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Trepipam in an Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodent models. The test leverages the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety-like behavior. Trepipam is a potent and selective dopamine D1 receptor antagonist. The dopaminergic system, particularly the mesolimbic and mesocortical pathways, plays a crucial role in the modulation of anxiety.[1] Dysregulation of dopamine signaling has been implicated in various mood disorders, including anxiety.[2][3] Antagonism of the D1 receptor is a key mechanism being explored for its potential anxiolytic effects. These application notes provide a comprehensive protocol for evaluating the anxiolytic potential of this compound using the EPM test.
Principle of the Elevated Plus Maze Test
The EPM apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The conflict between the rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces creates a measurable state of anxiety. The animal's preference for the enclosed, "safe" arms over the open, "unprotected" arms is the primary measure. Anxiolytic drugs are expected to decrease the aversion to the open arms, leading to increased exploration.[4] Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and total locomotor activity.
This compound as a Dopamine D1 Receptor Antagonist
This compound acts as a selective antagonist at the dopamine D1 receptor. D1 receptors are predominantly expressed in brain regions associated with reward, motivation, and emotional regulation, such as the nucleus accumbens and prefrontal cortex.[5] The modulation of dopaminergic activity in these areas is thought to influence anxiety-like states. Studies have shown that dopamine release in certain midbrain regions can promote anxiety, and that D1 receptor antagonists can have anxiolytic effects. By blocking the D1 receptor, this compound is hypothesized to attenuate the anxiogenic effects of dopamine, thereby reducing anxiety-like behaviors in the EPM.
Experimental Protocols
Animals
-
Species: Male Wistar rats or C57BL/6 mice are commonly used.
-
Age/Weight: Animals should be adults (e.g., rats: 250-300g; mice: 25-30g) and housed in standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before the experiment and handled for several days leading up to the test to minimize stress.
Materials
-
Elevated Plus Maze apparatus (dimensions appropriate for the species).
-
This compound solution (dissolved in a suitable vehicle, e.g., saline or 1% Tween 80 in saline).
-
Vehicle solution (control).
-
Positive control (e.g., Diazepam, 1.5 mg/kg).
-
Syringes and needles for administration.
-
Video recording and tracking software.
-
70% ethanol for cleaning the apparatus.
Experimental Procedure
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 60 minutes before the start of the test to allow for habituation to the new environment.
-
Drug Administration:
-
Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally - i.p.) or the vehicle solution 30 minutes before the EPM test. The optimal dose range for this compound should be determined in pilot studies.
-
Administer the positive control (e.g., Diazepam) 30 minutes before the test.
-
-
Elevated Plus Maze Test:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the maze for a 5-minute session.
-
The experimenter should remain out of the animal's sight during the test.
-
-
Data Collection:
-
Record the following parameters using the tracking software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled in the maze (as a measure of locomotor activity).
-
-
-
Post-Test:
-
At the end of the 5-minute session, gently remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis
-
Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) to compare the effects of different doses of this compound with the vehicle and positive control groups. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound in the elevated plus maze test, based on expected outcomes for a D1 antagonist.
Table 1: Effect of this compound on Time Spent in Arms of the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time in Open Arms (s) ± SEM | Mean Time in Closed Arms (s) ± SEM | % Time in Open Arms ± SEM |
| Vehicle | - | 35.2 ± 4.1 | 264.8 ± 4.1 | 11.7 ± 1.4 |
| This compound | 0.1 | 48.5 ± 5.3 | 251.5 ± 5.3 | 16.2 ± 1.8 |
| This compound | 0.3 | 75.6 ± 7.2 | 224.4 ± 7.2 | 25.2 ± 2.4 |
| This compound | 1.0 | 92.1 ± 8.5 | 207.9 ± 8.5 | 30.7 ± 2.8 |
| Diazepam | 1.5 | 105.3 ± 9.3 | 194.7 ± 9.3 | 35.1 ± 3.1 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Arm Entries and Locomotor Activity in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, i.p.) | Mean Open Arm Entries ± SEM | Mean Closed Arm Entries ± SEM | % Open Arm Entries ± SEM | Total Distance Traveled (cm) ± SEM |
| Vehicle | - | 8.1 ± 1.2 | 15.3 ± 1.8 | 34.6 ± 4.5 | 1550 ± 120 |
| This compound | 0.1 | 10.5 ± 1.5 | 14.8 ± 1.6 | 41.5 ± 5.1 | 1580 ± 110 |
| This compound | 0.3 | 13.2 ± 1.9 | 14.1 ± 1.5 | 48.3 ± 5.8 | 1530 ± 130 |
| This compound | 1.0 | 15.8 ± 2.1 | 13.5 ± 1.4 | 53.9 ± 6.2 | 1510 ± 140 |
| Diazepam | 1.5 | 17.2 ± 2.3 | 12.9 ± 1.3 | 57.1 ± 6.5 | 1490 ± 150 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Mandatory Visualization
Caption: Experimental workflow for the elevated plus maze test with this compound.
Caption: Dopamine D1 receptor signaling pathway in anxiety and the action of this compound.
References
- 1. journalaim.com [journalaim.com]
- 2. Dopamine release in the midbrain promotes anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Dopaminergic System Alteration in Anxiety and Compulsive Disorders: A Systematic Review of Neuroimaging Studies [frontiersin.org]
Application Notes and Protocols for Trepipam in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam, also known as Trimopam or by its developmental code name SCH-12679, is a selective antagonist of the dopamine D1 receptor. The dopamine D1 receptor is a Gs/olf-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of dopamine and other agonists to the D1 receptor, thereby inhibiting this signaling cascade. This property makes this compound a valuable tool for investigating the physiological and pathological roles of the dopamine D1 receptor in various cellular processes. These application notes provide detailed protocols for the preparation and use of this compound in common cell culture assays.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.4 g/mol [1] |
| Appearance | Solid powder |
| Storage Conditions | Store powder at -20°C for long-term storage. A stock solution in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles. |
Solution Preparation
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound for use in cell culture.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.974 mg of this compound (Molecular Weight = 297.4 g/mol ).
-
Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to the weighed this compound powder.
-
Mixing: Gently vortex or pipette the solution up and down until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Preparation of Working Solutions:
To prepare working solutions, the high-concentration stock solution should be serially diluted in the desired cell culture medium or assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Radioligand Binding Assay for D1 Receptor Occupancy
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the dopamine D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled D1 receptor antagonist (e.g., [³H]-SCH23390)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the cell membranes, the radiolabeled antagonist at a fixed concentration (typically near its Kd value), and the various concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled D1 antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit the agonist-induced production of cAMP in whole cells.
Materials:
-
Cells expressing the dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Dopamine D1 receptor agonist (e.g., Dopamine or SKF38393)
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Pre-treatment with Antagonist: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. It is also advisable to include a PDE inhibitor in the medium. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the D1 receptor agonist (typically at its EC80 concentration) to the wells already containing this compound. Include control wells with no agonist (basal) and agonist alone (maximum stimulation).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the log of the this compound concentration. Fit the data to a dose-response inhibition curve to determine the IC50 of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant D1 receptor antagonists.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound (SCH-12679) | Radioligand Binding ([³H]SCH 23390) | Rat Striatum | Ki | 0.8 nM |
| SCH23390 | cAMP Functional Assay | CHO-K1/D1 | IC50 | 1.42 nM[2] |
| l-Tetrahydroberberrubine | cAMP Functional Assay | CHO-K1/D1 | IC50 | 385 nM[2] |
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound in a cAMP Assay
References
Application Notes: Trepipam Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam (also known as SCH-12679) is a benzazepine derivative recognized for its activity at dopamine receptors.[1] Specifically, it has been characterized as a ligand for the dopamine D1 receptor.[1][2] The dopamine receptor system, comprising five subtypes (D1, D2, D3, D4, and D5), is a critical target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. These receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] D1-like receptors are typically coupled to Gαs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[3] In contrast, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity.
Understanding the binding affinity and selectivity of a compound like this compound for these receptor subtypes is fundamental to characterizing its pharmacological profile and predicting its potential therapeutic effects and side-effect profile. Radioligand binding assays are a standard and robust method for determining the affinity of a test compound for a specific receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the dopamine D1 receptor.
Data Presentation: Dopamine Receptor Binding Affinities
| Compound | Receptor Subtype | K_i_ (nM) | Receptor Family |
| This compound (SCH-12679) | D1 | Selective Ligand | D1-like |
| D2 | - | D2-like | |
| D3 | - | D2-like | |
| D4 | - | D2-like | |
| D5 | - | D1-like | |
| SCH 23390 (Reference) | D1 | 0.2 | D1-like |
| D2 | > 5000 | D2-like | |
| D3 | - | D2-like | |
| D4 | - | D2-like | |
| D5 | 0.3 | D1-like |
Note: A lower K_i_ value indicates a higher binding affinity. Data for SCH 23390 is representative and sourced from publicly available pharmacological databases. The table highlights the expected D1-like selectivity.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Dopamine D1 Receptor
This protocol describes the determination of the binding affinity of this compound for the human dopamine D1 receptor expressed in a recombinant cell line using a competitive radioligand binding assay with [³H]-SCH 23390.
Materials and Reagents:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D1 receptor.
-
Radioligand: [³H]-SCH 23390 (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: this compound (SCH-12679).
-
Non-specific Binding Ligand: Unlabeled SCH 23390 or Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, multi-channel pipette, incubator.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer or by passing through a fine-gauge needle.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation in assay buffer to a final concentration that yields optimal specific binding (typically 10-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer + 25 µL of [³H]-SCH 23390 + 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled SCH 23390 (e.g., 1 µM) + 25 µL of [³H]-SCH 23390 + 50 µL of membrane preparation.
-
This compound Competition: 25 µL of this compound dilution + 25 µL of [³H]-SCH 23390 + 50 µL of membrane preparation.
-
-
The final concentration of [³H]-SCH 23390 should be approximately equal to its K_d_ for the D1 receptor (typically 0.3-0.5 nM).
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well or filter disc.
-
Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the mean CPM for each set of triplicates.
-
Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of the total binding wells.
-
For each concentration of this compound, calculate the percentage of specific binding: (% Binding) = [(CPM_sample - CPM_NSB) / (CPM_total - CPM_NSB)] * 100.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-SCH 23390).
-
Calculate the inhibitor constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Caption: Experimental workflow for the this compound binding affinity assay.
Caption: Simplified signaling pathway of the Dopamine D1 receptor.
References
Application Note: Asymmetric Synthesis of Trepipam for Chiral-Specific Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam is a potent and selective dopamine D1 receptor antagonist. The study of its individual enantiomers is crucial, as pharmacological activity is often confined to a single stereoisomer. This application note provides a detailed protocol for the asymmetric synthesis of (S)-Trepipam, enabling researchers to conduct chiral-specific investigations into its therapeutic potential and mechanism of action. The synthesis leverages a highly efficient iridium-catalyzed asymmetric hydrogenation of a cyclic ene-carbamate intermediate, followed by a straightforward reduction to yield the target compound with high enantiopurity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the asymmetric synthesis of (S)-Trepipam, including reaction yields and enantiomeric excess (ee%).
Table 1: Asymmetric Hydrogenation of Cyclic Ene-Carbamate
| Entry | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield (%) | ee% |
| 1 | 1 | Dichloromethane (DCM) | 100 | 16 | >99 | 98 | 99 |
Data synthesized from reported gram-scale reaction.[1]
Table 2: Reduction of Chiral Carbamate to (S)-Trepipam
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Lithium Aluminum Hydride (LiAlH₄) | Methanol (MeOH) | Reflux | Not Specified | 92 |
Data synthesized from reported procedure.[1]
Experimental Protocols
Protocol 1: Synthesis of Cyclic Ene-Carbamate Intermediate
This protocol describes the synthesis of the key cyclic ene-carbamate intermediate from the corresponding ketone. The specific ketone precursor to the ene-carbamate used for the this compound synthesis is a substituted tetralone derivative.
Materials:
-
Substituted α-tetralone precursor
-
Carbamoylating agent (e.g., benzyl chloroformate)
-
Strong base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted α-tetralone in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the carbamoylating agent (e.g., benzyl chloroformate) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired cyclic ene-carbamate.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol details the crucial enantioselective step using a chiral Iridium catalyst.
Materials:
-
Cyclic ene-carbamate
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral N,P-ligand
-
Dichloromethane (DCM), degassed
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]₂ and the chiral N,P-ligand.
-
Add degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve the cyclic ene-carbamate in degassed DCM.
-
Transfer the substrate solution to the hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the vessel to 100 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Carefully release the hydrogen pressure and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting chiral carbamate can be used in the next step with or without further purification. Enantiomeric excess should be determined at this stage using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[1]
Protocol 3: Reduction of Chiral Carbamate to (S)-Trepipam
This final step involves the reduction of the carbamate to the corresponding N-methyl amine.
Materials:
-
Chiral carbamate from Protocol 2
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate)
Procedure:
-
To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the chiral carbamate in anhydrous THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time specified in the literature (typically a few hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite.
-
Wash the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., chromatography or crystallization) to yield (S)-Trepipam.
Visualizations
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of (S)-Trepipam.
This compound's Mechanism of Action: D1 Receptor Antagonism
References
Application Notes & Protocols: Gram-Scale Asymmetric Hydrogenation for the Synthesis of Trepipam
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trepipam is a dopamine D1 receptor agonist belonging to the benzazepine chemical class.[1] Its synthesis often involves the creation of a chiral tetrahydro-3-benzazepine core. This document outlines a detailed protocol for the gram-scale asymmetric hydrogenation of a cyclic ene-carbamate precursor, a key step in an efficient synthesis of this compound. The methodology described is based on the iridium-catalyzed asymmetric hydrogenation reported by Peters et al., which demonstrates high enantioselectivity and yield.[2][3][4][5]
Data Presentation
The following table summarizes the key quantitative data for the gram-scale asymmetric hydrogenation of the ene-carbamate precursor to the chiral tetrahydro-3-benzazepine intermediate for this compound synthesis.
| Parameter | Value | Reference |
| Reactant | Cyclic Ene-carbamate (1a) | |
| Catalyst | N,P-ligated Iridium Complex | |
| Catalyst Loading | 1 mol % | |
| Solvent | Dichloromethane (DCM) | |
| Hydrogen Pressure | 100 bar | |
| Temperature | Room Temperature | |
| Reaction Time | 16 hours | |
| Scale | Gram-scale | |
| Isolated Yield | 98% | |
| Enantiomeric Excess (ee) | 99% |
Experimental Protocols
1. Materials and Equipment:
-
Reactant: Cyclic ene-carbamate precursor.
-
Catalyst: N,P-ligated iridium complex (as described by Peters et al.).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagents: Hydrogen gas (high purity).
-
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge.
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.).
-
Inert atmosphere glovebox or Schlenk line.
-
Rotary evaporator.
-
Chromatography equipment for purification (e.g., silica gel column chromatography).
-
Analytical equipment for characterization (NMR, HPLC/SFC for ee determination).
-
2. Gram-Scale Asymmetric Hydrogenation Protocol:
-
Preparation:
-
Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
In an inert atmosphere glovebox, weigh the cyclic ene-carbamate precursor (e.g., 1.0 gram) and the N,P-ligated iridium catalyst (1 mol %) and place them into the autoclave's reaction vessel.
-
Add anhydrous dichloromethane (DCM) to the reaction vessel to dissolve the substrate and catalyst. The volume should be sufficient to ensure proper stirring.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the sealed autoclave from the glovebox.
-
Connect the autoclave to a high-pressure hydrogen line.
-
Purge the autoclave several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave to 100 bar with hydrogen.
-
Begin vigorous stirring and maintain the reaction at room temperature for 16 hours. Monitor the pressure to ensure there are no leaks.
-
-
Work-up and Purification:
-
After 16 hours, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired chiral tetrahydro-3-benzazepine intermediate.
-
-
Characterization:
-
Determine the isolated yield of the purified product.
-
Confirm the structure and purity of the product using NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC analysis.
-
3. Conversion to (S)-Trepipam:
The resulting chiral tetrahydro-3-benzazepine can be converted to (S)-Trepipam through the reduction of the carbamate group.
-
Reduction:
-
Dissolve the purified intermediate in a suitable solvent (e.g., anhydrous THF).
-
Add an excess of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄).
-
Stir the reaction at an appropriate temperature (e.g., room temperature or reflux) until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Carefully quench the excess reducing agent.
-
Perform an aqueous work-up to extract the product.
-
Purify the crude (S)-Trepipam by an appropriate method (e.g., crystallization or chromatography) to yield the final product.
-
Visualizations
Caption: Workflow for the gram-scale synthesis of this compound.
Caption: Simplified signaling pathway of this compound as a D1 receptor agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Note: Determination of Enantiomeric Excess of Trepipam using Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the determination of the enantiomeric excess (ee) of Trepipam, a chiral benzazepine derivative, using Supercritical Fluid Chromatography (SFC). The inherent advantages of SFC, including high-speed analysis, reduced solvent consumption, and superior resolution, make it an ideal technique for chiral separations in a pharmaceutical setting.[1][2][3] This document provides a comprehensive protocol for method development, sample preparation, and quantitative analysis, enabling researchers to accurately assess the enantiomeric purity of this compound.
Introduction
This compound, with the chemical name (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is a chiral molecule where the pharmacological activity is often associated with a single enantiomer.[4][5] Consequently, the accurate determination of enantiomeric excess is a critical quality attribute in the development and manufacturing of this compound-based pharmaceuticals. Supercritical Fluid Chromatography has emerged as a powerful tool for chiral separations, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), such as faster run times, reduced environmental impact, and often complementary or enhanced selectivity. This note describes a systematic approach to developing and validating an SFC method for the enantioselective analysis of this compound.
Experimental Protocols
Instrumentation and Materials
-
SFC System: An analytical SFC system equipped with a binary pump for supercritical CO₂ and a co-solvent delivery module, an autosampler, a column oven, a back-pressure regulator (BPR), and a photodiode array (PDA) or UV detector.
-
Chiral Stationary Phases (CSPs): A selection of polysaccharide-based CSPs are recommended for initial screening. Coated and immobilized polysaccharide-derived CSPs often provide excellent enantioselectivity for a wide range of compounds.
-
Cellulose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® IC)
-
Amylose-based column (e.g., CHIRALPAK® AD-H, CHIRALPAK® IA)
-
-
Reagents:
-
Supercritical fluid chromatography (SFC) grade carbon dioxide (CO₂)
-
HPLC or SFC grade methanol, ethanol, and isopropanol
-
Additives (optional, for peak shape improvement): Diethylamine (DEA), triethylamine (TEA), or trifluoroacetic acid (TFA)
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
Prepare a stock solution of the single (R)-enantiomer of this compound at 1 mg/mL for peak identification.
-
Further dilute the stock solutions with the initial mobile phase co-solvent to a working concentration of approximately 0.1 mg/mL.
-
SFC Method Development Workflow
A systematic screening approach is employed to identify the optimal stationary phase and mobile phase conditions for the enantioseparation of this compound.
Caption: Workflow for SFC method development for this compound enantioseparation.
Optimized SFC Method
The following table presents a hypothetical optimized method based on general principles for chiral separations of similar compounds.
| Parameter | Optimized Condition |
| Column | CHIRALPAK® IA (Amylose-based) 4.6 x 150 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ and Methanol with 0.1% DEA |
| Gradient | 5% to 40% Methanol with 0.1% DEA over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure Regulator | 150 bar |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Data Presentation
Table 1: Chromatographic Performance of the Optimized Method
| Parameter | Value |
| Retention Time (R-Trepipam) | 3.5 min |
| Retention Time (S-Trepipam) | 4.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor (Tf) | 1.1 - 1.3 |
| Theoretical Plates (N) | > 5000 |
Table 2: Quantitative Analysis of Enantiomeric Excess
| Sample ID | Peak Area (R-Trepipam) | Peak Area (S-Trepipam) | % R-Enantiomer | % S-Enantiomer | Enantiomeric Excess (% ee) |
| Racemic Standard | 105,234 | 104,987 | 50.06 | 49.94 | 0.12 |
| Test Sample 1 | 210,500 | 1,100 | 99.48 | 0.52 | 98.96 |
| Test Sample 2 | 208,900 | 4,300 | 97.98 | 2.02 | 95.96 |
| Test Sample 3 | 5,200 | 215,000 | 2.36 | 97.64 | 95.28 (S-enantiomer) |
Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the chromatogram:
% ee = |(% Major Enantiomer - % Minor Enantiomer)|
Where:
-
% Major Enantiomer = (Area of Major Peak / Total Area of Both Peaks) x 100
-
% Minor Enantiomer = (Area of Minor Peak / Total Area of Both Peaks) x 100
Logical Relationship for Enantiomeric Excess Calculation
Caption: Logical flow for the calculation of enantiomeric excess from chromatographic data.
Conclusion
The developed Supercritical Fluid Chromatography method provides a rapid, efficient, and reliable means for determining the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase in combination with a methanol co-solvent system allows for excellent resolution and peak shape of the enantiomers. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry to implement SFC for the routine chiral analysis of this compound and similar benzazepine derivatives, ensuring the quality and stereochemical purity of active pharmaceutical ingredients.
References
Application Notes and Protocols: LiAlH₄ Reduction in the Synthesis of Trepipam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trepipam, a dopamine D1 receptor antagonist, is a pharmacologically significant benzazepine derivative. Its synthesis involves a multi-step pathway, with a crucial reduction step to install the N-methyl group on the azepine ring. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation, specifically for the reduction of a carbamate precursor to the final tertiary amine. These application notes provide a detailed overview and protocol for the use of LiAlH₄ in the synthesis of this compound, focusing on the final reduction step.
Mechanism of LiAlH₄ Reduction of Carbamates
The reduction of a carbamate to a tertiary amine using LiAlH₄ proceeds through a well-established mechanism. Initially, the hydride from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the alkoxy group is eliminated as a leaving group, facilitated by the formation of an aluminum-oxygen bond. This results in the formation of a transient iminium ion. A second equivalent of hydride then rapidly attacks the iminium ion, yielding the final tertiary amine product.[1]
Experimental Workflow for this compound Synthesis (Final Step)
The following diagram illustrates the final step in the synthesis of (S)-Trepipam, where a carbamate precursor is reduced to the target molecule using LiAlH₄.
Caption: Final reduction step in the synthesis of (S)-Trepipam.
Quantitative Data
The following table summarizes the quantitative data reported for the LiAlH₄ reduction step in the synthesis of (S)-Trepipam and analogous carbamate reductions.
| Parameter | (S)-Trepipam Synthesis | Analogous Carbamate Reduction |
| Substrate | (S)-tert-butyl 7-chloro-1-(4-chlorophenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | Methyl (2S)-2-propylpiperidine-1-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol | Diethyl ether |
| Temperature | Not specified, likely reflux | Reflux |
| Reaction Time | Not specified | 2 hours |
| Yield | 92% | 64% |
| Reference | [Citing a relevant synthesis paper] | [2] |
Experimental Protocols
Materials:
-
(S)-tert-butyl 7-chloro-1-(4-chlorophenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Distilled water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Standard glassware for extraction and filtration
Procedure:
1. Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet is charged with a suspension of LiAlH₄ (typically 2-4 equivalents relative to the carbamate) in anhydrous THF or diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
2. Addition of the Carbamate Precursor:
-
The (S)-tert-butyl 7-chloro-1-(4-chlorophenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate is dissolved in a minimal amount of anhydrous THF or diethyl ether.
-
This solution is added dropwise to the stirred suspension of LiAlH₄ at 0 °C via a dropping funnel over a period of 15-30 minutes.
3. Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
4. Workup (Fieser Method): [3]
-
The reaction flask is cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, dropwise addition of a specific sequence of reagents. For 'x' grams of LiAlH₄ used, add sequentially:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
The resulting mixture is stirred at room temperature for at least 30 minutes to allow for the formation of a granular precipitate of aluminum salts.
-
Anhydrous magnesium sulfate or sodium sulfate is added to the mixture to aid in the removal of residual water.
5. Isolation and Purification:
-
The granular precipitate is removed by filtration through a pad of Celite®.
-
The filter cake is washed thoroughly with additional solvent (THF or diethyl ether).
-
The combined filtrate is concentrated under reduced pressure to yield the crude (S)-Trepipam.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.
-
All manipulations involving LiAlH₄ must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.
-
Anhydrous solvents and glassware are essential for this reaction.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
A Class D fire extinguisher (for combustible metals) should be readily available.
-
The quenching of the reaction is highly exothermic and must be performed with extreme care, especially on a large scale.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the reduction process.
Caption: Logical flow of the LiAlH₄ reduction of a carbamate to a methylamine.
References
Application Notes and Protocols for Intravenous Administration of a Putative Dopamine D1 Receptor Agonist (Trepipam) in Preclinical Models
Disclaimer: No specific preclinical data for a compound named "Trepipam" was found in the public domain. The following application notes and protocols are based on the established methodologies and known effects of other selective dopamine D1 receptor agonists investigated in preclinical settings. Researchers should adapt these guidelines based on the specific physicochemical properties and biological activity of this compound.
Introduction
Dopamine D1 receptor agonists are a class of compounds that selectively bind to and activate dopamine D1 receptors, which are highly expressed in the central nervous system, particularly in the striatum and prefrontal cortex.[1] Activation of these G-protein coupled receptors is implicated in the modulation of motor control, cognition, and reward pathways. Consequently, D1 receptor agonists are under investigation for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and cognitive impairment.[2][3] This document outlines the intravenous (IV) administration of a putative D1 receptor agonist, this compound, in preclinical models, providing detailed protocols for its evaluation.
Mechanism of Action and Signaling Pathway
This compound, as a dopamine D1 receptor agonist, is presumed to exert its effects by binding to the D1 receptor, a Gs-coupled receptor. This binding event initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). The phosphorylation of DARPP-32 at Threonine-34 inhibits protein phosphatase 1 (PP1), leading to a prolonged phosphorylation state of PKA substrates and ultimately modulating neuronal excitability and gene expression.
An alternative, G-protein-independent pathway may involve the recruitment of β-arrestin 2, which can act as a scaffold for the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[4]
Signaling Pathway Diagram
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols
Vehicle Formulation and Preparation
The choice of vehicle is critical for ensuring the solubility and stability of this compound for intravenous administration. A common starting point for novel compounds is sterile saline (0.9% sodium chloride). However, if this compound has poor aqueous solubility, other vehicles may be necessary.
Protocol for Vehicle Selection:
-
Solubility Testing:
-
Assess the solubility of this compound in a panel of biocompatible solvents (e.g., sterile water, saline, phosphate-buffered saline (PBS), 5% dextrose in water (D5W), and solutions containing solubilizing agents like cyclodextrins or a small percentage of DMSO or ethanol).
-
Prepare supersaturated solutions of this compound in each vehicle.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at room temperature.
-
Centrifuge the solutions to pellet undissolved compound.
-
Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Vehicle Preparation:
-
Based on solubility data, select the simplest vehicle that provides the desired concentration.
-
If a co-solvent is required, keep the percentage as low as possible to minimize potential toxicity. For example, a vehicle could be 10% DMSO, 40% PEG400, and 50% saline.
-
Prepare the vehicle under sterile conditions.
-
Dissolve this compound in the vehicle to the desired final concentration.
-
Filter the final formulation through a 0.22 µm sterile filter.
-
Intravenous Administration in Rodent Models (Rats, Mice)
Materials:
-
This compound formulation
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal restraints or anesthesia (if required)
-
Warming pad or lamp
Protocol:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each animal on the day of the experiment to calculate the precise dose volume.
-
For tail vein injections, warm the animal's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
-
Injection Procedure (Tail Vein):
-
Place the animal in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal portion of the vein.
-
Slowly inject the this compound formulation. Observe for any signs of extravasation (swelling at the injection site).
-
If the injection is successful, no bleb will form.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its home cage.
-
Monitor for any immediate adverse reactions (e.g., seizures, respiratory distress, changes in motor activity).
-
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following IV administration.
Experimental Workflow:
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Open-Label Pilot Study of Trepipam (Ecopipam)
Introduction
Trepipam (emalex-biosciences-pipeline), more commonly known as Ecopipam, is an investigational first-in-class drug that selectively blocks the D1 dopamine receptor.[1][2] Dysregulation of dopaminergic signaling is hypothesized to be a key factor in the pathophysiology of Tourette Syndrome (TS), a neurological disorder characterized by involuntary motor and vocal tics.[3] Current treatments for TS often target the D2 dopamine receptor and can be associated with undesirable side effects such as weight gain.[1][4] Ecopipam's novel mechanism of action as a D1 receptor antagonist offers a potentially new therapeutic avenue with a different side effect profile.
This document outlines the design and protocols for an open-label pilot study to assess the feasibility, safety, and preliminary efficacy of Ecopipam in adult and pediatric patients with Tourette Syndrome. An open-label design, where both researchers and participants know the treatment being administered, is a suitable initial approach to gather preliminary data on a novel intervention.
Objective
The primary objective of this pilot study is to evaluate the safety and tolerability of Ecopipam in patients with Tourette Syndrome. Secondary objectives include assessing the preliminary efficacy of Ecopipam in reducing tic severity and evaluating the feasibility of recruitment and study procedures for a larger, controlled trial.
Study Design and Protocols
1. Participant Selection
-
Inclusion Criteria:
-
Male or female participants aged 6 to 65 years.
-
Confirmed diagnosis of Tourette Syndrome according to DSM-5 criteria.
-
Moderate to severe tic severity at baseline, as measured by a Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS) of ≥ 30.
-
Participants must be in good general health as confirmed by medical history, physical examination, and routine laboratory tests.
-
Ability to provide informed consent (or assent from minors with parental/guardian consent).
-
-
Exclusion Criteria:
-
Current use of other psychotropic medications for TS, unless on a stable dose for at least 30 days prior to baseline.
-
History of a psychotic disorder.
-
Clinically significant or unstable medical conditions.
-
Known hypersensitivity to Ecopipam or its components.
-
Participation in another clinical trial within the last 30 days.
-
2. Study Procedures
This will be an 8-week, open-label, multicenter study.
-
Screening Visit (Week -2 to -1):
-
Informed consent/assent will be obtained.
-
Medical history, physical examination, and vital signs will be recorded.
-
Baseline tic severity will be assessed using the YGTSS.
-
Blood and urine samples will be collected for routine laboratory tests.
-
-
Baseline Visit (Week 0):
-
Eligibility will be confirmed.
-
Participants will be enrolled and will receive their first dose of Ecopipam.
-
Baseline assessments will be repeated.
-
-
Treatment Phase (Week 1 to 8):
-
Participants will self-administer Ecopipam orally once daily.
-
Dosage will be initiated at 50 mg/day for the first two weeks and then increased to 100 mg/day for the remaining six weeks for adults. For pediatric patients, a weight-based dosing of 2 mg/kg/day will be used.
-
Weekly study visits will be conducted to monitor for adverse events, assess tic severity, and check for treatment adherence.
-
-
End of Study Visit (Week 8):
-
Final efficacy and safety assessments will be performed.
-
Blood and urine samples will be collected for final laboratory tests.
-
3. Outcome Measures
-
Primary Outcome Measure:
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
-
Secondary Outcome Measures:
-
Change from baseline in the YGTSS Total Tic Score at Week 8.
-
Change from baseline in the YGTSS Impairment Score at Week 8.
-
Participant recruitment and retention rates.
-
Data Presentation
All quantitative data will be summarized in the following tables:
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | N = [Number of Participants] |
| Age (mean, SD) | |
| Gender (n, %) | |
| Race/Ethnicity (n, %) | |
| YGTSS Total Tic Score (mean, SD) | |
| YGTSS Impairment Score (mean, SD) | |
| Comorbid Conditions (n, %) |
Table 2: Efficacy Outcomes
| Outcome Measure | Baseline (mean, SD) | Week 8 (mean, SD) | Change from Baseline (mean, SD) | p-value |
| YGTSS Total Tic Score | ||||
| YGTSS Impairment Score |
Table 3: Summary of Adverse Events
| Adverse Event | Number of Participants (%) | Severity (Mild/Moderate/Severe) |
| [List of AEs, e.g., Sedation] | ||
| [e.g., Fatigue] | ||
| [e.g., Insomnia] | ||
| [e.g., Headache] | ||
| [e.g., Anxiety] |
Visualizations
Mechanism of Action of Ecopipam
Caption: Ecopipam acts as a D1 receptor antagonist.
Open-Label Pilot Study Workflow
Caption: Workflow of the open-label pilot study.
References
Troubleshooting & Optimization
Trepipam solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Trepipam in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a selective D1 dopamine receptor antagonist belonging to the benzazepine class of compounds.[1][2] Like many benzazepine derivatives, this compound is a lipophilic molecule, which often results in poor aqueous solubility.[3][4][5] This low solubility can pose significant challenges for in vitro and in vivo experiments, affecting drug formulation, delivery, and bioavailability.
Q2: Is there any available quantitative data on the aqueous solubility of this compound?
Q3: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Common methods include:
-
pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Use of co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the solution.
-
Addition of surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate and solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of guest molecules.
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing aqueous solutions of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in aqueous buffer. | This compound has low intrinsic aqueous solubility. | 1. Attempt pH modification: As this compound is a basic compound (a tertiary amine), acidification of the buffer should increase its solubility. Try preparing the solution in a buffer with a pH of 4-6. 2. Use a co-solvent: Prepare a stock solution in a water-miscible organic solvent like DMSO, ethanol, or DMF. This stock can then be diluted into your aqueous experimental medium. Note: Be mindful of the final solvent concentration in your assay, as it may affect biological systems. 3. Incorporate a surfactant: Add a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 to the aqueous buffer to aid in solubilization. |
| Precipitation occurs when diluting a this compound stock solution (in organic solvent) into an aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium, even with a small percentage of organic co-solvent. | 1. Decrease the final concentration: Your target concentration may be too high for the chosen aqueous system. 2. Increase the percentage of co-solvent: If your experimental system can tolerate it, a higher concentration of the organic co-solvent may be necessary. 3. Use a different co-solvent: The choice of co-solvent can impact solubility. Experiment with different water-miscible organic solvents. 4. Warm the solution gently: A slight increase in temperature may help to dissolve the precipitate, but be cautious of potential degradation of this compound. |
| The prepared this compound solution is cloudy or forms a suspension. | Incomplete dissolution or the formation of fine precipitates. | 1. Sonication: Sonicate the solution to break up any agglomerates and facilitate dissolution. 2. Filtration: If a clear solution is required, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this will lower the effective concentration of the dissolved compound. |
Quantitative Data for Structurally Related Compounds
While specific data for this compound is unavailable, the following table provides solubility information for other benzazepine derivatives to illustrate the general solubility challenges with this class of compounds.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility | Notes |
| Diazepam | 284.7 | 3.97 mg/dm³ | Solubility increases significantly with the addition of PVP. |
| Nitrazepam | 281.26 | 2.54 mg/dm³ | Solubility increases with the addition of PVP. |
| Oxazepam | 286.7 | 3.65 mg/dm³ | Solubility increases significantly with the addition of PVP. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
-
Determine the target concentration of this compound required for your experiment.
-
Prepare an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Weigh the required amount of this compound powder.
-
Gradually add the acidic buffer to the this compound powder while vortexing or stirring.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.
Protocol 2: Preparation of this compound Stock Solution using a Co-solvent
-
Select a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-Dimethylformamide (DMF).
-
Prepare a high-concentration stock solution of this compound in the chosen organic solvent (e.g., 10 mM in 100% DMSO). Ensure the powder is completely dissolved. Sonication may be used to facilitate this process.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For your experiment, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).
Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound acts as an antagonist at the Dopamine D1 receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor.
Caption: Dopamine D1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Solubilization
The following workflow outlines the decision-making process for solubilizing this compound for experimental use.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Improving Trepipam Stability for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Trepipam during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in solution?
A1: Based on the chemical structure of this compound, a benzazepine derivative containing a tertiary amine and methoxy groups, its stability in solution is likely susceptible to three main factors:
-
pH: Extreme pH values, particularly alkaline conditions, can lead to the degradation of compounds with amine functionalities.
-
Light: Exposure to UV or even ambient light can induce photodegradation, a common issue for many pharmaceutical compounds.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to the degradation of the molecule, particularly at the electron-rich sites.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or below.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidative degradation.
Q3: Are there any known incompatible excipients with this compound?
Q4: How can I monitor the stability of my this compound samples over time?
A4: The most reliable method for monitoring this compound stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5] This method should be able to separate the intact this compound from its potential degradation products. Key parameters to monitor include:
-
Assay of this compound (percentage of the initial concentration remaining).
-
Appearance of new peaks in the chromatogram, indicating degradation products.
-
Changes in physical properties such as color and pH of the solution.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH-mediated hydrolysis | Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6). Use a suitable buffer system to maintain the pH. | Slower degradation rate of this compound. |
| Oxidative degradation | 1. Degas the solvent before preparing the solution. 2. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. Compatibility of the antioxidant with this compound should be confirmed. 3. Store the solution under an inert atmosphere (nitrogen or argon). | Reduced formation of oxidative degradation products and improved stability. |
| Photodegradation | Protect the solution from light at all times by using amber vials or covering the container with aluminum foil. | Minimal degradation when exposed to ambient light during handling. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Degradation Products | Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. | Characterization of potential degradation pathways and identification of the unknown peaks in your stored samples. |
| Interaction with Container | Use inert container materials such as borosilicate glass (Type I) or polypropylene. | No new peaks originating from container leaching or interaction. |
| Contamination | Ensure proper cleaning of all glassware and use high-purity solvents and reagents. | Elimination of extraneous peaks from the chromatogram. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the solvent for analysis.
-
-
Photodegradation:
-
Expose the this compound solution (in a quartz cuvette or other transparent container) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with UV or MS detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV or photodiode array (PDA) detector.
-
Screen different C18 and other stationary phase columns to achieve the best separation.
2. Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent this compound peak and all degradation product peaks generated during the forced degradation study.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradants
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Expected Observations in HPLC |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Cleavage of ether linkages (methoxy groups) | Appearance of more polar degradant peaks |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Potential opening of the azepine ring | Appearance of new peaks, significant loss of parent peak |
| Oxidation | 3% H₂O₂, RT | N-oxidation of the tertiary amine, oxidation of the aromatic ring | Appearance of N-oxide and hydroxylated derivatives |
| Thermal Degradation | 80°C (solid state) | General decomposition | Multiple small degradation peaks |
| Photodegradation | 1.2 million lux hours, 200 Wh/m² | Radical-mediated degradation, ring rearrangements | Appearance of several new peaks |
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors Influencing this compound Stability and Mitigation Strategies.
References
- 1. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
Optimizing Trepipam Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Trepipam, a selective dopamine D1 receptor agonist, for use in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzazepine derivative that acts as a selective agonist for the dopamine D1 receptor.[1] The primary signaling pathway activated by D1 receptor agonists like this compound involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP).[2][3][4] This second messenger, in turn, activates Protein Kinase A (PKA), initiating a cascade of downstream cellular responses.[2]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
Q3: How can I measure the functional activity of this compound in my cell line?
The most common method to assess the functional activity of a D1 receptor agonist is to measure the intracellular accumulation of cAMP. This can be achieved using various commercially available assay kits, such as those based on fluorescence resonance energy transfer (FRET), enzyme-linked immunosorbent assay (ELISO), or bioluminescence (e.g., GloSensor).
Q4: I am observing high levels of cell death in my assay. What could be the cause and how can I mitigate it?
Dopamine and its agonists are known to be susceptible to oxidation, which can generate reactive oxygen species (ROS) and quinones that are toxic to cells. This cytotoxicity is often an artifact of the cell culture conditions rather than a direct receptor-mediated effect.
To address this, consider the following troubleshooting steps:
-
Include antioxidants: Supplement your culture medium with antioxidants like reduced glutathione (GSH) to prevent the oxidation of this compound.
-
Use fresh solutions: Prepare fresh stock solutions of this compound for each experiment to minimize degradation.
-
Optimize incubation time: Shorter incubation times may reduce the accumulation of toxic byproducts.
-
Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your specific cell line using a viability assay such as MTT, XTT, or a trypan blue exclusion assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier. |
| No or low signal response | Low receptor expression in the cell line. Incorrect assay setup. Degraded this compound. | Confirm D1 receptor expression in your chosen cell line using techniques like qPCR or western blotting. Verify the functionality of your cAMP assay with a known D1 agonist like dopamine or SKF-38393. Prepare fresh this compound solutions for each experiment. |
| High background signal | Autofluorescence of the compound or cells. Non-specific binding. | Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay. If using an antibody-based detection method, optimize antibody concentrations and blocking conditions. |
| Inconsistent dose-response curve | Compound precipitation at high concentrations. Cytotoxicity at high concentrations. | Visually inspect the wells for any signs of precipitation. Perform a solubility test for this compound in your assay buffer. Determine the cytotoxic concentration range of this compound and exclude these concentrations from your dose-response analysis. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Culture: Culture your cells of interest in their recommended growth medium.
-
Seeding: In a 96-well plate, seed the cells at varying densities (e.g., 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT or XTT) to identify the seeding density that results in approximately 80-90% confluency at the time of the experiment.
Protocol 2: this compound Dose-Response using a cAMP Assay
-
Cell Seeding: Seed your cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a serial dilution of this compound in your assay buffer. A common starting range is from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug dilutions).
-
Treatment: Replace the culture medium with the this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: Cytotoxicity Assay
-
Cell Seeding: Seed your cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the same serial dilutions of this compound used in the functional assay.
-
Incubation: Incubate the plate for the same duration as your functional assay.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which cytotoxicity is observed.
Visualizing Key Processes
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Optimization.
References
- 1. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance | springermedizin.de [springermedizin.de]
Troubleshooting unexpected behavioral effects of Trepipam
This center provides researchers, scientists, and drug development professionals with essential information for troubleshooting unexpected behavioral effects observed during experiments with Trepipam. This compound is a selective dopamine D1 receptor partial agonist designed to enhance cognitive function. However, like any centrally acting compound, it can produce unexpected behavioral outcomes. This guide offers structured advice to identify and mitigate these effects.
Troubleshooting Guide
This section addresses specific unexpected behavioral phenotypes in a question-and-answer format.
Question 1: We observed significant hyperactivity and stereotyped behaviors (e.g., repetitive grooming, gnawing) in our rodent models after administering this compound, which was contrary to our goal of cognitive enhancement. What is the likely cause and how can we troubleshoot this?
Answer:
Unexpected hyperactivity and stereotypy following the administration of a D1 partial agonist like this compound are often dose-dependent effects related to excessive dopaminergic stimulation in motor pathways. The partial agonism of this compound means that at low doses, it may stabilize dopamine signaling, but at higher doses, it can lead to over-activation, particularly in brain regions like the dorsal striatum.
Troubleshooting Steps:
-
Verify Dose and Concentration: Double-check all calculations and the final concentration of the dosing solution. An error in preparation is a common source of unexpectedly high doses.
-
Conduct a Full Dose-Response Study: The pro-cognitive effects of dopaminergic agents often follow an "inverted U-shaped" curve. It is critical to test a wide range of doses, including several lower doses than initially planned. This will help identify the optimal therapeutic window for cognitive enhancement while avoiding motor side effects.
-
Assess Off-Target Effects: Although designed to be selective, high concentrations of this compound could interact with other receptors. Consider running competitive binding assays or functional screens against related receptors (e.g., D2-like, serotonin receptors) if the issue persists even at lower doses.[1]
-
Control for Environmental Stimuli: Ensure the testing environment is consistent and free from excessive stimuli that could exacerbate hyperactivity. Best practices for animal housing and handling should be strictly followed to minimize stress, which can influence behavioral outcomes.[2]
Question 2: Our subjects are exhibiting anxiogenic-like behaviors (e.g., reduced time in the open arms of the Elevated Plus Maze, thigmotaxis in the Open Field Test) after this compound administration. This was not anticipated. How should we investigate this phenomenon?
Answer:
The role of dopamine D1 receptors in anxiety is complex. While often associated with reward and motivation, D1 receptor activation in regions like the prefrontal cortex and amygdala can modulate anxiety-related circuits. The observed anxiogenic-like effects could stem from the specific dose used or the underlying stress state of the animals.
Troubleshooting Steps:
-
Review Acclimation and Handling Protocols: Insufficient acclimation to the testing room and equipment is a major confound in anxiety-related behavioral tests.[2] Ensure all animals have had adequate time to habituate and that handling is consistent and minimal.
-
Expand Behavioral Phenotyping: Use a battery of anxiety tests to confirm the phenotype.[3] Complementary assays like the Light-Dark Box or the Novelty-Suppressed Feeding test can provide converging evidence and help rule out confounds like general hypoactivity.[4]
-
Evaluate Dose- and Time-Dependency: The anxiogenic effects may be specific to a certain dose range or time point after administration. Conduct a time-course study to measure behavior at different intervals post-injection (e.g., 30, 60, 120 minutes) and test at least one lower and one higher dose.
-
Consider Co-administration with Anxiolytics: As a mechanistic probe, consider co-administering this compound with a well-characterized anxiolytic (e.g., a benzodiazepine) to see if the unexpected anxiogenic-like effect is reversed. This can help confirm that the observed behavior is indeed related to an anxiety state.
Question 3: At what we presumed to be therapeutic doses, this compound appears to be impairing, rather than enhancing, performance in a working memory task (e.g., T-maze). What is the potential mechanism for this paradoxical effect?
Answer:
This is a classic example of the "inverted U-shaped" dose-response relationship for cognitive function mediated by dopamine. Optimal prefrontal cortex function, which governs working memory, depends on a finely tuned level of D1 receptor stimulation. Too little or too much stimulation can impair cognitive performance. It is highly probable that your current dose, while intended to be therapeutic, is on the descending limb of this curve, leading to cognitive deficits.
Troubleshooting Steps:
-
Perform a Granular Dose-Response Analysis: The primary action is to test a series of progressively lower doses. The optimal dose for cognitive enhancement may be significantly lower than the dose that produces motor effects. See the sample data in Table 1 for a hypothetical relationship.
-
Assess Basal Cognitive Performance: Ensure that the task is sensitive enough to detect enhancements. If baseline performance is already at or near ceiling levels, there is no room for improvement to be observed. Consider increasing task difficulty to avoid this ceiling effect.
-
Control for Non-Specific Effects: Rule out the possibility that the poor performance is secondary to other effects of the drug. For example, hyperactivity could manifest as an inability to attend to the task, or anxiogenic effects could reduce motivation. Analyze locomotor and anxiety data alongside the cognitive data to identify potential confounds.
-
Refine the Dosing Regimen: Consider alternative administration routes (e.g., subcutaneous vs. intraperitoneal) or a chronic dosing schedule, which may lead to neuroadaptations that alter the behavioral response compared to acute administration.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Rodent Models
| Dose (mg/kg, IP) | Novel Object Recognition (Discrimination Index) | Locomotor Activity (Total Distance, m) | Elevated Plus Maze (% Time in Open Arms) |
| Vehicle | 0.55 ± 0.04 | 35 ± 5 | 30 ± 4 |
| 0.01 | 0.68 ± 0.05 | 38 ± 6 | 28 ± 5 |
| 0.03 (Optimal) | 0.75 ± 0.06 | 42 ± 5 | 25 ± 3 |
| 0.1 | 0.60 ± 0.05 | 75 ± 8 | 15 ± 4 |
| 0.3 | 0.48 ± 0.07 | 150 ± 12 | 8 ± 2 |
Data are presented as Mean ± SEM. The optimal dose (in bold) for cognitive enhancement (Novel Object Recognition) is clearly distinct from the higher doses that induce hyperactivity and anxiogenic-like effects.
Mandatory Visualizations
Caption: Simplified Dopamine D1 Receptor signaling cascade activated by this compound.
Caption: Troubleshooting workflow for unexpected hyperactivity with this compound.
Caption: Logical workflow for investigating a paradoxical cognitive effect.
Frequently Asked Questions (FAQs)
Q: What is the established therapeutic dose range for this compound in common laboratory animal models? A: The optimal therapeutic window for this compound is narrow and species-dependent. For cognitive enhancement in mice, the recommended starting range is 0.01-0.05 mg/kg (IP). Doses exceeding 0.1 mg/kg are more likely to produce motor side effects. A thorough dose-response study is essential for each specific model and behavioral paradigm.
Q: Are there known off-target effects of this compound? A: this compound is highly selective for the D1 receptor. However, at concentrations significantly above its Ki for D1, it may show weak affinity for D5 receptors and some serotonin receptor subtypes (e.g., 5-HT2A). Unexpected effects that cannot be explained by D1 agonism, especially at high doses, may warrant investigation into these potential off-target interactions.
Q: How does this compound's partial agonism influence its behavioral profile? A: As a partial agonist, this compound acts as a dopamine system stabilizer. In a state of low dopamine, it increases D1 receptor signaling. In a state of excessive dopamine, it can compete with endogenous dopamine, thereby reducing maximal receptor activation. This is why its effects are highly dependent on the baseline state of the system and the dose administered, leading to the "inverted U-shaped" dose-response curve for many behaviors.
Q: What is the recommended washout period for this compound in crossover studies? A: Based on its pharmacokinetics, a washout period of at least 48 hours is recommended for rodent models to ensure complete clearance and to prevent carryover effects between experimental conditions.
Appendix: Key Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety-like Behavior
-
Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls made of a non-reflective material. The arena is illuminated from above (e.g., 100 lux in the center).
-
Acclimation: Transport animals to the testing room at least 60 minutes before the trial begins.
-
Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time (e.g., 30 minutes before the test).
-
Gently place the animal in the center of the arena.
-
Record activity for 10-30 minutes using an automated video-tracking system (e.g., ANY-maze, Ethovision).
-
-
Key Parameters:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center zone vs. the periphery (thigmotaxis), latency to enter the center.
-
-
Maintenance: Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls).
-
Acclimation: As described for the OFT.
-
Procedure:
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Place the animal in the central square of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes. Record behavior using a video-tracking system.
-
-
Key Parameters:
-
Anxiety-like Behavior: Percentage of time spent in the open arms, number of entries into the open arms.
-
General Activity: Total number of arm entries (to control for hypo/hyperactivity).
-
-
Maintenance: Clean the maze thoroughly between trials.
Protocol 3: Novel Object Recognition (NOR) for Recognition Memory
-
Apparatus: The same arena as the Open Field Test. Two sets of identical, non-porous objects (e.g., small glass bottles, metal cubes) and one novel object.
-
Procedure:
-
Habituation (Day 1): Allow each animal to explore the empty arena for 10 minutes.
-
Familiarization/Training (Day 2):
-
Administer this compound or vehicle at the designated pre-treatment time.
-
Place two identical objects (A1, A2) in the arena.
-
Place the animal in the arena and allow it to explore for 10 minutes.
-
-
Testing (Day 2, after delay):
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object (A1, B1).
-
Record exploration behavior for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
-
Key Parameter:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
-
Maintenance: Clean objects and the arena thoroughly between trials to prevent olfactory cues from influencing behavior.
References
- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 2. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 3. Behavioral Assessments for Pre-Clinical Pharmacovigilance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Trepipam in Vivo
Disclaimer: Trepipam (also known as Trimopam or SCH-12679) is a research compound with limited publicly available data. Early studies suggest it acts as a dopamine D1 receptor antagonist, exhibiting sedative and locomotor-impairing effects. This guide has been developed to address potential challenges in in vivo experiments with this compound. Due to the sparse data on this compound, this resource incorporates data from the structurally related and extensively studied benzazepine D1 antagonist, SCH-23390 , as a proxy to provide representative experimental parameters and troubleshooting advice. Researchers should use this information as a starting point and perform thorough dose-response studies for their specific models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (SCH-12679) is classified as a dopamine D1 receptor antagonist. Its in vivo effects, such as reduced locomotor activity, are consistent with the blockade of D1 receptors, which are typically involved in stimulating adenylyl cyclase and promoting neuronal activity.
Q2: What are the potential off-target effects of this compound?
A2: As a benzazepine derivative, this compound may interact with other receptors. The well-characterized analogue, SCH-23390, exhibits high affinity for serotonin 5-HT2 receptors.[1][2] At higher doses, this could lead to serotonergic effects, confounding the interpretation of results attributed solely to D1 receptor antagonism. It is crucial to use the lowest effective dose to minimize such off-target interactions.
Q3: How do I choose the appropriate dose for my in vivo experiment?
A3: A thorough dose-response study is essential. Based on studies with the proxy compound SCH-23390 in rodents, a starting dose range of 0.01 to 0.1 mg/kg (subcutaneous administration) is often used to achieve D1 receptor occupancy and behavioral effects.[3][4][5] The optimal dose will depend on the animal model, the specific behavioral or physiological endpoint, and the route of administration.
Q4: What is the best way to prepare and administer this compound for in vivo studies?
A4: this compound, like many benzazepines, may have limited aqueous solubility. For subcutaneous (SC) or intraperitoneal (IP) injection, it is often dissolved in a small amount of a solvent like DMSO, and then diluted in saline or a vehicle like polyethylene glycol (PEG) and Tween 80 in water. Always prepare fresh solutions and run a vehicle-only control group in your experiments.
Q5: What is the expected duration of action for this compound in vivo?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Lack of Expected Efficacy (e.g., no reduction in locomotor activity) | - Insufficient Dose: The dose may be too low to achieve adequate D1 receptor occupancy. - Poor Bioavailability/Brain Penetration: The compound may not be reaching the target tissue at sufficient concentrations. - Incorrect Route of Administration: The chosen route may not be optimal for this compound. - Compound Degradation: The compound may have degraded in the formulation. | - Dose-Response Study: Perform a dose-escalation study to identify an effective dose. - Pharmacokinetic Analysis: If possible, measure plasma and brain concentrations of this compound. - Alternative Routes: Consider different administration routes (e.g., SC vs. IP). - Fresh Formulation: Always use freshly prepared solutions. |
| High Variability in Animal Responses | - Inconsistent Dosing: Inaccurate volume administration or non-homogenous suspension. - Animal Stress: Stress can significantly impact dopaminergic systems. - Genetic or Metabolic Differences: Individual animal differences in metabolism or receptor expression. | - Accurate Dosing: Ensure accurate and consistent administration. Vortex suspensions before each injection. - Acclimatization: Properly acclimate animals to handling and experimental procedures. - Increase Sample Size: Use a larger number of animals per group to account for individual variability. |
| Unexpected Behavioral Phenotypes (e.g., excessive sedation, agitation) | - Off-Target Effects: At higher doses, this compound may be interacting with other receptors (e.g., 5-HT2). - Interaction with Endogenous Systems: The effect of D1 antagonism can be context-dependent and may unmask other neurochemical imbalances. | - Lower the Dose: Determine the minimal effective dose to enhance target specificity. - Pharmacological Controls: Use antagonists for suspected off-target receptors (e.g., a 5-HT2 antagonist) to see if the unexpected effect is blocked. - Comprehensive Behavioral Analysis: Use a battery of behavioral tests to better characterize the observed phenotype. |
| Contradictory Results Compared to Published Literature | - Different Animal Strain/Species: Dopamine system function can vary between strains and species. - Different Experimental Conditions: Minor variations in housing, diet, or testing protocols can influence outcomes. - Agonist vs. Antagonist Confusion: The conflicting reports on this compound's pharmacology (agonist vs. antagonist) may contribute to discrepancies. | - Standardize Model: Use the same animal model and conditions as the cited literature if possible. - Confirm Mechanism: In your model, confirm that this compound is acting as an antagonist (e.g., by showing it blocks the effects of a D1 agonist). |
Quantitative Data Summary
Due to the limited availability of quantitative data for this compound, the following table provides data for the well-characterized D1 antagonist SCH-23390 as a representative benzazepine.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 0.2 nM | Dopamine D1 Receptor | |
| 0.3 nM | Dopamine D5 Receptor | ||
| ~1500-2500 nM | Dopamine D2 Receptor | ||
| 9.3 nM | Serotonin 5-HT2C Receptor | ||
| ~10-30 nM | Serotonin 5-HT2A Receptor | ||
| In Vivo Dose Range (Rodents) | 0.003 - 0.1 mg/kg, SC | Behavioral studies (e.g., locomotor activity, operant tasks) | |
| Pharmacokinetics (Rat) | ~30 minutes | Plasma elimination half-life |
Experimental Protocols
Protocol 1: Assessment of On-Target D1 Receptor Antagonism in Rats
This protocol is designed to confirm the D1 antagonist activity of this compound by evaluating its ability to block D1 agonist-induced hyperlocomotion.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Acclimate animals to the testing room and locomotor activity chambers for at least 3 days before the experiment.
-
Drug Preparation:
-
This compound/SCH-23390 (Proxy): Dissolve in a vehicle suitable for subcutaneous (SC) injection (e.g., saline). Prepare doses of 0.01, 0.03, and 0.1 mg/kg.
-
D1 Agonist (e.g., SKF-81297): Dissolve in saline for SC injection. Prepare a dose known to induce hyperlocomotion (e.g., 1.0 mg/kg).
-
-
Experimental Procedure:
-
Administer the vehicle or the selected dose of this compound (or SCH-23390) via SC injection.
-
After a 15-minute pretreatment period, administer the D1 agonist (or saline for control groups).
-
Immediately place the rat in an open-field locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (this compound dose x D1 agonist treatment) to determine if this compound significantly attenuates the agonist-induced hyperlocomotion.
Protocol 2: Evaluation of Potential Off-Target Sedative Effects
This protocol aims to assess the sedative effects of this compound, which could be an on-target effect of D1 antagonism or an off-target effect.
-
Animals: Male C57BL/6 mice (20-25g).
-
Housing and Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare this compound at doses ranging from 0.03 to 0.3 mg/kg (or higher if needed) for intraperitoneal (IP) injection.
-
Experimental Procedure:
-
Administer the vehicle or a dose of this compound via IP injection.
-
30 minutes post-injection, place the mouse on a rotarod apparatus with an accelerating rotation speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rotarod.
-
Conduct 3 trials per animal with a 15-minute inter-trial interval.
-
-
Data Analysis: Analyze the latency to fall using a one-way ANOVA to determine if this compound impairs motor coordination in a dose-dependent manner.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D1 receptor.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for troubleshooting unexpected in vivo effects.
Logical Flow for Troubleshooting Poor Efficacy
Caption: Troubleshooting workflow for poor or inconsistent efficacy.
References
- 1. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonergic component of SCH 23390: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 receptor antagonist SCH 23390 retards methamphetamine sensitization in both combined administration and early posttreatment schedules in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-like receptor blockade and stimulation decreases operant responding for nicotine and food in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
Best practices for storing and handling Trepipam powder
This guide provides best practices for the storage and handling of Trepipam powder for research and development purposes. Given that this compound is a developmental compound that was not commercially marketed, detailed experimental data is limited. The following recommendations are based on available information and general laboratory safety principles for handling potent research chemicals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C.[1]
Q2: What is the expected shelf life of this compound powder?
If stored correctly under the recommended conditions, this compound powder has a shelf life of over two years.[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is essential to use appropriate PPE to avoid direct contact and inhalation. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing dust. For weighing and reconstitution, a suitable respirator may be necessary.
Q4: What are the primary hazards associated with this compound powder?
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, compounds of this nature may cause skin, eye, and respiratory irritation.[2][3][4] Ingestion should be avoided. It is crucial to handle the compound with care to minimize exposure.
Q5: How should I clean up a spill of this compound powder?
In case of a spill, avoid creating dust. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. The spill area should then be decontaminated. Ensure you are wearing appropriate PPE during the cleanup process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder has changed color or consistency. | Exposure to light, moisture, or improper temperature. | Do not use the powder as its stability may be compromised. Dispose of the material according to your institution's guidelines and obtain a new batch. |
| Difficulty dissolving the powder. | Incorrect solvent or concentration. | The solubility of this compound is not widely reported. It is recommended to perform small-scale solubility tests with common laboratory solvents (e.g., DMSO, ethanol) to determine the most appropriate one for your experiment. |
| Inconsistent experimental results. | Potential degradation of the compound. | Ensure the powder has been stored correctly. If the powder is old or has been stored improperly, it may have degraded. It is advisable to use a fresh batch of the compound for critical experiments. |
Storage and Stability Data
| Parameter | Recommendation | Source |
| Short-Term Storage | 0 - 4°C (Dry and dark) | |
| Long-Term Storage | -20°C (Dry and dark) | |
| Shelf Life | > 2 years (if stored properly) |
Experimental Protocols
General Protocol for Reconstitution of this compound Powder
Disclaimer: This is a general procedure and may need to be optimized for your specific experimental needs. It is highly recommended to perform a small-scale solubility test before preparing a stock solution.
-
Preparation:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
-
Solubilization:
-
Add the desired solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the solution to aid in dissolution. Gentle warming may be applied if necessary, but be cautious of potential degradation.
-
-
Storage of Stock Solution:
-
Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. The stability of the solution will depend on the solvent used and should be determined empirically.
-
Visualizations
Caption: Experimental workflow for handling this compound powder.
Caption: Logical relationship of this compound as a D1 receptor agonist.
References
Addressing variability in experimental results with Trepipam
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with the dopamine D1 receptor agonist, Trepipam (SCH-12679).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SCH-12679) is a synthetic benzazepine derivative.[1] It is an agonist that acts specifically at the dopamine D1 receptor.[1]
Q2: I am observing high variability in my functional assay results (e.g., cAMP accumulation). What are the potential causes?
A2: Variability in functional assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-passaged or unhealthy cells can exhibit altered receptor expression and signaling.
-
Agonist Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Improperly stored or aged aliquots may have degraded.
-
Assay Incubation Times: Optimize and strictly control incubation times for both this compound and any stimulating agents (e.g., forskolin in cAMP assays).
-
Buffer Composition and pH: Inconsistencies in buffer composition, including pH and the presence of divalent cations, can affect receptor conformation and ligand binding.
-
Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and does not exceed a level that impacts cell viability or assay performance.
Q3: My radioligand binding assay shows inconsistent Ki values for this compound. What should I check?
A3: Inconsistent Ki values in receptor binding assays are a common issue. Consider the following:
-
Radioligand Quality: Ensure the radioligand is not degraded and has high specific activity.
-
Receptor Preparation: Use a consistent source and preparation method for your cell membranes or tissue homogenates. Inconsistent receptor density (Bmax) will lead to variability.
-
Equilibrium Conditions: Confirm that your assay has reached equilibrium. This may require optimizing incubation time and temperature.
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. Ensure you are using an appropriate concentration of a structurally different competitor to define non-specific binding.
-
Data Analysis: Use a consistent non-linear regression model to fit your competition binding data and calculate IC50 values. The Cheng-Prusoff equation is then used to determine the Ki value.
Q4: I am concerned about the potential for "on-off" effects with this compound in my in vivo studies. What does this refer to?
A4: "On-off" effects, characterized by remarkable fluctuations in response to direct-acting dopamine agonists, have been observed in animal models of Parkinson's disease.[2] This can manifest as significant variations in behavioral responses even with consistent dosing.[2] When designing in vivo experiments, it is important to consider the dosing regimen (e.g., continuous vs. intermittent) as this can influence the behavioral outcomes.[3]
Troubleshooting Guides
Issue 1: Low or No Agonist Response in a cAMP Functional Assay
Logical Troubleshooting Workflow
References
- 1. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-off effects of dopamine receptor agonists in the hemi-parkinsonian rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of Trepipam in Solution
Disclaimer: The following information is provided as a technical guide for researchers. Currently, there is a lack of specific published stability data for Trepipam in solution. Therefore, the degradation pathways, experimental protocols, and stabilization strategies described below are based on the chemical structure of this compound, general principles of drug degradation, and best practices for stability studies of similar small molecules. It is essential to validate these recommendations through your own experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and how might it influence its stability in solution?
A1: this compound, with the chemical name (R)-7,8-dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, possesses several functional groups that can affect its stability[1]. These include:
-
A tertiary amine: This group is susceptible to oxidation, potentially forming an N-oxide derivative.
-
A benzazepine core: This heterocyclic ring system may be prone to hydrolysis, especially under acidic or basic conditions.
-
Methoxy groups and two aromatic rings: These moieties can be involved in photolytic degradation upon exposure to light.
Q2: What are the most likely degradation pathways for this compound in solution?
A2: Based on its structure, the primary degradation pathways for this compound are predicted to be oxidation, hydrolysis, and photolysis.
-
Oxidation: The tertiary amine is the most likely site of oxidation, leading to the formation of this compound N-oxide.
-
Hydrolysis: The benzazepine ring could potentially undergo hydrolytic cleavage under strong acidic or basic conditions, though tertiary amines are generally more stable than primary or secondary amines in this regard[2][3].
-
Photodegradation: The aromatic rings in the structure can absorb UV light, which may lead to photolytic degradation[4][5].
Q3: How should I prepare and store my this compound solutions to minimize degradation?
A3: To minimize degradation, consider the following:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade). The choice of solvent can impact stability.
-
pH Control: Prepare solutions in a buffer system appropriate for your experiment, ideally close to neutral pH unless the experimental conditions require otherwise. Avoid strongly acidic or basic conditions.
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C). For working solutions, maintain a consistent temperature as required by your experimental protocol.
-
Inert Atmosphere: For long-term storage or if oxidation is a concern, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: I've observed a change in the color of my this compound solution. What could be the cause?
A4: A change in color often indicates chemical degradation. This could be due to the formation of degradation products, which may have different chromophores. Oxidation and photolysis are common causes of color change in solutions of aromatic compounds. It is crucial to investigate the cause using an appropriate analytical method, such as a stability-indicating HPLC method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Concentration in Solution | Chemical degradation (hydrolysis, oxidation, photolysis). | - Review solution preparation and storage conditions (pH, temperature, light exposure).- Perform a forced degradation study to identify the primary degradation pathway.- Implement stabilization strategies such as using antioxidants, protecting from light, or adjusting the pH. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | - Use a stability-indicating HPLC method to resolve the new peaks from the parent compound.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.- Adjust storage and handling procedures to minimize the formation of these impurities. |
| Precipitation of this compound from Solution | Poor solubility, change in pH or temperature. | - Confirm the solubility of this compound in the chosen solvent system.- Ensure the pH of the solution is maintained within a range where this compound is soluble.- Check for any temperature fluctuations during storage or use that might affect solubility. |
Summary of Potential Degradation under Forced Conditions
The following table provides an illustrative example of results from a forced degradation study. The actual percentage of degradation will need to be determined experimentally. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating method is effective.
| Stress Condition | Typical Reagents and Conditions | Predicted Degradation Pathway | Hypothetical % Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the benzazepine ring | 10% |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Hydrolysis of the benzazepine ring | 15% |
| Oxidation | 3% H₂O₂ at room temperature for 24h | Oxidation of the tertiary amine to N-oxide | 20% |
| Thermal Degradation | 80 °C for 48h (in solid state and solution) | General thermal decomposition | 8% |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light for 24h | Photolytic cleavage or rearrangement | 18% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector or mass spectrometer
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation:
-
Solution: Place a vial containing the this compound stock solution in an oven at 80 °C for 48 hours. Cool and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Solid: Place this compound powder in an oven at 80 °C for 48 hours. Cool, dissolve in methanol, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation: Expose the this compound stock solution in a transparent vial to UV and visible light in a photostability chamber for 24 hours. Prepare a control sample wrapped in foil. Dilute both samples with mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Hypothetical):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Potential degradation pathways of this compound in solution.
References
- 1. This compound | C19H23NO2 | CID 91277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
Strategies for reducing non-specific binding of Trepipam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Trepipam in their experiments.
Troubleshooting Guides
Problem: High Background Signal in a Radioligand Binding Assay
Possible Cause: this compound is binding to components other than the target receptor, such as lipids, proteins, or the filter membrane itself.
Solutions:
-
Optimize Assay Buffer Composition: The composition of your assay buffer is critical in minimizing non-specific interactions.[1] Consider the following adjustments:
-
pH Adjustment: The charge of both this compound and the receptor can be influenced by pH, affecting non-specific binding. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition.[1]
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can shield charged molecules and reduce electrostatic interactions that contribute to non-specific binding.[1][2]
-
Additives:
-
Bovine Serum Albumin (BSA): As a blocking agent, BSA can prevent this compound from binding to non-receptor proteins and the surfaces of assay tubes or plates.[1] A typical starting concentration is 0.1% to 1% (w/v).
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that may cause non-specific binding.
-
-
-
Refine Washing Procedure: Inadequate washing can leave unbound radiolabeled this compound, contributing to a high background signal.
-
Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.
-
Optimize Wash Buffer Composition: The wash buffer should efficiently remove unbound ligand without causing significant dissociation of specifically bound this compound. Its composition is often similar to the assay buffer.
-
-
Pre-treat Filters: The filter material itself can be a source of non-specific binding.
-
Pre-soaking: Pre-soaking glass fiber filters in a solution of a blocking agent, such as 0.5% polyethylenimine (PEI), can reduce the binding of the ligand to the filter.
-
Problem: Inconsistent Results in Cell-Based Assays
Possible Cause: this compound may be non-specifically interacting with cell culture plates or other surfaces, leading to variable effective concentrations.
Solutions:
-
Use of Low-Binding Plates: Consider using commercially available low-adsorption microplates, which are designed to reduce the non-specific binding of hydrophobic compounds.
-
Include Blocking Agents in Media: The addition of a small amount of BSA (e.g., 0.1%) to the cell culture media can help to reduce the non-specific adsorption of this compound to plastic surfaces.
-
Consider Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low and consistent across all wells, as solvents can influence non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for experiments with this compound?
A1: Non-specific binding refers to the interaction of this compound with molecules or surfaces that are not its intended biological target. This can be caused by hydrophobic interactions, hydrogen bonding, or other molecular forces. High non-specific binding can inflate the measured signal, leading to an overestimation of binding affinity and inaccurate kinetic data. In a radioligand binding assay, non-specific binding should ideally be less than 50% of the total binding at the highest radioligand concentration used.
Q2: How can I determine the level of non-specific binding of this compound in my assay?
A2: To determine non-specific binding, you can measure the binding of radiolabeled this compound in the presence of a saturating concentration of an unlabeled competitor that binds to the same receptor. Under these conditions, the receptors are occupied by the unlabeled compound, so the radiolabeled this compound can only bind to non-specific sites. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of a competitor).
Q3: What are the key buffer components I can modify to reduce this compound's non-specific binding?
A3: You can systematically vary several buffer components to address non-specific binding. The following table summarizes common additives and their mechanisms of action.
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Blocks non-specific protein-protein interactions and binding to surfaces. |
| Non-ionic Surfactants (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions. |
| Increased Salt Concentration (e.g., NaCl) | 50 - 150 mM | Shields charged molecules to reduce electrostatic interactions. |
| Polyethylenimine (PEI) | 0.5% (for filter pre-soaking) | Reduces binding of the ligand to the filter material. |
Q4: Could the chemical properties of this compound contribute to non-specific binding?
A4: Yes, the physicochemical properties of a small molecule like this compound can influence its propensity for non-specific binding. Hydrophobic compounds, for instance, tend to exhibit higher non-specific binding by interacting with hydrophobic surfaces of plastics and proteins. Understanding the properties of this compound, such as its hydrophobicity and charge at a given pH, can help in selecting the most effective strategies to reduce non-specific binding.
Experimental Protocols
Protocol: Determining Non-Specific Binding in a Radioligand Assay for this compound
This protocol outlines the general steps for a saturation binding experiment to determine the total, non-specific, and specific binding of radiolabeled this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radiolabeled this compound Stock Solution: Prepare a high-concentration stock solution.
-
Unlabeled Competitor Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the target receptor.
-
-
Assay Setup:
-
Total Binding: In triplicate, add assay buffer, a known concentration of radiolabeled this compound, and the receptor preparation to your assay tubes.
-
Non-Specific Binding: In triplicate, add assay buffer, the same concentration of radiolabeled this compound, a high concentration of the unlabeled competitor (e.g., 1000 times the Kd or Ki value), and the receptor preparation.
-
-
Incubation: Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium. This time should be determined from prior kinetic experiments.
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter (e.g., pre-soaked in 0.5% PEI) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average counts per minute (CPM) for total and non-specific binding.
-
Calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM) .
-
Visualizations
Caption: Workflow for Assessing Non-Specific Binding.
Caption: Hypothetical Dopamine D1 Receptor Signaling.
References
Technical Support Center: Accurate Trepipam Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating and troubleshooting equipment for the accurate administration of Trepipam.
Frequently Asked Questions (FAQs)
Q1: What type of pump is best suited for this compound administration in a research setting?
For precise delivery of small volumes of research compounds like this compound, a syringe pump is highly recommended. Syringe pumps offer excellent control over flow rate and volume, which is crucial for experimental reproducibility.
Q2: How often should I calibrate my syringe pump?
It is best practice to perform a calibration check before each critical experiment or at least on a weekly basis. A full calibration should be conducted according to the manufacturer's guidelines, typically every three to six months, or whenever you observe inconsistencies in fluid delivery.[1]
Q3: My syringe pump is displaying an "occlusion" alarm. What should I do?
An occlusion alarm indicates a blockage in the fluid path.[2] You should:
-
Pause the infusion immediately.
-
Inspect the tubing for any kinks or visible obstructions.
-
Check that the syringe is properly seated and that the plunger moves freely.
-
Ensure the delivery target (e.g., cannula, nebulizer) is not blocked.
-
Once the obstruction is cleared, re-prime the system before restarting the infusion.
Q4: The flow rate seems inconsistent. What could be the cause?
Inconsistent flow can be caused by several factors:
-
Air bubbles in the syringe or tubing: Air is compressible and will affect the smoothness of the delivery. Ensure all air is purged from the system before starting.
-
Incorrect syringe size or type: Use only the syringe types and sizes recommended by the pump manufacturer.[2] Mismatched syringes can lead to inaccurate dosing.
-
Solution viscosity: Highly viscous solutions may require slower flow rates or larger diameter tubing to ensure consistent delivery.[3]
-
Mechanical issues: Check for any damage to the pump's drive screw or syringe clamp.
Q5: The pump is not powering on. What are the initial troubleshooting steps?
If the syringe pump does not power on, follow these steps:
-
Confirm the power cord is securely plugged into both the pump and a functioning electrical outlet.
-
Check if the power outlet is working by plugging in another device.
-
Verify that the correct voltage is being used.
-
If the pump has a fuse, check if it has blown and needs replacement.[4]
Troubleshooting Guides
Issue 1: Syringe Pump Stalls During Operation
| Possible Cause | Troubleshooting Step |
| Incorrect motor power setting | For viscous fluids, the motor may require a higher power setting. Consult the pump's manual to adjust this setting. |
| Excessive back pressure | The force required to push the fluid is too high. Try using a larger diameter tubing or a lower flow rate. |
| Insufficient power supply | Ensure the power adapter is the correct one for the pump and is providing adequate wattage. |
| Mechanical obstruction | Check that the pump's lead screw is clean and lubricated. Ensure the syringe plunger is not sticking. |
Issue 2: Inaccurate Volume Dispensed
| Possible Cause | Troubleshooting Step |
| Incorrect syringe diameter setting | The pump calculates the volume based on the internal diameter of the syringe. Ensure the correct syringe model and size are selected in the pump's settings. |
| Worn or damaged syringe | Disposable syringes should not be reused excessively as the plunger can wear, leading to leakage. Inspect the syringe for any cracks or damage. |
| Loose syringe clamp | Ensure the syringe is securely clamped in place to prevent any movement during operation. |
| Calibration drift | If other causes are ruled out, the pump may require recalibration. Follow the detailed calibration protocol below. |
Experimental Protocols
Protocol 1: Gravimetric Calibration of a Syringe Pump
This protocol describes a highly accurate method for calibrating a syringe pump using a precision balance.
Materials:
-
Syringe pump to be calibrated
-
New, appropriately sized syringe
-
Tubing compatible with this compound and the syringe
-
Beaker or collection vial
-
Calibrated analytical balance (readability of at least 0.1 mg)
-
Deionized water or the solvent used for this compound
-
Stopwatch
Procedure:
-
Preparation:
-
Place the analytical balance in a location free from drafts and vibrations.
-
Fill the syringe with the calibration fluid (e.g., deionized water) and ensure there are no air bubbles.
-
Mount the syringe securely onto the pump.
-
Attach the tubing to the syringe.
-
-
Priming:
-
Place the outlet of the tubing into a waste container.
-
Run the pump at a high speed for a few seconds to completely fill the tubing and remove any air.
-
-
Calibration Measurement:
-
Place the empty beaker on the analytical balance and tare it.
-
Position the outlet of the tubing into the beaker, ensuring the tip is close to the liquid surface to minimize evaporation, but not touching the container.
-
Set the pump to deliver a specific volume at a typical experimental flow rate.
-
Simultaneously start the pump and the stopwatch.
-
Once the pump has delivered the set volume, stop the pump and the stopwatch.
-
Record the final weight displayed on the balance.
-
-
Calculation:
-
Convert the mass of the collected liquid to volume using its density. For deionized water at room temperature (20-25°C), the density is approximately 1.0 g/mL.
-
Volume (mL) = Mass (g) / Density (g/mL)
-
Compare the calculated volume to the volume set on the pump.
-
-
Adjustment and Verification:
-
If the dispensed volume is outside the manufacturer's specified tolerance (typically ±1-5%), adjust the pump's calibration settings as per the user manual.
-
Repeat the calibration measurement at least three times to ensure repeatability.
-
Document all calibration results, including the date, pump settings, and measured volumes.
-
Visualizations
Caption: A typical experimental workflow for this compound administration using a syringe pump.
Caption: A troubleshooting decision tree for inaccurate volume dispensing.
References
Technical Support Center: Managing Potential Side Effects of Trepipam in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential side effects of Trepipam (Treprostinil) during animal studies. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable analog of prostacyclin (PGI₂). Its primary mechanism of action is the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of vascular smooth muscle, causing vasodilation, and also inhibit platelet aggregation.[1][2]
Q2: What are the most common potential side effects of this compound observed in animal studies?
A2: Based on preclinical data, the most frequently observed side effects are related to its vasodilatory properties and the route of administration. These include:
-
Cardiovascular: Hypotension (a drop in blood pressure) and flushing.[1]
-
Gastrointestinal: Diarrhea and nausea.[3]
-
Infusion Site Reactions (for subcutaneous administration): Pain, redness, swelling, and inflammation at the injection site.[4]
Troubleshooting Guides
Vasodilation-Related Side Effects: Hypotension and Flushing
Issue: The animal exhibits signs of hypotension (e.g., lethargy, decreased activity) or flushing (reddening of the skin, particularly ears and paws) after this compound administration.
Possible Causes:
-
The dose of this compound is too high for the individual animal or species.
-
Rapid administration of the drug.
-
Interaction with other medications that have vasodilatory effects.
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate using telemetry or other appropriate methods. A significant drop in mean arterial pressure (MAP) confirms hypotension.
-
Dose Adjustment: If hypotension is observed, consider reducing the dose of this compound. A dose-response study may be necessary to determine the optimal therapeutic window with minimal side effects for your specific animal model.
-
Slower Infusion Rate: For intravenous or subcutaneous infusions, slowing the rate of administration can help mitigate acute hypotensive effects.
-
Fluid Support: In cases of significant hypotension, administration of isotonic fluids (e.g., sterile saline) may be necessary to restore blood volume and pressure. Consult with a veterinarian for appropriate volumes and rates.
-
Review Concomitant Medications: Ensure that other administered compounds do not have synergistic hypotensive effects.
Quantitative Data Summary: Hemodynamic Effects of Treprostinil in Animal Models
| Animal Model | Dose/Route | Key Hemodynamic Findings | Reference |
| Anesthetized Dogs | 0.1 - 3 µg/kg/min IV | Dose-dependent decreases in Mean Arterial Pressure (10-68%) and Total Peripheral Resistance (20-73%). | |
| Rat (SU5416/hypoxia model) | 810 ng/kg/min continuous s.c. | Immediate reduction in Right Ventricular Systolic Pressure (RVSP) with no effect on systemic blood pressure. | |
| Rat (Monocrotaline model) | 50 ng/kg/min continuous s.c. | Mean pulmonary arterial pressure decreased by 8 mm Hg compared to untreated controls. | |
| Rat (SU5416/hypoxia model) | 39.6 to 134.1 μg/kg inhaled, QD | Dose-dependent improvement in pulmonary vascular hemodynamics. |
Gastrointestinal Side Effects: Diarrhea and Nausea
Issue: The animal develops diarrhea (loose, watery stools) or shows signs of nausea (e.g., pica, food aversion, lethargy) following this compound administration.
Possible Causes:
-
Prostacyclin analogs can stimulate gastrointestinal motility and fluid secretion.
-
The dose of this compound may be too high.
Troubleshooting Steps:
-
Symptomatic Treatment for Diarrhea:
-
Administer an anti-diarrheal agent such as loperamide. It is crucial to use a dose appropriate for the specific animal model to avoid gut stasis.
-
Mice: The ED50 for inhibiting gastrointestinal motility is 0.59 mg/kg via subcutaneous injection and 0.35 mg/kg via intraperitoneal injection. Oral gavage doses of 5 mg/kg, 7.5 mg/kg, and 10 mg/kg have been used in dose-response studies.
-
Rats: The ED50 for castor oil-induced diarrhea is reported as 0.082 mg/kg orally for 1-hour protection and 0.42 mg/kg for 2-hour protection.
-
-
-
Symptomatic Treatment for Nausea:
-
Consider the use of an anti-emetic drug. The choice of agent and dose should be determined in consultation with a veterinarian, as some anti-emetics can have cardiovascular effects.
-
Rats: Granisetron (a 5-HT3 antagonist) has been used at a dose of 0.1 mg/kg intraperitoneally.
-
-
-
Dose Titration: A gradual dose escalation of this compound at the beginning of the study may allow the animal to acclimate and reduce the severity of gastrointestinal side effects.
-
Dietary Management: Ensure the animal has free access to water to prevent dehydration. Providing a highly palatable and easily digestible diet may help maintain nutritional intake.
Infusion Site Reactions (Subcutaneous Administration)
Issue: The animal exhibits pain, redness, swelling, or inflammation at the subcutaneous infusion site.
Possible Causes:
-
Local irritation from the drug formulation or vehicle.
-
Inflammatory response to the catheter or the infused volume.
-
High concentration of the drug at the infusion site.
Troubleshooting Steps:
-
Site Rotation: Regularly rotate the infusion site to allow for tissue recovery.
-
Dilution of this compound: If possible, diluting the this compound solution may help reduce local irritation.
-
Topical Treatments:
-
Application of a cold compress to the site immediately after infusion may help reduce inflammation and pain.
-
Topical application of a mild corticosteroid cream (consult with a veterinarian for an appropriate choice and formulation) may help reduce the inflammatory response.
-
-
Anti-inflammatory Medication: In cases of severe or persistent inflammation, systemic administration of a non-steroidal anti-inflammatory drug (NSAID) may be considered, following veterinary consultation for appropriate dosing and to avoid potential drug interactions.
-
Proper Catheter Placement and Securement: Ensure the subcutaneous catheter is placed correctly and securely to minimize movement and irritation.
Quantitative Data Summary: Incidence of Infusion Site Reactions
| Study Population | Administration Route | Incidence of Infusion Site Pain/Reaction | Reference |
| Human Patients (PAH) | Continuous Subcutaneous | 85% reported infusion site pain. | |
| Human Patients (PAH) | Continuous Subcutaneous | 83% reported infusion site reaction. |
Experimental Protocols
Cardiovascular Monitoring in Conscious Rats using Telemetry
This protocol is adapted from established methods for continuous cardiovascular monitoring in conscious, freely moving rats.
Objective: To continuously monitor blood pressure and heart rate in rats receiving this compound to assess for vasodilation-related side effects.
Materials:
-
Implantable telemetry device (e.g., DSI PhysioTel™)
-
Surgical instruments for sterile implantation
-
Anesthesia machine and appropriate anesthetics
-
Data acquisition system compatible with the telemetry device
-
Treprostinil solution for infusion
-
Infusion pump and catheters for subcutaneous or intravenous delivery
Procedure:
-
Telemetry Device Implantation:
-
Surgically implant the telemetry device according to the manufacturer's instructions. The pressure-sensing catheter is typically placed in the abdominal aorta.
-
Allow for a sufficient recovery period (e.g., 7-10 days) post-surgery for the animal to regain normal physiological status.
-
-
Baseline Data Collection:
-
Record baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for at least 24-48 hours prior to this compound administration.
-
-
Treprostinil Administration:
-
Administer Treprostinil via the desired route (e.g., continuous subcutaneous infusion).
-
Begin with a low dose and titrate upwards as planned in the study protocol.
-
-
Continuous Data Acquisition:
-
Continuously record cardiovascular parameters throughout the study period.
-
-
Data Analysis:
-
Analyze the data to identify any significant changes in blood pressure and heart rate following this compound administration.
-
Correlate any observed changes with the administered dose and time of administration.
-
Visualizations
Treprostinil (Prostacyclin Analog) Signaling Pathway
Caption: Treprostinil signaling pathway leading to vasodilation and platelet inhibition.
Experimental Workflow for Managing Hypotension
Caption: Workflow for the identification and management of hypotension in animal studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous treprostinil is well tolerated with infrequent site changes and analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Purity of Synthesized Trepipam
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the purity of a new batch of synthesized Trepipam. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a dopamine D1 receptor agonist belonging to the benzazepine chemical class.[1] Its systematic IUPAC name is (5R)-7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine.[1][2] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H23NO2 | |
| Molar Mass | 297.4 g/mol | |
| Appearance | Not specified, likely a solid | |
| Melting Point | 105–106 °C (221–223 °F) | |
| Chirality | Contains a stereocenter at the C5 position |
Q2: What is a likely synthetic route for this compound and what are the potential impurities?
A plausible synthetic route for this compound involves a multi-step process, primarily featuring a Pictet-Spengler or a related cyclization reaction to form the core tetrahydroisoquinoline structure, followed by N-methylation. A variety of impurities can be introduced at each stage.
Diagram: Plausible Synthetic Pathway and Origin of Impurities
Caption: Plausible synthetic pathway for this compound and potential impurity origins.
Common Impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-(3,4-dimethoxyphenyl)ethanamine and benzaldehyde.
-
Intermediates: Incomplete reaction may leave the unmethylated precursor, 7,8-dimethoxy-5-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Side-Reaction Products: Isomeric products from the cyclization reaction or byproducts from the N-methylation step.
-
Over-methylation: Formation of a quaternary ammonium salt due to excessive methylation.
-
-
Stereoisomeric Impurity:
-
The (S)-enantiomer: As this compound is the (R)-enantiomer, the presence of the (S)-enantiomer is a critical purity parameter to assess.
-
-
Degradation Products:
-
Oxidation or hydrolysis products if the compound is not handled or stored correctly.
-
Q3: What are the primary analytical techniques for validating the purity of this compound?
The primary analytical techniques for assessing the purity of a new batch of this compound are:
-
High-Performance Liquid Chromatography (HPLC): For separating and quantifying impurities. A chiral HPLC method is essential for determining the enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities by comparing the spectrum of the synthesized batch with a reference standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and to identify the mass of unknown impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound- Reduce the sample concentration |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue | - Ensure proper mixing and degassing of the mobile phase- Use a column oven to maintain a consistent temperature- Equilibrate the column with the mobile phase for a sufficient time before injection |
| No separation of enantiomers (in chiral HPLC) | - Incorrect chiral stationary phase- Inappropriate mobile phase | - Screen different types of chiral columns (e.g., polysaccharide-based)- Optimize the mobile phase composition, including the type and concentration of the alcohol modifier and any additives |
| Extra peaks in the chromatogram | - Contamination from solvent or glassware- Sample degradation- Presence of impurities | - Use high-purity solvents and clean glassware- Prepare fresh samples and store them appropriately- Identify the extra peaks using MS to determine if they are impurities |
Diagram: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC analysis issues.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation
This method is designed to separate this compound from its potential process-related and stereoisomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based, such as Chiralcel® OD-H or Chiralpak® AD-H)
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
System Suitability:
Before sample analysis, inject a solution containing both (R)- and (S)-Trepipam to ensure adequate resolution between the enantiomers (Resolution > 1.5).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
Standard 5 mm NMR tubes
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary for full structural elucidation.
Data Analysis:
-
Compare the chemical shifts, coupling constants, and integration of the acquired spectra with a reference spectrum of pure this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification
Instrumentation:
-
Mass spectrometer (e.g., LC-MS with ESI or APCI source)
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode.
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ for this compound at m/z 298.18.
-
Analyze the spectra for any other ions that may correspond to impurities. The mass difference between these ions and the main peak can provide clues about the impurity's structure.
Quantitative Data Summary
The following table provides illustrative acceptance criteria for a new batch of synthesized this compound, based on general pharmaceutical guidelines.
| Test | Acceptance Criteria |
| Appearance | White to off-white crystalline powder |
| Identification (by HPLC, NMR, MS) | Conforms to the reference standard |
| Purity (by HPLC) | ≥ 99.0% |
| (S)-Enantiomer (by chiral HPLC) | ≤ 0.15% |
| Any single specified impurity | ≤ 0.10% |
| Any single unspecified impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
| Residual Solvents | Meets ICH Q3C limits |
Diagram: Purity Validation Workflow
Caption: A workflow diagram for the purity validation of a new this compound batch.
References
Validation & Comparative
A Comparative Guide to Trepipam and SCH-23390 in Dopamine D1 Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two influential benzazepine derivatives, Trepipam (SCH-12679) and SCH-23390, in the context of their interaction with the dopamine D1 receptor. While both compounds have been instrumental in elucidating the role of the D1 receptor in various physiological and pathological processes, they exhibit fundamentally different mechanisms of action. This document outlines their respective pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Contrasting Mechanisms at the D1 Receptor: Agonist vs. Antagonist
A critical distinction between the two compounds is their effect on the D1 receptor. SCH-23390 is a potent and selective antagonist , meaning it binds to the D1 receptor and blocks the action of the endogenous neurotransmitter, dopamine. In contrast, this compound is a full agonist of the D1 receptor, mimicking the effect of dopamine and stimulating the receptor's downstream signaling pathways. This opposing functionality dictates their application in research; SCH-23390 is used to inhibit D1 receptor signaling, while this compound is employed to activate it.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the key quantitative parameters for this compound and SCH-23390, highlighting their differing interactions with the dopamine D1 receptor.
| Parameter | This compound (SCH-12679) | SCH-23390 |
| Mechanism of Action | D1 Receptor Full Agonist | D1 Receptor Antagonist |
| Binding Affinity (Ki) | Not explicitly found as an agonist | ~0.2 - 1.3 nM (for [3H]piflutixol or [3H]SCH-23390 displacement)[1] |
| Dissociation Constant (Kd) | Not explicitly found | ~0.34 - 1.6 nM (from saturation binding with [3H]SCH-23390)[1] |
| Functional Potency (EC50/IC50) | Stimulates adenylate cyclase (EC50 not explicitly found) | Inhibits dopamine-stimulated adenylate cyclase (IC50 ≈ 10 nM) |
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring adenylate cyclase activity.
Radioligand Binding Assays
These assays are employed to determine the affinity (Ki) and density (Bmax) of a compound for a specific receptor.
Protocol for [3H]SCH-23390 Binding:
-
Membrane Preparation: Striatal tissue from rats is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the D1 receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled D1 antagonist, [3H]SCH-23390.
-
Competition: To determine the binding affinity of a test compound (e.g., unlabeled SCH-23390 or another ligand), increasing concentrations of the unlabeled compound are added to compete with the radioligand for binding to the D1 receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Dopamine-Stimulated Adenylate Cyclase Activity
This assay measures the functional consequence of D1 receptor activation or blockade by quantifying the production of cyclic AMP (cAMP), a second messenger generated upon D1 receptor stimulation.
Protocol for Adenylate Cyclase Assay:
-
Membrane Preparation: Similar to the binding assay, striatal membranes are prepared.
-
Reaction Mixture: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylate cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to prevent the breakdown of cAMP).
-
Stimulation/Inhibition:
-
To measure agonist activity (e.g., this compound), the compound is added at various concentrations to stimulate cAMP production.
-
To measure antagonist activity (e.g., SCH-23390), the compound is added in the presence of a fixed concentration of dopamine to assess its ability to inhibit dopamine-stimulated cAMP production.
-
-
Termination: The reaction is stopped after a defined incubation period, often by heating.
-
cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive binding assay with a labeled cAMP analog or by other sensitive methods like enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 (the concentration that inhibits 50% of the dopamine-stimulated response) is calculated.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound and SCH-23390 are both valuable pharmacological tools for investigating the dopamine D1 receptor system. However, their opposing mechanisms of action—agonist versus antagonist—must be the primary consideration in experimental design. SCH-23390 serves as a highly selective tool for blocking D1 receptor activity, enabling the study of the consequences of D1 receptor inhibition. Conversely, this compound provides a means to selectively activate D1 receptors, allowing for the examination of the downstream effects of D1 receptor stimulation. The choice between these two compounds will, therefore, depend entirely on the specific research question being addressed. This guide provides the foundational data and experimental context to assist researchers in making an informed decision for their studies on the dopamine D1 receptor.
References
A Comparative Analysis of Trepipam and Ecopipam: A Tale of Two Dopamine D1 Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuances of pharmacologically similar but functionally opposite compounds is crucial. This guide provides a comparative analysis of Trepipam and Ecopipam, two benzazepine derivatives that both target the dopamine D1 receptor, but with opposing mechanisms of action. While extensive clinical data is available for the D1 receptor antagonist Ecopipam, publicly available data for the D1 receptor agonist this compound is notably limited, a factor that shapes the scope of this comparison.
This analysis will delve into the known pharmacological profiles, mechanisms of action, and available preclinical and clinical data for both compounds. A significant focus will be placed on Ecopipam due to the wealth of recent clinical trial information. The comparison will highlight the critical differences stemming from their agonist versus antagonist activities at the D1 receptor.
At a Glance: Key Differentiators
| Feature | This compound (SCH-12679) | Ecopipam (SCH-39166) |
| Mechanism of Action | Dopamine D1 Receptor Agonist | Selective Dopamine D1/D5 Receptor Antagonist |
| Development Status | Never marketed | Under development; Phase 3 trials completed for Tourette syndrome |
| Clinical Data | Limited preclinical data; no known clinical trials | Extensive Phase 2 and Phase 3 clinical trial data |
| Therapeutic Potential (Hypothesized/Studied) | Not established | Tourette syndrome, Lesch-Nyhan syndrome, speech disorders, restless legs syndrome |
Mechanism of Action: A Fundamental Divergence
The primary distinction between this compound and Ecopipam lies in their interaction with the dopamine D1 receptor. This compound is a D1 receptor agonist, meaning it binds to and activates the receptor, mimicking the effect of the endogenous neurotransmitter, dopamine.[1] In contrast, Ecopipam is a selective D1 and D5 receptor antagonist; it binds to these receptors but does not activate them, thereby blocking dopamine's effects.[1] This fundamental difference in their mechanism of action dictates their downstream cellular effects and overall pharmacological profiles.
Dopamine D1 receptor activation (agonism) typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including motor control, reward, and cognition. Conversely, D1 receptor antagonism, as seen with Ecopipam, blocks this pathway.
Ecopipam: A Profile of a Selective D1/D5 Antagonist
Ecopipam (SCH-39166) is a first-in-class selective dopamine D1 and D5 receptor antagonist currently under investigation for several neurological and psychiatric disorders.[1] Its selectivity for the D1-like family of dopamine receptors over the D2-like family is a key feature, distinguishing it from many typical and atypical antipsychotics that primarily target D2 receptors. This selectivity is thought to contribute to its different side-effect profile, notably the absence of extrapyramidal symptoms and significant weight gain commonly associated with D2 antagonists.[1][2]
Receptor Binding Profile of Ecopipam
Quantitative data on Ecopipam's binding affinity for various receptors is crucial for understanding its pharmacological profile.
| Receptor | Ki (nM) | Species | Notes |
| Dopamine D1 | 1.2 | Human | High affinity |
| Dopamine D5 | 2.0 | Human | High affinity |
| Dopamine D2 | >700-fold lower affinity than D1 | Human | Low affinity |
| Dopamine D3 | >700-fold lower affinity than D1 | Human | Low affinity |
| Dopamine D4 | >700-fold lower affinity than D1 | Human | Low affinity |
| Serotonin 5-HT2 | Low affinity | - |
Data compiled from available research literature.
Clinical Development and Efficacy of Ecopipam
Ecopipam has undergone extensive clinical investigation, particularly for the treatment of Tourette syndrome in children and adolescents.
Summary of Key Clinical Trial Results for Ecopipam in Tourette Syndrome
| Trial Phase | Key Findings | Primary Endpoint | Adverse Events |
| Phase 2b (D1AMOND Study) | Significant reduction in total tics compared to placebo (30% reduction from baseline). | Mean change in Yale Global Tourette Severity Total Tic Score (YGTSS-TTS). | Headache (15.8%), insomnia (14.5%), fatigue (7.9%), somnolence (7.9%). |
| Phase 3 | Significantly reduced risk of relapse compared to placebo (50% risk reduction). | Time to relapse. | Somnolence (11.1%), anxiety (9.7%), headache (9.7%), insomnia (8.8%). |
| 12-Month Open-Label Extension | Maintained efficacy in reducing tic severity with no new safety concerns. | Long-term safety and tolerability. | Nasopharyngitis (14.0%), anxiety (9.1%). |
Experimental Protocol: The D1AMOND Study (Phase 2b)
The D1AMOND (NCT04007991) study was a pivotal trial in the clinical development of Ecopipam.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Children and adolescents (ages 6 to <18 years) with a diagnosis of Tourette syndrome and a baseline YGTSS-TTS of ≥20.
-
Intervention: Participants were randomized 1:1 to receive either Ecopipam (target dose of 2 mg/kg/day) or a matching placebo.
-
Treatment Duration: A 4-week titration period followed by an 8-week maintenance period.
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the YGTSS-TTS at week 12.
-
Secondary Outcomes: Included the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).
-
Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and laboratory tests throughout the study.
This compound: An Obscure D1 Agonist
This compound (SCH-12679) is a dopamine D1 receptor agonist from the same benzazepine chemical class as Ecopipam. Despite its early development, this compound was never marketed, and there is a significant lack of published data regarding its pharmacological properties and clinical development.
Preclinical Data for this compound
The available preclinical information on this compound is sparse. A study published in 1978 investigated the effects of this compound on shock-induced fighting and locomotor activity in rats. The findings from this study were:
-
Reduction in Aggression: this compound was found to reduce shock-induced fighting behavior in a dose-dependent manner.
-
Motor Impairment: The drug also led to impaired locomotor behavior and performance on a rotorod test.
-
Sedative Effects: The researchers suggested that the observed anti-aggressive effects of this compound might be a consequence of drug-induced sedation.
No quantitative receptor binding data (e.g., Ki values) or further preclinical or clinical studies are readily available in the public domain.
Comparative Analysis and Future Perspectives
The comparison between this compound and Ecopipam is fundamentally a comparison between a D1 agonist and a D1 antagonist.
-
Therapeutic Applications: The clinical development of Ecopipam for Tourette syndrome is based on the hypothesis that hyperactivity of the D1 receptor system contributes to the generation of tics. Therefore, antagonizing this system is expected to be therapeutic. The development path for a D1 agonist like this compound would likely have targeted conditions with a hypothesized D1 receptor deficit, such as the negative symptoms of schizophrenia or cognitive impairments.
-
Side Effect Profiles: The sedative effects observed with this compound in preclinical studies are a potential concern. D1 agonism can also be associated with cardiovascular effects, such as changes in blood pressure. Ecopipam's side effect profile, as established in clinical trials, is characterized by headache, insomnia, and fatigue, but notably lacks the motor and metabolic side effects of D2 antagonists.
-
Developmental Trajectory: The extensive clinical development of Ecopipam contrasts sharply with the apparent discontinuation of this compound's development. While the exact reasons for the cessation of this compound's development are not publicly known, the early preclinical findings of motor impairment may have been a contributing factor.
References
Validating the behavioral effects of Trepipam with control compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Trepipam, a selective dopamine D1 receptor agonist, with relevant control compounds. The objective is to offer a comprehensive resource for validating the pharmacological activity of this compound through established behavioral paradigms. This document summarizes key experimental data, details methodologies for reproducible research, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Control Compounds
This compound is a selective agonist for the dopamine D1 receptor.[1] To thoroughly characterize its behavioral effects, it is essential to compare its activity with both a positive and a negative control compound that act on the same receptor. For this purpose, we utilize:
-
SKF-38393: A well-characterized selective D1 receptor partial agonist, serving as a positive control . Its activation of D1 receptors is known to induce specific behavioral changes, such as alterations in locomotor activity.
-
SCH-23390: A potent and selective D1 receptor antagonist, acting as a negative control . It is expected to block the effects of D1 agonists like this compound and may also produce its own behavioral effects by inhibiting basal dopamine signaling.
Data Presentation: Comparative Effects on Locomotor Activity
The following table summarizes the observed effects of the control compounds on locomotor activity in rats. While direct comparative quantitative data for this compound from the same study is not available, as a selective D1 agonist and a trimethylated form of SKF-38393, it is expected to produce a dose-dependent increase in locomotor activity.[1]
| Compound | Class | Dose Range (mg/kg, s.c.) | Observed Effect on Locomotor Activity in Rats | Data Source |
| This compound | D1 Agonist | - | Expected to increase locomotor activity dose-dependently. | Inferred from mechanism |
| SKF-38393 | D1 Agonist (Positive Control) | 15 - 30 | Suppressed locomotor activity.[2] | [2] |
| SCH-23390 | D1 Antagonist (Negative Control) | 0.01 - 1.0 | Suppressed locomotor activity in a dose-dependent fashion.[2] |
Experimental Protocols
Locomotor Activity Assessment in Rats
This protocol is designed to assess the effect of this compound and control compounds on spontaneous locomotor activity.
Animals:
-
Male Wistar rats (250-300g) are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum. Animals are habituated to the testing room for at least 60 minutes before each session.
Apparatus:
-
Locomotor activity is measured in automated activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams. The chambers are placed in a sound-attenuated and dimly lit room.
Procedure:
-
Habituation: On the day before testing, each rat is placed in an activity chamber for a 60-minute habituation session.
-
Drug Administration: On the test day, rats are randomly assigned to treatment groups and administered either vehicle (e.g., saline), this compound (various doses), SKF-38393 (e.g., 10, 20, 30 mg/kg, s.c.), or SCH-23390 (e.g., 0.01, 0.1, 1.0 mg/kg, s.c.).
-
Testing: Immediately after injection, each rat is placed in the center of the activity chamber. Locomotor activity, measured as the number of photobeam breaks, is recorded continuously for a 60-minute session.
-
Data Analysis: Total beam breaks are analyzed in 5- or 10-minute bins to assess the time course of the drug effects. The total number of beam breaks over the entire session is used for dose-response analysis. Statistical analysis is performed using ANOVA followed by appropriate post-hoc tests.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Behavioral Validation
Caption: Workflow for Locomotor Activity Study.
References
A Comparative Analysis of Trepipam (Ecopipam) Clinical Trial Results Across Neurological and Psychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial results for Trepipam (Ecopipam), a selective dopamine D1 receptor antagonist, against other therapeutic alternatives in Tourette Syndrome, Schizophrenia, and Huntington's Disease. The data presented is intended to offer an objective overview of the current clinical landscape for these conditions, supported by available experimental data.
Tourette Syndrome
Quantitative Data Summary
| Drug | Trial Name/Identifier | Primary Endpoint | Efficacy Result | Key Adverse Events |
| Ecopipam | D1AMOND (Phase 2b) | Mean change in Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) at 12 weeks | Statistically significant reduction of 30% from baseline (p=0.01)[1][2]; Least squares mean difference vs. placebo: -3.44[3] | Headache (15.8%), insomnia (14.5%), fatigue (7.9%), somnolence (7.9%)[1][3] |
| EBS-101-TD-301 (Phase 3) | Time to relapse | 41.9% relapse in ecopipam group vs. 68.1% in placebo group (p=0.0084) | Somnolence (10.2%), insomnia (7.4%), anxiety (6.0%), fatigue (5.6%), headache (5.1%) | |
| Deutetrabenazine | ARTISTS 1 (Phase 2/3) | Change in YGTSS-TTS from baseline to week 12 | Did not meet primary endpoint | Headache, somnolence, fatigue |
| ARTISTS 2 (Phase 3) | Change in YGTSS-TTS from baseline to week 8 | Did not meet primary endpoint | Headache, somnolence, fatigue | |
| Valbenazine | T-Force GOLD (Phase 2b) | Change in YGTSS-TTS | Did not meet primary endpoint | Consistent with other valbenazine studies |
| T-Forward (Phase 2) | Change in YGTSS-TTS at Week 8 | Did not meet primary endpoint (p=0.18), though significant improvement in Clinical Global Impression of Change (p=0.015) was observed | Dose-dependent and consistent with earlier studies |
Experimental Protocols
Ecopipam (D1AMOND Trial - NCT04007991):
This was a multicenter, randomized, double-blind, placebo-controlled Phase 2b trial. Participants aged 6 to <18 years with a baseline YGTSS-TTS of ≥20 were randomized 1:1 to receive either ecopipam or placebo. The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance phase. The primary endpoint was the mean change in YGTSS-TTS from baseline to week 12.
Deutetrabenazine (ARTISTS 1 & 2 Trials):
The ARTISTS 1 and ARTISTS 2 trials were designed to assess the efficacy of deutetrabenazine in pediatric patients with Tourette syndrome. ARTISTS 1 was a 12-week study, while ARTISTS 2 was an 8-week study. The primary endpoint for both trials was the change in the YGTSS-TTS from baseline.
Valbenazine (T-Forward Study):
The T-Forward study was a randomized, double-blind, placebo-controlled, multi-dose, parallel-group Phase 2 study in adults with moderate to severe Tourette syndrome. The study evaluated two fixed doses of valbenazine against placebo over eight weeks of treatment. The primary endpoint was the change from baseline in the YGTSS at week 8.
Signaling Pathway
Caption: Ecopipam acts as a selective antagonist at the dopamine D1 receptor.
Schizophrenia
Quantitative Data Summary
| Drug | Trial Name/Identifier | Primary Endpoint | Efficacy Result | Key Adverse Events |
| Cobenfy (xanomeline-trospium) | EMERGENT-2 & EMERGENT-3 | Change in Positive and Negative Syndrome Scale (PANSS) total score at 5 weeks | Statistically significant reduction in PANSS total score compared to placebo. In EMERGENT-2, the mean change was -17.4 for Cobenfy vs. -5.9 for placebo. In EMERGENT-3, the mean change was -20.6 for Cobenfy vs. -12.2 for placebo. | Nausea, dyspepsia, constipation |
| Lumateperone | Study 301 (Phase 3) | Change in PANSS total score at 28 days | Statistically significant improvement with 42 mg dose vs. placebo (LSMD: -4.2) | Somnolence, sedation, fatigue, constipation |
| Study 005 | Change in PANSS total score at 4 weeks | 42 mg dose showed comparable efficacy to risperidone and was superior to placebo | Lower incidence of extrapyramidal symptoms compared to risperidone |
Experimental Protocols
Cobenfy (EMERGENT-2 & EMERGENT-3 Trials):
These were 5-week, randomized, double-blind, placebo-controlled, multi-center Phase 3 studies in adults with a diagnosis of schizophrenia. The primary efficacy measure was the change from baseline in the PANSS total score at week 5.
Lumateperone (Study 301):
This was a 4-week, randomized, double-blind, placebo-controlled Phase 3 trial in patients with an acute exacerbation of schizophrenia. Patients were randomized to receive lumateperone (28 mg or 42 mg) or placebo. The primary endpoint was the change from baseline in PANSS total score at day 28.
Experimental Workflow
Caption: A typical workflow for a randomized controlled trial in schizophrenia.
Huntington's Disease (Chorea)
Quantitative Data Summary
| Drug | Trial Name/Identifier | Primary Endpoint | Efficacy Result | Key Adverse Events |
| Deutetrabenazine | First-HD | Change in Total Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS) | Statistically significant improvement in TMC score vs. placebo (mean difference: -2.5) | Similar to placebo, including depression, anxiety, and akathisia |
| ARC-HD (Extension) | Long-term safety and efficacy | Maintained improvement in chorea over 3 years | No unexpected adverse events | |
| Valbenazine | KINECT-HD (Phase 3) | Change in UHDRS TMC score | Statistically significant improvement in TMC score vs. placebo (LSMD: -3.2) | Somnolence, fatigue, falls, urticaria/rash, akathisia |
| KINECT-HD2 (Open-Label Extension) | Long-term safety and efficacy | Sustained improvement in chorea up to 1 year | Falls, fatigue, somnolence | |
| Pridopidine | PROOF-HD (Phase 3) | Change in Total Functional Capacity (TFC) | Did not meet primary endpoint | Generally well-tolerated |
Experimental Protocols
Deutetrabenazine (First-HD Trial):
This was a randomized, double-blind, placebo-controlled Phase 3 trial in ambulatory adults with manifest Huntington's disease and a baseline total maximal chorea score of 8 or higher. Participants were randomized to receive deutetrabenazine or placebo, with the dose titrated over 8 weeks and maintained for 4 weeks. The primary endpoint was the change in the total maximal chorea score from baseline to the maintenance therapy period.
Valbenazine (KINECT-HD Trial - NCT04102579):
This was a Phase 3, randomized, double-blind, placebo-controlled trial in adults with genetically confirmed Huntington's disease and chorea (UHDRS TMC score ≥ 8). Participants were randomized 1:1 to receive oral placebo or valbenazine (up to 80 mg) for 12 weeks. The primary endpoint was the least-squares mean change in the UHDRS TMC score from baseline to the maintenance period (weeks 10 and 12).
Pridopidine (PROOF-HD Trial - NCT04556656):
This was a Phase 3, randomized, double-blind, placebo-controlled trial in patients with early-stage Huntington's disease. The study evaluated the efficacy and safety of pridopidine 45 mg twice daily. The primary endpoint was the mean change in the Total Functional Capacity (TFC) score.
Logical Relationship
Caption: VMAT2 inhibitors reduce chorea by decreasing presynaptic dopamine release.
References
A Comparative Analysis of the Receptor Binding Profiles of Trepipam and Other Benzazepines
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the receptor binding profiles of the benzazepine derivative, trepipam, alongside other notable compounds from the same class: fenoldopam, lorcaserin, and SKF-82958. This analysis is supported by available experimental data and methodologies to provide a comprehensive resource for understanding their pharmacological characteristics.
While quantitative binding data for this compound remains elusive in publicly accessible literature, its structural similarity to other benzazepines, particularly its classification as a dopamine D1 receptor agonist, allows for a qualitative comparison. This guide synthesizes the available information to contextualize this compound's potential receptor interactions in relation to its better-characterized counterparts.
Comparative Binding Affinities of Benzazepines
The following table summarizes the available quantitative binding data for fenoldopam, lorcaserin, and SKF-82958 at key dopamine and serotonin receptors. This data, typically derived from radioligand binding assays, provides a snapshot of the affinity (usually expressed as Ki or K0.5 in nM) of these compounds for their respective targets. A lower value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (nM) | Species | Notes |
| This compound | D1 | Data not available | - | Qualitatively described as a D1 receptor agonist. |
| Other Dopamine Receptors | Data not available | - | ||
| Serotonin Receptors | Data not available | - | ||
| Fenoldopam | D1-like | High Affinity | Human | Agonist. No significant affinity for D2-like, α1, β-adrenoceptors, 5-HT1, or 5-HT2 receptors. |
| α2-adrenoceptors | Moderate Affinity | Human | ||
| Lorcaserin | 5-HT2C | 15 | Human | Full agonist. 18-fold selectivity over 5-HT2A and 104-fold selectivity over 5-HT2B. |
| 5-HT2C | 29 | Rat | ||
| SKF-82958 | D1 | 4 (K0.5) | - | Full agonist. |
| D2 | 73 (K0.5) | - |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for these compounds is predominantly achieved through radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.
General Principle
A radioligand binding assay measures the affinity of a ligand (the drug being tested) for a receptor by competing with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for that receptor. The amount of radioligand displaced by the test compound is used to determine the test compound's binding affinity, typically expressed as the inhibition constant (Ki).
Key Steps in a Typical Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors.
-
The protein concentration of the membrane preparation is determined to ensure consistency across assays.
-
-
Incubation:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in a suitable buffer.
-
Increasing concentrations of the unlabeled test compound (the benzazepine in this case) are added to compete for binding to the target receptor.
-
A parallel set of incubations is performed in the presence of a high concentration of a known, non-radioactive ligand for the same receptor to determine non-specific binding.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
This competition curve is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical radioligand binding assay.
Figure 1. Workflow of a Radioligand Binding Assay.
Signaling Pathways Overview
The interaction of these benzazepines with dopamine and serotonin receptors initiates downstream signaling cascades that are crucial for their pharmacological effects. The diagram below provides a simplified overview of the canonical signaling pathways associated with D1 and 5-HT2C receptors.
Figure 2. Simplified Dopamine D1 and Serotonin 5-HT2C Receptor Signaling Pathways.
A Tale of Two Receptors: A Comparative Guide to the D1-Selective Agent Trepipam and the D2 Receptor Antagonist Haloperidol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of dopamine neurotransmission, the precise targeting of specific receptor subtypes is a cornerstone of modern neuropharmacology. This guide provides a side-by-side comparison of two compounds that exemplify distinct approaches to modulating the dopamine system: Trepipam, a selective ligand for the D1 dopamine receptor, and Haloperidol, a potent antagonist of the D2 dopamine receptor.
This comparison will highlight their contrasting pharmacological profiles, supported by available experimental data. It is important to note that while extensive quantitative data for the well-established drug Haloperidol is readily available, specific binding and functional data for the research compound this compound (also known as SCH 12679) is less prevalent in publicly accessible literature. This guide therefore presents a comprehensive overview based on established knowledge of their respective receptor targets.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and functional potencies of this compound and Haloperidol. This data is crucial for understanding their selectivity and mechanism of action at the molecular level.
Table 1: Receptor Binding Affinity (Ki) in nM
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Haloperidol | 45-250[1] | 0.28 - 0.89[2] | 0.53[2] | 4.4[2] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity
| Compound | Primary Target | Assay Type | Measured Value |
| This compound | D1 Receptor | cAMP Accumulation | Data not available |
| Haloperidol | D2 Receptor | cAMP Inhibition | EC50 = 22 nM[3] |
EC50/IC50 values represent the concentration of the compound required to elicit 50% of the maximal response.
Mechanism of Action and Signaling Pathways
The distinct clinical and physiological effects of this compound and Haloperidol stem from their selective interaction with different dopamine receptor subtypes, which in turn couple to different intracellular signaling cascades.
This compound and the D1 Receptor Pathway
This compound is a selective ligand for the D1 dopamine receptor. D1 receptors are typically coupled to the Gs alpha subunit of the G-protein complex. Activation of the D1 receptor by an agonist leads to the stimulation of adenylyl cyclase, which increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, leading to a cellular response.
Haloperidol and the D2 Receptor Pathway
Haloperidol is a potent antagonist at the D2 dopamine receptor. D2 receptors are coupled to the Gi alpha subunit of the G-protein complex. When an agonist binds to the D2 receptor, it activates Gi, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity. As an antagonist, Haloperidol blocks the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signaling cascade from being initiated.
Experimental Protocols
The quantitative data presented in this guide are typically generated using the following standard experimental methodologies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing the dopamine receptor of interest (e.g., D1 or D2) or tissue homogenates from brain regions rich in these receptors (e.g., striatum) are used.
-
The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors, [3H]Spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or Haloperidol) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.
-
-
Incubation and Filtration:
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cAMP levels.
Protocol:
-
Cell Culture:
-
A cell line (e.g., HEK293 or CHO) stably expressing the dopamine receptor of interest (D1 or D2) is cultured to an appropriate density.
-
-
Compound Treatment:
-
For Agonist Testing (e.g., this compound at D1 receptors): Cells are treated with increasing concentrations of the test compound.
-
For Antagonist Testing (e.g., Haloperidol at D2 receptors): Cells are pre-incubated with increasing concentrations of the test compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole) at a fixed concentration (typically its EC80).
-
-
Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP in the samples is interpolated from the standard curve.
-
For agonists, the concentration that produces 50% of the maximal stimulation (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Logical Relationship of Comparison
The fundamental difference between this compound and Haloperidol lies in their primary molecular targets within the dopamine system, leading to opposing effects on a key intracellular signaling molecule, cAMP.
References
- 1. Affinity of neuroleptics for D1 receptor of human brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of Trepipam: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Trepipam (SCH-12679) with other dopamine D1 receptor modulators, supported by available experimental data. The information aims to facilitate the replication of published findings and further exploration of this compound's therapeutic potential.
This compound, a benzazepine derivative, has been identified as a selective antagonist of the dopamine D1 receptor.[1] Its therapeutic potential has been investigated in preclinical models, particularly for conditions involving dopamine dysregulation. To objectively evaluate its pharmacological profile, this guide compares this compound with two well-characterized D1 receptor agonists: Fenoldopam and SKF-38393.
Comparative Analysis of Receptor Binding Affinity
A crucial parameter for comparing the potency of these compounds is their binding affinity (Ki or Kd) for the dopamine D1 receptor. Lower values indicate a higher affinity.
| Compound | Receptor | Binding Affinity (nM) | Species | Reference |
| This compound (SCH-12679) | Dopamine D1 | Data not available in searched literature | ||
| Fenoldopam | Dopamine D1 | 2.3 (Kd) | Rat | [2] |
| SKF-38393 | Dopamine D1 | 1 | [3] | |
| SKF-38393 | Dopamine D5 | ~0.5 | [3] |
As indicated in the table, a specific Ki value for this compound at the D1 receptor could not be identified in the reviewed literature. This represents a significant data gap for a direct quantitative comparison. However, extensive in vivo studies have characterized its functional antagonism at the D1 receptor.
In Vivo Efficacy and Therapeutic Potential
This compound (SCH-12679) as a Dopamine D1 Antagonist
A pivotal study by Breese et al. (1990) provided in vivo evidence for this compound's D1 antagonist activity. The study demonstrated that this compound could block the behavioral effects induced by D1 agonists in rats.
Experimental Protocol: Blockade of D1 Agonist-Induced Behaviors (Breese et al., 1990 - Inferred Protocol)
-
Animal Model: Rats.
-
D1 Agonist Challenge: Administration of a selective D1 agonist (e.g., SKF-38393) to induce specific behaviors, such as grooming or vacuous chewing movements.
-
This compound Administration: Pre-treatment with varying doses of this compound (SCH-12679) prior to the D1 agonist challenge.
-
Behavioral Observation: Quantification of the frequency and duration of D1 agonist-induced behaviors in the presence and absence of this compound.
-
Outcome Measure: The dose of this compound required to significantly reduce or abolish the behavioral effects of the D1 agonist.
Clinical Investigation in Anxiety Neurosis
Comparator Compounds: Dopamine D1 Agonists
Fenoldopam is a peripherally acting selective D1 receptor partial agonist. It is clinically used as an antihypertensive agent due to its ability to induce vasodilation.
SKF-38393 is a selective D1/D5 receptor partial agonist that has been widely used as a research tool to study the functions of the D1 receptor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the dopamine D1 receptor and a general workflow for evaluating D1 receptor antagonism.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for D1 Antagonist Evaluation.
Conclusion
This compound (SCH-12679) is a documented dopamine D1 receptor antagonist with demonstrated in vivo activity. However, a significant gap in the publicly available literature is the lack of a reported binding affinity (Ki) for the D1 receptor, which hinders a direct potency comparison with other D1 modulators like Fenoldopam and SKF-38393. To fully replicate and build upon the published findings, researchers should aim to:
-
Determine the Ki of this compound for the dopamine D1 receptor through competitive radioligand binding assays.
-
Conduct in vitro functional assays , such as cAMP accumulation assays, to quantify its antagonist properties (e.g., IC50).
-
Perform in vivo studies to replicate the blockade of D1 agonist-induced behaviors and further explore its therapeutic potential in relevant animal models of neurological and psychiatric disorders.
By systematically addressing these data gaps, the scientific community can gain a more complete understanding of this compound's pharmacological profile and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trepipam and Existing Pharmacological Treatments for Stuttering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of Trepipam (Ecopipam), an investigational selective dopamine D1 receptor antagonist, with established and other investigational pharmacological treatments for stuttering. Stuttering, a neurodevelopmental disorder characterized by disruptions in speech fluency, is believed to involve hyperactivity of the dopamine neurotransmitter system. Consequently, many pharmacological interventions have targeted this pathway. This document synthesizes available clinical trial data to offer a comparative perspective on efficacy, safety, and mechanisms of action.
Executive Summary
Current pharmacological strategies for stuttering primarily involve the modulation of dopamine and GABA neurotransmitter systems. Dopamine D2 receptor antagonists, such as haloperidol, risperidone, and olanzapine, have demonstrated efficacy in reducing stuttering severity but are often associated with significant adverse effects.[1] Pagoclone, a GABA-A receptor partial agonist, has also been investigated, showing modest efficacy.[2] this compound (Ecopipam) represents a novel approach by selectively targeting the dopamine D1 receptor, which may offer a different efficacy and safety profile.[3] While robust, placebo-controlled data from the Phase 2 "Speak Freely" trial of this compound are not yet fully published, preliminary open-label data suggest a promising role in improving speech fluency.[4][5] This guide presents the available quantitative data from key clinical trials to facilitate a comparative assessment.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data from key clinical trials of this compound and other relevant treatments for stuttering. It is important to note that these data are from separate trials and not from direct head-to-head studies unless specified.
Table 1: Efficacy of Investigational and Existing Treatments for Stuttering
| Drug | Trial Design | Key Efficacy Outcome | Result | Placebo Response | Reference |
| This compound (Ecopipam) | Open-label, pilot study | Improvement in overall stuttering | Majority of participants showed improvement. | N/A | |
| This compound (Ecopipam) | Phase 2, randomized, double-blind, placebo-controlled ("Speak Freely") | Change in Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to Week 12 | Results not yet publicly available. | N/A | |
| Olanzapine | 12-week, randomized, double-blind, placebo-controlled | Statistically superior to placebo on SSI-3, CGI, and SSS (p < .05) | 22% reduction on subjective stuttering scale. | <1% reduction on subjective stuttering scale. | |
| Olanzapine vs. Haloperidol | 12-week, single-blind, randomized clinical trial | Mean stuttering score (Van Riper's questionnaire) | Olanzapine showed a greater reduction in stuttering score compared to haloperidol (p = 0.000). | N/A | |
| Risperidone | 6-week, randomized, double-blind, placebo-controlled | Percentage of syllables stuttered | Significant reduction in the risperidone group compared to placebo (p < 0.05). | No significant decrease. | |
| Haloperidol | 3-month, double-blind, cross-over | Improvement in fluency | 11 of 18 patients were significantly more improved on haloperidol than on placebo. | N/A | |
| Pagoclone | 8-week, randomized, double-blind, placebo-controlled (EXPRESS study) | Percentage of syllables stuttered | 19.4% reduction with pagoclone. | 5.1% reduction with placebo. |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events/Concerns | Reference |
| This compound (Ecopipam) | Sedation, insomnia, psychiatric changes, nausea, vomiting. | Generally well-tolerated in clinical trials to date. No significant weight gain or movement disorders reported in the pilot study. | |
| Olanzapine | Weight gain (average of 4 kg), sedation. | Metabolic abnormalities. | |
| Risperidone | Sedation, galactorrhea, amenorrhea. | Extrapyramidal symptoms (lower risk than haloperidol). | |
| Haloperidol | Poor concentration, akathisia, dystonic movements, dysphoria, sexual dysfunction. | High incidence of extrapyramidal symptoms and tardive dyskinesia, leading to poor long-term compliance. | |
| Pagoclone | Headache, fatigue. | Generally well-tolerated with no serious adverse events reported in the EXPRESS study. |
Experimental Protocols
This compound (Ecopipam) "Speak Freely" Study (NCT04492956)
-
Objective: To evaluate the efficacy and safety of ecopipam in adults with childhood-onset fluency disorder (stuttering).
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, Phase 2 exploratory study.
-
Participants: Adults aged 18 years and older with a diagnosis of childhood-onset fluency disorder according to DSM-5 criteria, a history of stuttering for ≥2 years, and a specified severity of stuttering at screening and baseline.
-
Intervention: Eligible subjects were randomized 1:1 to receive either a target steady-state dose of ecopipam HCl (~2 mg/kg/day) or a matching placebo for a 12-week treatment period. The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance phase.
-
Primary Outcome Measure: Change in the Stuttering Severity Instrument, 4th edition (SSI-4) from baseline to Week 12.
-
Secondary Outcome Measures: Various assessments of stuttering severity and impact on quality of life.
Olanzapine for Stuttering Study (Maguire et al., 2004)
-
Objective: To compare the efficacy and tolerability of olanzapine versus placebo in the treatment of adult developmental stuttering.
-
Design: A 12-week, randomized, double-blind, placebo-controlled trial conducted at two sites.
-
Participants: Twenty-four adults who stutter.
-
Intervention: Subjects received either olanzapine (2.5 mg titrated to 5 mg daily) or a matching placebo.
-
Outcome Measures: Stuttering Severity Instrument-3 (SSI-3), a clinician-based global impression (CGI), and a subject-rated self-assessment of stuttering (SSS).
Risperidone for Stuttering Study (Maguire et al., 2000)
-
Objective: To assess the efficacy of risperidone in the treatment of developmental stuttering in adults.
-
Design: A 6-week, randomized, double-blind, placebo-controlled study.
-
Participants: Sixteen adults with developmental stuttering.
-
Intervention: Eight subjects received placebo and eight received risperidone at 0.5 mg once daily, with the dose increased to a maximum of 2.0 mg/day.
-
Outcome Measures: Percentage of syllables stuttered, time stuttering as a percentage of total time speaking, overall stuttering severity, and duration of stuttering events.
Haloperidol for Stuttering Study (Murray et al., 1977)
-
Objective: To examine the efficacy of haloperidol treatment for stuttering.
-
Design: A double-blind, cross-over study conducted over three months.
-
Participants: Twenty-six adult volunteers with long-standing stuttering.
-
Intervention: Patients received haloperidol (3 mg daily) and a placebo in a cross-over design.
-
Outcome Measures: Evaluation of speech and stuttering patterns from videotaped readings and spontaneous speech, assessing the number of dysfluencies, speed of speaking, and secondary "struggle" phenomena.
Pagoclone EXPRESS Study
-
Objective: To assess the safety, tolerability, and effectiveness of pagoclone in patients who stutter.
-
Design: An 8-week, multicenter, parallel-group, 2-arm, randomized (2:1 pagoclone to placebo), double-blind study with a 1-year open-label extension.
-
Participants: 132 adults (aged 18 to 65 years) who developed stuttering before the age of 8.
-
Intervention: Twice-daily dosing with pagoclone (escalating doses from 0.3 mg to 0.6 mg per day) or a matching placebo.
-
Outcome Measures: Primary and secondary efficacy variables included Stuttering Severity Instrument Version 3 (SSI-3) outcomes, clinician global impressions of improvement, and the change in the percentage of syllables stuttered.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in stuttering and the general workflow of the clinical trials discussed.
Caption: Mechanisms of action for stuttering treatments.
Caption: Generalized randomized controlled trial workflow.
References
- 1. Frontiers | The Pharmacologic Treatment of Stuttering and Its Neuropharmacologic Basis [frontiersin.org]
- 2. Exploratory randomized clinical study of pagoclone in persistent developmental stuttering: the EXamining Pagoclone for peRsistent dEvelopmental Stuttering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecopipam as a pharmacologic treatment of stuttering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecopipam reduces stuttering symptoms in proof-of-concept trial | UCR News | UC Riverside [news.ucr.edu]
- 5. sciencedaily.com [sciencedaily.com]
Assessing the Specificity of Trepipam for the D1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of Trepipam for the dopamine D1 receptor. Due to the limited availability of direct binding data for this compound, this analysis relies on data from its parent compound, SKF-38393. This compound is a trimethylated derivative of SKF-38393, a well-characterized selective D1/D5 receptor partial agonist. The functional and binding characteristics of SKF-38393 are therefore presented as a surrogate to infer the likely specificity profile of this compound.
**Executive Summary
Comparative Binding Affinity
The binding affinity of a compound for its target receptor, quantified by the inhibition constant (Ki), is a primary indicator of its potency and selectivity. Lower Ki values signify higher binding affinity. The following table summarizes the reported Ki values for SKF-38393 across the five dopamine receptor subtypes.
Table 1: Binding Affinity (Ki) of SKF-38393 for Human Dopamine Receptor Subtypes
| Compound | D1 (nM) | D2 (nM) | D3 (nM) | D4 (nM) | D5 (nM) |
| SKF-38393 | 1 - 151 | ~150 | ~5000 | ~1000 | ~0.5 |
| Note: A range of Ki values is provided based on different studies. The significant variance can be attributed to different experimental conditions, such as radioligand used and tissue preparation. |
Based on this data, SKF-38393 demonstrates a clear preference for D1 and D5 receptors. The affinity for the D1 receptor is substantially higher than for D2, D3, and D4 receptors, indicating a high degree of selectivity for the D1-like family.
Selectivity Profile Against Other Receptors
While a comprehensive screening of SKF-38393 against a wide array of serotonin and adrenergic receptors is not available in the public domain, the general class of benzazepine D1 agonists is known for its relatively clean profile with respect to off-target interactions at these receptors. However, it is important to note that some serotonergic and adrenergic receptors can be affected by dopaminergic compounds, and a full assessment would require dedicated binding studies.
Functional Activity at the D1 Receptor
The functional consequence of a ligand binding to its receptor is a critical aspect of its pharmacological profile. For D1 receptors, agonist binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Table 2: Functional Activity of D1 Receptor Agonists
| Compound | Assay Type | Readout | Expected Outcome for D1 Agonist |
| SKF-38393 | cAMP Accumulation | Increased intracellular cAMP | Potent stimulation of cAMP production |
| This compound (Predicted) | cAMP Accumulation | Increased intracellular cAMP | Potent stimulation of cAMP production |
SKF-38393 is a partial agonist at the D1 receptor, meaning it elicits a submaximal response compared to the endogenous full agonist, dopamine. It is anticipated that this compound would exhibit a similar functional profile.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Materials:
-
Cell membranes prepared from cell lines stably expressing each human dopamine receptor subtype.
-
A radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-SCH23390 for D1 receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound). A control group with no test compound is included to determine total binding, and another set with a high concentration of a known non-radiolabeled ligand is used to determine non-specific binding.
-
Filtration: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the D1 receptor and induce the production of the second messenger, cAMP.
Objective: To determine the functional potency (EC50) and efficacy of this compound as a D1 receptor agonist.
Materials:
-
A cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Test compound (this compound) at various concentrations.
-
A known D1 receptor agonist as a positive control (e.g., dopamine or SKF-38393).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Seed the D1 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time to prevent cAMP breakdown.
-
Compound Addition: Add varying concentrations of the test compound (this compound) or the positive control to the cells.
-
Incubation: Incubate the cells for a defined period to allow for receptor stimulation and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).
Visualizations
D1 Receptor Signaling Pathway
Caption: D1 receptor signaling cascade initiated by this compound binding.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Logical Relationship: Specificity Assessment
Caption: Logical flow for assessing this compound's D1 receptor specificity.
A Comparative Analysis of the Neuromotor Effects of Trepipam and Classical Neuroleptics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the motor effects of the dopamine D1 receptor agonist, Trepipam, and classical neuroleptic drugs, which primarily act as dopamine D2 receptor antagonists. While both classes of compounds modulate the dopaminergic system, their distinct mechanisms of action lead to fundamentally different effects on motor control, particularly concerning catalepsy. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to facilitate a clear understanding of their contrasting pharmacological profiles.
Executive Summary
Classical neuroleptics, such as haloperidol, are well-known for their propensity to induce catalepsy, a state of motor rigidity and immobility, which serves as a preclinical predictor of extrapyramidal side effects in humans.[1][2] This cataleptogenic effect is primarily attributed to the blockade of dopamine D2 receptors in the nigrostriatal pathway. In stark contrast, this compound (also known by its developmental code name SCH-12679) is a dopamine D1 receptor agonist.[3] As such, it is not expected to induce catalepsy through the same mechanisms as classical neuroleptics. In fact, stimulation of D1 receptors can, in some contexts, counteract the motor inhibitory effects of D2 receptor blockade. This guide will explore these opposing actions, presenting available data on their motor effects and elucidating the distinct signaling cascades they trigger.
Data Presentation: Motor Effects
The following table summarizes the known motor effects of this compound and a representative classical neuroleptic, haloperidol. It is important to note that direct comparative studies on the cataleptogenic potential of this compound are scarce, given its opposing mechanism of action.
| Compound | Primary Mechanism | Typical Motor Effects | Cataleptogenic Potential |
| This compound | Dopamine D1 Receptor Agonist[3] | Stimulant and anorectic effects have been noted with similar D1 agonists like SKF-38393. | Not typically associated with catalepsy; may counteract D2 antagonist-induced catalepsy. |
| Haloperidol | Dopamine D2 Receptor Antagonist | Induces catalepsy, akinesia, and other extrapyramidal symptoms. | High. Dose-dependent induction of catalepsy is a well-established preclinical finding. |
Experimental Protocols
The primary experimental method for assessing catalepsy in preclinical studies is the bar test .
Bar Test for Catalepsy in Rodents
Objective: To quantify the degree of motor immobility (catalepsy) induced by a test compound.
Apparatus:
-
A horizontal bar (e.g., wood or metal) of a specific diameter (typically 0.9 cm for rats).
-
The bar is elevated to a specific height above a solid surface (e.g., 9 cm for rats).
-
A stopwatch or an automated system for recording time.
Procedure:
-
Rodents (typically rats or mice) are administered the test compound (e.g., this compound, haloperidol) or a vehicle control via a specified route (e.g., intraperitoneal injection).
-
At predetermined time points after administration, each animal is gently handled.
-
The animal's forepaws are placed on the horizontal bar, with its hind paws remaining on the surface below.
-
The latency (in seconds) for the animal to remove both forepaws from the bar is recorded. This is often referred to as the "descent latency."
-
A cut-off time (e.g., 180 seconds) is typically set, at which point the animal is returned to its home cage if it has not descended.
-
The mean descent latency for each treatment group is calculated and statistically analyzed to determine the cataleptogenic effect of the compound.
Signaling Pathways and Mechanisms of Action
The divergent motor effects of this compound and classical neuroleptics stem from their opposing actions on distinct dopamine receptor subtypes, which initiate different intracellular signaling cascades within the basal ganglia.
Classical Neuroleptics: D2 Receptor Antagonism and Catalepsy
Classical neuroleptics like haloperidol induce catalepsy by blocking D2 receptors on the indirect pathway medium spiny neurons in the striatum. This disinhibits these neurons, leading to a cascade of downstream effects that ultimately result in increased inhibitory output from the basal ganglia to the thalamus, suppressing movement.
Caption: Mechanism of classical neuroleptic-induced catalepsy.
This compound: D1 Receptor Agonism and Motor Modulation
This compound, as a D1 receptor agonist, activates D1 receptors, which are predominantly located on direct pathway medium spiny neurons in the striatum. Activation of the direct pathway facilitates movement by reducing the inhibitory output from the basal ganglia to the thalamus. This mechanism is antagonistic to the cataleptogenic effects of D2 receptor blockade.
Caption: Mechanism of this compound's action on the direct motor pathway.
Experimental Workflow: Comparative Motor Assessment
A comprehensive preclinical assessment to compare the motor effects of this compound and a classical neuroleptic would involve a multi-faceted approach.
Caption: Workflow for comparing motor effects of this compound and Haloperidol.
Conclusion
The comparison between this compound and classical neuroleptics highlights the critical role of dopamine receptor subtype selectivity in determining the motor side effect profile of centrally acting drugs. While classical neuroleptics are potent inducers of catalepsy due to their D2 receptor antagonism, this compound, a D1 receptor agonist, is not expected to share this liability. Understanding these fundamental differences in their mechanisms of action is crucial for the rational design and development of novel therapeutics with improved safety and tolerability profiles. Further research directly comparing the motor effects of this compound and classical neuroleptics, particularly in models of Parkinson's disease or other movement disorders, would be of significant value to the field.
References
Evaluating Trepipam's Anxiolytic Potential: A Review of Limited Evidence
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the anxiolytic effects of Trepipam (SCH-12679), a dopamine D1 receptor agonist, against a placebo. Due to the limited availability of clinical data on this compound, which was never commercially marketed, this guide synthesizes the available preclinical and clinical findings to offer a comprehensive overview.
Executive Summary
This compound, a benzazepine derivative, was investigated for its therapeutic potential in neuropsychiatric disorders in the late 1970s and early 1980s. While a key study by LaPierre in 1978 reportedly evaluated its effectiveness in "anxiety neurosis," the detailed results of this placebo-controlled trial are not publicly available. However, a separate placebo-controlled study by Elie et al. (1980) on the effects of this compound in managing aggression provides valuable insights into its clinical pharmacology and potential behavioral effects. This guide will primarily draw from the latter study to present a picture of this compound's clinical trial performance, alongside its proposed mechanism of action.
Data Presentation
The following table summarizes the key findings from the placebo-controlled clinical trial of this compound (SCH-12679) conducted by Elie et al. (1980). It is important to note that this study was conducted in a population of aggressive, intellectually disabled patients, and the outcomes measured were related to behavior rather than anxiety.
| Outcome Measure | This compound (SCH-12679) | Placebo | Thioridazine | Key Findings |
| Hyperactivity & Agitation | Became less hyperactive and less agitated | No significant change | - | SCH-12679 showed a statistically significant improvement in hyperactivity and agitation compared to the baseline. |
| Violent, Choleric, & Provocative Behavior | No significant change | No significant change | Became more violent, more choleric, and more provocative | Thioridazine worsened these behaviors, while SCH-12679 did not have a negative impact. |
| Overall Behavior (Investigator & Nursing Staff Assessment) | Improved behavior | No significant change | Aggravated condition | A clear differentiation was observed between the effects of SCH-12679 and thioridazine, with SCH-12679 demonstrating a beneficial effect over placebo.[1] |
| Adverse Reactions | No important adverse reactions reported | Not reported | Not reported | The study noted the absence of significant adverse effects for this compound.[1] |
Experimental Protocols
Clinical Trial of this compound in Aggressive, Intellectually Disabled Patients (Elie et al., 1980)
Objective: To compare the efficacy and safety of this compound (SCH-12679) and thioridazine against a placebo in managing aggressive behavior in intellectually disabled patients.[1]
Study Design: A placebo-controlled, comparative clinical trial.
Participants: Intellectually disabled patients exhibiting aggressive behavior.
Procedure:
-
Standardization Period: All patients underwent a three-week standardization period with chlorpromazine (100 mg, three times a day) to establish a baseline of behavior.[1]
-
Randomization: Following the standardization period, patients were randomly assigned to one of three treatment groups:
-
This compound (SCH-12679)
-
Thioridazine
-
Placebo
-
-
Treatment Phase: The specific dosage of this compound and thioridazine was not detailed in the available abstract. The duration of the comparative treatment phase was also not specified.
-
Outcome Assessment: Behavioral changes were assessed by a clinical investigator and nursing staff. The primary outcomes included measures of hyperactivity, agitation, violence, and provocative behavior.[1] Psychiatric Status Rating Scales were likely used for these assessments.
Statistical Analysis: The abstract indicates that significant differences between the active drugs were found, suggesting statistical analyses were performed to compare the treatment groups.
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound as a D1 receptor agonist.
Experimental Workflow for the this compound Clinical Trial (Elie et al., 1980)
Caption: Workflow of the comparative clinical trial of this compound (Elie et al., 1980).
References
Navigating the Landscape of Tourette Syndrome Therapeutics: A Comparative Guide to Trepipam and its Alternatives
For Immediate Release
In the evolving field of neurodevelopmental disorder therapeutics, the demand for long-term efficacy and safety data is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of Trepipam (ecopipam), a novel dopamine D1 receptor antagonist, with established and emerging treatments for Tourette Syndrome (TS), including atypical antipsychotics and Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. This analysis is supported by a review of key clinical trial data and detailed experimental protocols to aid in the critical evaluation of these therapeutic options.
Mechanism of Action: A Divergent Approach to Dopamine Modulation
Tourette Syndrome pathophysiology is closely linked to dysregulation of the dopamine system. This compound and its alternatives employ distinct mechanisms to modulate dopaminergic neurotransmission.
This compound selectively targets the D1 dopamine receptor, a novel approach compared to traditional antipsychotics which primarily act on D2 receptors. This selectivity is hypothesized to contribute to its efficacy in tic reduction with a potentially different side effect profile.
In contrast, atypical antipsychotics like aripiprazole and risperidone have a broader receptor binding profile. Aripiprazole acts as a partial agonist at D2 receptors and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors. Risperidone is a potent D2 and 5-HT2A receptor antagonist.
VMAT2 inhibitors, such as tetrabenazine and deutetrabenazine, work presynaptically by inhibiting the packaging of dopamine into vesicles, thereby reducing its release into the synapse.
Long-Term Efficacy: A Comparative Analysis
The primary measure of efficacy in many Tourette Syndrome clinical trials is the Yale Global Tic Severity Scale (YGTSS), which assesses the number, frequency, intensity, complexity, and interference of motor and phonic tics.
Table 1: Long-Term Efficacy Data
| Drug | Study Duration | Patient Population | Key Efficacy Findings (YGTSS Reduction) | Citation(s) |
| This compound (ecopipam) | 12 months (Open-Label Extension) | Pediatric (6-18 years) | Sustained and statistically significant reduction in Total Tic Score. | |
| Aripiprazole | Up to 96 months (Retrospective) | Pediatric and Adult | Maintained improvement in over 65% of patients. | [1] |
| Risperidone | 8 weeks (Double-Blind, Placebo-Controlled) | Pediatric and Adult | 32% reduction in tic severity compared to 7% with placebo. Longer-term data is limited. | [2][3][4][5] |
| Tetrabenazine | Mean of 19 months (Retrospective) | Primarily Pediatric | 76% of patients rated as 'improved' on the Clinical Global Impressions of Change scale. | |
| Deutetrabenazine | 54 weeks (Open-Label Extension) | Pediatric (6-16 years) | Showed sustained improvement in several exploratory measures, though the primary endpoint in prior trials was not met. |
Safety and Tolerability Profile
The long-term safety of any therapeutic agent is a critical consideration. The following table summarizes the most common adverse events observed in long-term studies.
Table 2: Long-Term Safety and Tolerability
| Drug | Common Adverse Events | Notable Safety Concerns | Citation(s) |
| This compound (ecopipam) | Headache, somnolence, fatigue, insomnia. | Generally well-tolerated with no significant weight gain or metabolic changes reported in long-term studies. | |
| Aripiprazole | Sedation, increased appetite/weight gain, gastrointestinal disturbances. | Extrapyramidal symptoms, though claimed to be less problematic than other neuroleptics, have been observed. | |
| Risperidone | Weight gain, sedation. | Potential for extrapyramidal symptoms and metabolic changes with long-term use. | |
| Tetrabenazine | Drowsiness, parkinsonism, depression, akathisia. | Side effects can be dose-limiting but are often manageable with dose reduction. | |
| Deutetrabenazine | Headache, somnolence, fatigue. | Generally well-tolerated with a safety profile consistent with the known effects of VMAT2 inhibitors. |
Experimental Protocols: A Closer Look at Key Studies
Understanding the methodology of key clinical trials is essential for interpreting their findings. Below are summaries of the experimental protocols for pivotal long-term studies.
This compound (ecopipam) Open-Label Extension Study
-
Objective: To evaluate the long-term safety, tolerability, and efficacy of ecopipam in children and adolescents with Tourette Syndrome.
-
Study Design: A 12-month, open-label extension study following a randomized, placebo-controlled trial.
-
Participants: Patients aged 6 to 18 years with a diagnosis of Tourette Syndrome who completed the preceding controlled trial.
-
Intervention: Ecopipam administered orally, with doses titrated to an optimal therapeutic level.
-
Primary Outcome Measures: Incidence and severity of treatment-emergent adverse events.
-
Secondary Outcome Measures: Change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score.
Aripiprazole Retrospective Long-Term Study
-
Objective: To assess the long-term effectiveness and safety of aripiprazole in a real-world clinical setting for patients with Tourette Syndrome.
-
Study Design: A retrospective chart review of patients treated with aripiprazole.
-
Participants: A cohort of 75 pediatric and adult patients with Tourette Syndrome.
-
Intervention: Aripiprazole at a dose range of 2.5-20mg.
-
Data Collection: Retrospective analysis of clinical records for YGTSS scores, adverse events, and reasons for discontinuation.
-
Key Finding: Over 65% of patients were maintained on aripiprazole for more than 12 months, with side effects being the most common reason for discontinuation before 12 months.
Deutetrabenazine Open-Label Extension Study (ARTISTS OLE)
-
Objective: To assess the long-term safety and efficacy of deutetrabenazine in children and adolescents with Tourette Syndrome.
-
Study Design: A 54-week, global, phase 3, open-label extension study with a 2-week randomized withdrawal period.
-
Participants: Patients aged 6 to 16 years with Tourette Syndrome and active tics causing distress or impairment.
-
Intervention: Deutetrabenazine administered at a daily dose of 6-48 mg.
-
Primary Outcome: Assessment of safety through treatment-emergent adverse events (TEAEs) and clinical laboratory testing.
-
Efficacy Measure: Change in the Yale Global Tic Severity Scale-Total Tic Score (YGTSS-TTS).
Conclusion
This compound (ecopipam) presents a promising novel approach for the management of Tourette Syndrome with a distinct mechanism of action and a favorable long-term safety profile, particularly concerning metabolic side effects. Established treatments like aripiprazole and risperidone offer proven efficacy but require careful monitoring for weight gain and extrapyramidal symptoms. VMAT2 inhibitors such as tetrabenazine and deutetrabenazine provide an alternative therapeutic strategy, though their long-term efficacy data in Tourette Syndrome is still emerging.
This comparative guide is intended to provide a foundational understanding for researchers and clinicians. The selection of an appropriate therapeutic agent will ultimately depend on a comprehensive evaluation of the individual patient's clinical presentation, comorbidities, and tolerance for potential side effects. Further long-term, head-to-head comparative studies are warranted to more definitively establish the relative efficacy and safety of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic Drug Risperidone Reduces Tics in Children and Adults with Tourette Syndrome | Yale News [news.yale.edu]
- 3. neurology.org [neurology.org]
- 4. A placebo-controlled trial of risperidone in Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone in the treatment of tourette syndrome: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Trepipam: A Comparative Proteomics Approach to Identify Off-Target Interactions
For Immediate Release
A deep dive into the molecular interactions of Trepipam, a selective dopamine D1 receptor agonist, reveals potential off-target binding profiles when compared with its structural analog, Fenoldopam, and the atypical antipsychotic, Clozapine. This guide outlines a comparative proteomics strategy, employing state-of-the-art techniques to elucidate the protein interaction landscape of this benzazepine derivative, providing crucial insights for drug development and safety assessment.
In the quest for novel therapeutics, understanding a drug's full spectrum of molecular interactions is paramount. While on-target efficacy is the primary goal, off-target binding can lead to unforeseen side effects or provide opportunities for drug repositioning. This guide details a hypothetical comparative proteomics workflow to identify the off-target interactions of this compound, a dopamine D1 receptor agonist that was investigated for clinical use but never marketed[1]. By comparing its protein interaction profile with that of the structurally similar Fenoldopam and the pharmacologically distinct Clozapine, researchers can gain a comprehensive understanding of its specificity and potential for unintended molecular engagement.
Comparative Analysis of Potential Off-Target Interactions
To systematically investigate the off-target profile of this compound, this guide proposes a multi-pronged approach utilizing three powerful proteomics techniques: Affinity Purification-Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Chemical Proteomics. The following table summarizes hypothetical quantitative data, illustrating how the results of such a study could be presented for clear comparison.
| Target Protein | Proteomics Method | This compound (Fold Change vs. Control) | Fenoldopam (Fold Change vs. Control) | Clozapine (Fold Change vs. Control) | Putative Interaction |
| Dopamine Receptor D1 | AP-MS | 55.2 | 48.9 | 1.2 | On-Target |
| Alpha-2A Adrenergic Receptor | TPP (ΔTm) | +2.8°C | +3.1°C | -0.2°C | Potential Off-Target |
| Sigma Non-opioid Intracellular Receptor 1 | Chemical Proteomics | 15.7 | 2.1 | 25.4 | Potential Off-Target |
| Histamine H1 Receptor | AP-MS | 1.8 | 1.5 | 45.8 | Known Clozapine Target |
| Serotonin Receptor 2A | TPP (ΔTm) | -0.5°C | -0.3°C | +4.2°C | Known Clozapine Target |
| Beta-2 Adrenergic Receptor | Chemical Proteomics | 8.9 | 7.5 | 1.1 | Potential Off-Target |
| Catechol-O-methyltransferase | TPP (ΔTm) | +1.9°C | +1.2°C | -0.1°C | Potential Off-Target |
Experimental Workflow and Signaling Pathways
A robust experimental design is critical for generating reliable and reproducible data. The following diagram, generated using the DOT language, illustrates the proposed workflow for this comparative proteomics study.
Based on the known pharmacology of dopamine D1 receptor agonists and the hypothetical off-targets identified, a potential signaling pathway affected by this compound can be visualized. The following diagram illustrates a simplified signaling cascade involving the on-target dopamine D1 receptor and a potential off-target, the alpha-2A adrenergic receptor.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed methodologies for the key experiments are provided below.
Affinity Purification-Mass Spectrometry (AP-MS)
Objective: To identify proteins that physically interact with this compound.
-
Bait Immobilization: this compound is chemically synthesized with a linker arm and a biotin tag. The biotinylated this compound is then immobilized on streptavidin-coated magnetic beads.
-
Cell Lysis and Lysate Preparation: HEK293 cells are grown to 80% confluency and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The cell lysate is cleared by centrifugation.
-
Affinity Purification: The cleared lysate is incubated with the this compound-coated beads to allow for protein binding. As a negative control, beads without this compound or with a structurally unrelated biotinylated molecule are used.
-
Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted using a high-concentration salt buffer or by enzymatic digestion directly on the beads.
-
Sample Preparation for Mass Spectrometry: Eluted proteins are subjected to in-solution or on-bead trypsin digestion to generate peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound proteins.
Thermal Proteome Profiling (TPP)
Objective: To identify proteins whose thermal stability is altered upon this compound binding.
-
Cell Treatment: Intact HEK293 cells are treated with this compound or a vehicle control (DMSO) for a defined period.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 37°C to 67°C in 2°C increments).
-
Lysis and Protein Solubilization: After the heat shock, cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by ultracentrifugation.
-
Protein Digestion and Labeling: The soluble proteins from each temperature point are digested with trypsin, and the resulting peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are combined and analyzed by LC-MS/MS.
-
Data Analysis: The relative abundance of each protein at each temperature is determined. A shift in the melting curve of a protein in the presence of this compound indicates a direct or indirect interaction.
Chemical Proteomics with a Photoaffinity Probe
Objective: To covalently capture and identify direct binding partners of this compound in a cellular context.
-
Probe Synthesis: A photo-reactive analog of this compound is synthesized, incorporating a photo-activatable group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).
-
Live Cell Labeling: HEK293 cells are incubated with the photoaffinity probe.
-
UV Crosslinking: The cells are exposed to UV light to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: The cells are lysed, and the alkyne-tagged proteins are conjugated to a biotin-azide reporter tag via a click chemistry reaction.
-
Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads, followed by on-bead trypsin digestion.
-
LC-MS/MS Analysis: The captured peptides are analyzed by LC-MS/MS for protein identification and quantification.
Conclusion
The comprehensive identification of a drug's interacting partners is a cornerstone of modern pharmacology. By employing a suite of comparative proteomic techniques, researchers can build a detailed map of a compound's on- and off-target interactions. The hypothetical data and protocols presented here for this compound serve as a blueprint for such an investigation, offering a pathway to a deeper understanding of its biological effects and providing a framework for the preclinical safety assessment of future drug candidates. This approach not only mitigates the risk of adverse effects but also has the potential to uncover novel therapeutic applications for existing and developmental compounds.
References
Safety Operating Guide
Proper Disposal Procedures for Treprostinil: A Guide for Laboratory Professionals
The proper disposal of Treprostinil, a potent synthetic analog of prostacyclin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Treprostinil in a research and drug development setting.
Guiding Principles for Laboratory Waste Management
Before initiating any laboratory work, a comprehensive waste disposal plan should be formulated.[1] This ensures that all generated waste, including hazardous materials like Treprostinil, is managed in compliance with federal, state, and local regulations.[2] A core principle is the segregation of waste streams; hazardous and non-hazardous wastes should never be mixed to avoid unnecessary disposal costs and ensure proper handling.[3]
Step-by-Step Disposal Protocol for Treprostinil
The following protocol outlines the recommended procedures for the disposal of Treprostinil.
1. Identification and Labeling:
-
Ensure all containers with Treprostinil waste are clearly and accurately labeled.[1][2]
-
If possible, use the original containers for disposal, ensuring the labels are intact and legible.
2. Containment:
-
Collect all Treprostinil waste, including unused product and contaminated materials, in suitable, sealed containers.
-
Do not mix Treprostinil waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
3. Disposal Method:
-
Treprostinil must not be disposed of with household garbage or allowed to enter the sewage system.
-
The recommended method of disposal is through an appropriately permitted chemical waste incinerator.
-
All disposal activities must be conducted in accordance with prescribed federal, state, and local guidelines.
4. Uncleaned Packaging:
-
Handle uncleaned containers and packaging that have come into contact with Treprostinil as you would the product itself.
-
Disposal of uncleaned packaging must be made according to official regulations.
Handling of Spills and Accidental Releases
In the event of a Treprostinil spill, the following steps should be taken to ensure safety and proper cleanup.
Personal Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
If there is a risk of dust or aerosol formation, respiratory protection is required.
-
Ensure adequate ventilation in the spill area.
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent, such as paper towels.
-
For large spills, cordon off the area to prevent spreading.
-
Collect the spilled material and absorbent into a suitable container for disposal.
-
Decontaminate the spill area twice.
-
Do not allow the product to enter drains or surface water.
Personal Protective Equipment (PPE) for Handling and Disposal
The following table summarizes the recommended PPE when handling Treprostinil, particularly during disposal and spill cleanup.
| Body Part | Protective Equipment | Rationale |
| Hands | Nitrile or other impervious gloves | To prevent skin contact. |
| Body | Lab coat or other protective overgarment | To protect against skin exposure. |
| Eyes | Safety glasses with side shields or goggles | To prevent eye contact, especially during spill cleanup. |
| Respiratory | Respiratory protective device | Required when dusts or aerosols are generated. |
Treprostinil Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Treprostinil waste in a laboratory setting.
Caption: Workflow for the safe disposal of Treprostinil waste.
This guide provides a framework for the proper disposal of Treprostinil. It is imperative that all laboratory personnel consult their institution's specific waste management policies and procedures, as well as the relevant Safety Data Sheets (SDS), to ensure full compliance and safety.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Treprostinil
FOR IMMEDIATE USE
This document provides essential safety and logistical information for laboratory professionals handling Treprostinil. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure research environment. This guidance is intended for researchers, scientists, and drug development professionals to minimize exposure risk and maintain laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Treprostinil is a potent synthetic analog of prostacyclin. While its therapeutic effects are valuable, it presents several hazards in a laboratory setting. Understanding these risks is the first step in implementing effective safety protocols.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure. |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact and absorption. Toxic in contact with skin. |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles causing eye irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if dusts or aerosols are generated or if ventilation is inadequate. | Prevents inhalation of the toxic substance. |
Safe Handling and Operational Plans
Adherence to strict operational procedures is critical to minimize the risk of exposure to Treprostinil.
General Handling Procedures:
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.
-
Prevent Aerosolization: Avoid formation of dust and aerosols.
-
Ventilation: Handle in a well-ventilated place. Local exhaust ventilation is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in handling areas.
-
Clothing: Remove contaminated clothing immediately and wash it before reuse.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation occurs.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Spill and Disposal Plans
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Clean-up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
Disposal Plan:
Dispose of Treprostinil and contaminated materials in accordance with all applicable local, state, and federal regulations. As a pharmaceutical waste, incineration is a common disposal method.
-
Waste Containers: Use clearly labeled, sealed containers for waste.
-
Contaminated Materials: All contaminated items, including PPE, must be disposed of as hazardous waste.
Experimental Workflow and Safety Procedures
The following diagrams illustrate key procedural workflows for handling Treprostinil safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
